AZD8848
Description
Properties
IUPAC Name |
methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFIBEHSXLKJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866269-28-5 | |
| Record name | AZD-8848 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866269285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-8848 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[[[3-(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)propyl][3-(4-morpholinyl)propyl]amino]methyl]-benzeneacetic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-8848 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322ZMR6920 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AZD8848 in Asthma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AZD8848, a novel Toll-like receptor 7 (TLR7) agonist, in the context of asthma. The information is compiled from preclinical and clinical studies to elucidate its therapeutic potential.
Core Concept: TLR7 Agonism and Immune Modulation in Asthma
Allergic asthma is predominantly characterized by a T-helper type 2 (Th2) inflammatory response. This compound is a TLR7 agonist designed to counteract this by stimulating a Th1-polarized immune response. The fundamental hypothesis is that by activating TLR7, this compound can up-regulate Th1 responses and consequently down-regulate the dominant Th2 responses to allergens.[1][2] This immune modulation is expected to reduce allergen responsiveness and alleviate asthma symptoms.[1]
This compound has been developed as an "antedrug," a metabolically labile ester that is topically active but is rapidly hydrolyzed by butyrylcholinesterase to a significantly less active metabolite upon entering the systemic circulation.[3] This design aims to minimize systemic side effects, such as influenza-like symptoms, which can be associated with systemic induction of type I interferons.[4]
Signaling Pathway of this compound
The proposed signaling cascade initiated by this compound is outlined below. Upon binding to TLR7, predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells within the endosome, this compound triggers a signaling pathway that leads to the activation of transcription factors, including NF-κB. This results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines like IL-12. These, in turn, promote the differentiation of naive T cells into Th1 cells, which are critical for antiviral and antibacterial immunity and can suppress the Th2 cell-mediated allergic inflammation characteristic of asthma.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical investigations of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | Parameter | Value |
| IFNα Induction | Human PBMCs | EC50 | 4 nM |
| IL-5 Inhibition (PHA stimulated) | Human T cells | IC50 | 0.2-1.0 nM |
| IL-5 Inhibition (Antigen presentation) | Human T cells | IC50 | 0.2-1.0 nM |
| TLR8 Activity | Human TLR8 | Activity | No activity up to 10 µM |
Table 2: Clinical Efficacy of Intranasal this compound in Mild Allergic Asthma (NCT00999466)
| Outcome Measure | Time Point | This compound (60 µg) vs. Placebo | p-value |
| Average Late Asthmatic Response (LAR) fall in FEV1 | 1 week post-treatment | 27% reduction | 0.035 |
| Average Late Asthmatic Response (LAR) fall in FEV1 | 4 weeks post-treatment | Not sustained | Not clinically significant |
| Post-allergen Airway Hyper-responsiveness (AHR) to methacholine | 1 week post-treatment | Attenuated (Treatment ratio: 2.20) | 0.024 |
| Post-allergen Airway Hyper-responsiveness (AHR) to methacholine | 4 weeks post-treatment | No effect | - |
| Sputum Eosinophils and Th2 Cytokines | 1 week post-treatment | No significant difference | - |
Experimental Protocols
A summary of the methodologies for the key experiments is provided below.
In Vitro Potency Assays
-
IFNα Induction: Human peripheral blood mononuclear cells (PBMCs) were stimulated with varying concentrations of this compound. The concentration of IFNα in the supernatant was measured to determine the EC50.
-
IL-5 Inhibition: Human T cells were stimulated either polyclonally with phytohaemagglutinin (PHA) or via antigen presentation. The inhibitory effect of different concentrations of this compound on IL-5 production was measured to determine the IC50.
-
TLR Selectivity: The activity of this compound was tested against human TLR8 and other human TLRs in recombinant human embryonic kidney (HEK) reporter cells to confirm selectivity for TLR7.
Rat Allergy Model
While specific details of the rat allergy model are not extensively published, the general protocol likely involved sensitizing rats to an allergen to induce an allergic phenotype. Subsequently, this compound was administered, and the efficacy was assessed by measuring relevant endpoints, which may have included bronchoalveolar lavage fluid (BALF) cell counts, cytokine levels, and airway hyper-responsiveness. The study noted that weekly lung dosing showed efficacy 26 days beyond the final dose.
Clinical Trial in Mild Allergic Asthma (NCT00999466)
-
Study Design: A double-blind, randomised, parallel-group study.
-
Participants: 51 patients with mild-to-moderate allergic asthma with a confirmed late asthmatic response (LAR).
-
Intervention: Intranasal administration of this compound (60 µg) or placebo, once-weekly for 8 weeks.
-
Efficacy Assessments:
-
Allergen Challenge: Performed at baseline and at 1 and 4 weeks after the last dose.
-
Primary Outcome: The late asthmatic response (LAR), measured as the fall in forced expiratory volume in 1 second (FEV1).
-
Secondary Outcomes: The early asthmatic response (EAR), and allergen-induced airway hyper-responsiveness (AHR) assessed by methacholine challenge (PC20).
-
-
Biomarker Analysis: Blood and sputum samples were collected to measure cytokines and inflammatory cell counts, including eosinophils.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow of the clinical trial and the logical relationship of this compound's mechanism of action.
Summary and Future Directions
This compound, a TLR7 agonist antedrug, has demonstrated a capacity to modulate allergen-induced responses in the lower airways of patients with mild allergic asthma following intranasal administration. The mechanism is believed to be a rebalancing of the immune response from a pro-allergic Th2 phenotype towards a Th1 phenotype. Clinical data supports this with a significant reduction in the late asthmatic response and airway hyper-responsiveness one week after an 8-week treatment course. However, these effects were not sustained at four weeks post-treatment, suggesting the need for further investigation into optimal dosing regimens and the long-term immunological impact. The lack of a significant effect on sputum eosinophils and Th2 cytokines in the clinical study warrants further exploration to fully elucidate the downstream cellular and molecular effects in the lung. Despite the antedrug design to limit systemic effects, repeated inhalation dosing in healthy volunteers led to influenza-like symptoms, indicating that local induction of type I interferons can have systemic consequences. This highlights a key challenge in the development of inhaled TLR agonists for asthma therapy. Future research should focus on optimizing the therapeutic window to maximize local efficacy while minimizing systemic side effects.
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
AZD8848: A Technical Overview of its Toll-like Receptor 7 (TLR7) Agonist Selectivity Profile
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of AZD8848, a potent and selective agonist of Toll-like Receptor 7 (TLR7). This compound was developed as an "antedrug" for localized administration, such as inhalation, to treat diseases like asthma by modulating the immune response while minimizing systemic side effects.[1][2][3][4] Its design incorporates a metabolically labile ester, which is rapidly hydrolyzed in plasma to a significantly less active carboxylic acid metabolite, thereby confining its primary pharmacological activity to the site of application.[2]
Quantitative Selectivity and Potency Data
The selectivity of this compound for TLR7 has been established across various in vitro assays. The compound demonstrates high potency for human and rat TLR7 with no significant activity observed at other human Toll-like receptors, most notably the closely related TLR8.
Table 1: In Vitro Potency of this compound
| Assay Description | Species | Cell/System Type | Parameter | Value |
| TLR7 Activation (NF-κB Reporter) | Human | HEK293 Cells | pEC₅₀ | 7.0 |
| TLR7 Activation | Rat | Recombinant | pEC₅₀ | 6.6 |
| IFNα Induction | Human | Peripheral Blood Mononuclear Cells (PBMCs) | EC₅₀ | 4 nM |
| IL-5 Inhibition | Human | T-Cells (Polyclonally or Antigen Stimulated) | IC₅₀ | 0.2 - 1.0 nM |
Table 2: TLR Selectivity Profile of this compound
| Target | Species | Result | Concentration Tested |
| TLR8 | Human | No Activity | Up to 10 µM |
| Other TLRs | Human | No Activity | Not specified |
Table 3: Potency Comparison of this compound and its Acid Metabolite (AZ12432045)
| Assay Description | Species | Parameter | Potency Fold-Difference (Metabolite vs. This compound) |
| TLR7 Activation (NF-κB Reporter) | Human | Potency | >100-fold less active |
| IFNα Induction (PBMCs) | Human | Activity | >1000-fold less active |
| IL-5 Inhibition (T-Cells) | Human | Activity | >1000-fold less active |
Key Experimental Protocols
The quantitative data presented above were derived from a series of specific cellular and biochemical assays designed to characterize the potency and selectivity of TLR7 agonists.
TLR7 and TLR8 Reporter Gene Assays
This assay is fundamental for determining agonist activity at specific TLRs and for assessing selectivity.
-
Objective: To quantify the activation of human TLR7 and TLR8 by this compound.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express a single human TLR (e.g., TLR7 or TLR8).
-
Reporter System: The cells are also engineered with a reporter gene, typically Secreted Embryonic Alkaline Phosphatase (SEAP) or luciferase, under the control of a promoter responsive to Nuclear Factor-kappa B (NF-κB).
-
Procedure:
-
HEK293 cells expressing the target TLR are plated in multi-well plates.
-
Cells are incubated with varying concentrations of this compound, a reference agonist (e.g., R848), and a vehicle control for a set period (e.g., 24 hours).
-
Following incubation, the cell culture supernatant is collected.
-
The activity of the reporter enzyme (SEAP) is measured using a colorimetric or chemiluminescent substrate.
-
Data is normalized to the maximal response induced by the reference agonist, and concentration-response curves are generated to calculate EC₅₀ values.
-
-
Selectivity Determination: To determine selectivity, the same protocol is followed using HEK293 cells that express other TLRs, such as TLR8. A lack of reporter gene activation, even at high concentrations (e.g., 10 µM), indicates selectivity for TLR7.
IFNα Induction in Human PBMCs
This functional assay measures a key downstream biological consequence of TLR7 activation in primary immune cells.
-
Objective: To measure the potency of this compound in inducing Type I interferon (IFNα) production.
-
Cells: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donor blood via density gradient centrifugation. Plasmacytoid dendritic cells (pDCs) within the PBMC population are the primary producers of IFNα in response to TLR7 agonism.
-
Procedure:
-
Isolated PBMCs are cultured in appropriate media.
-
Cells are stimulated with a range of this compound concentrations for a specified time.
-
After stimulation, the cell culture supernatant is harvested.
-
The concentration of IFNα in the supernatant is quantified using a specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
EC₅₀ values are determined from the resulting concentration-response data.
-
IL-5 Inhibition Assay
This assay assesses the ability of this compound to modulate T-helper type 2 (Th2) cytokine responses, which is relevant to its therapeutic potential in allergic diseases.
-
Objective: To quantify the inhibition of IL-5 production from activated T-cells.
-
Cells: Human T-cells, often within a PBMC population.
-
Procedure:
-
T-cells are stimulated to produce Th2 cytokines like IL-5. This can be achieved through polyclonal stimulation with agents like Phytohaemagglutinin (PHA) or through specific antigen presentation.
-
The stimulated cells are co-incubated with various concentrations of this compound.
-
After an incubation period, the concentration of IL-5 in the cell culture supernatant is measured by ELISA.
-
The inhibitory concentration (IC₅₀) is calculated by plotting the percentage of IL-5 inhibition against the concentration of this compound.
-
Visualizations: Pathways and Processes
TLR7 Signaling Pathway
The following diagram illustrates the canonical signaling cascade initiated by the activation of TLR7 in the endosome of a plasmacytoid dendritic cell.
Caption: Canonical TLR7 signaling pathway initiated by this compound.
Experimental Workflow for Selectivity Profiling
This flowchart outlines the systematic process used to confirm that a compound's activity is specific to the intended target receptor.
Caption: Experimental workflow for determining TLR7 agonist selectivity.
This compound Antedrug Principle
This diagram illustrates the core pharmacological concept behind this compound: delivering localized activity while ensuring systemic safety through rapid metabolic inactivation.
Caption: The 'antedrug' mechanism of action for this compound.
References
- 1. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 2. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tolerability in man following inhalation dosing of the selective TLR7 agonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
AZD8848: A Technical Overview of its Antedrug Properties and Metabolism
For Researchers, Scientists, and Drug Development Professionals
AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for the treatment of asthma and allergic rhinitis.[1][2][3][4] The core principle of its design is to elicit a therapeutic effect locally in the lungs while minimizing systemic exposure and associated side effects.[1] This is achieved through rapid metabolism into a significantly less active metabolite upon entering systemic circulation. This technical guide provides an in-depth analysis of the antedrug properties and metabolism of this compound, compiling available data from preclinical and clinical studies.
Core Antedrug and Pharmacological Properties
This compound is an 8-oxoadenine acid methyl ester that acts as a TLR7 agonist. Its mechanism of action involves the induction of type I interferons, which can inhibit the T-helper type 2 (Th2) inflammatory responses characteristic of asthma. The antedrug strategy is critical to its design, aiming to confine its pharmacological activity to the site of administration—the lungs.
Quantitative In Vitro Activity
The potency and selectivity of this compound and its primary metabolite, AZ12432045, have been characterized in various in vitro cellular assays. The following table summarizes the key quantitative data.
| Parameter | This compound | AZ12432045 (Acid Metabolite) | Target/Assay |
| EC50 | 4 nM | >1000-fold less active | IFNα induction from human PBMCs |
| IC50 | 0.2–1.0 nM | >1000-fold less active | IL-5 inhibition (polyclonal or antigen stimulation) |
| TLR8 Activity | No activity up to 10 µM | Not specified | Human TLR8 |
| Plasma Half-life | <0.3 minutes | Not applicable | Human and Rat Plasma |
Metabolism and Pharmacokinetics
The defining characteristic of this compound as an antedrug is its rapid systemic inactivation. This metabolically labile ester is quickly hydrolyzed by butyrylcholinesterase in the plasma to its carboxylic acid metabolite, AZ12432045, which is substantially less potent.
Preclinical Pharmacokinetics in Rats
Following intratracheal administration in Brown Norway rats, this compound is rapidly cleared from the lungs, with less than 10% of the dose remaining after 7 minutes. The highest detected plasma concentration of the parent drug was 2 nM at 5 minutes post-dose, underscoring its short in vivo half-life of approximately 0.2 minutes in rat blood. The presence of the acid metabolite in the blood confirmed the rapid, plasma esterase-mediated metabolism.
Clinical Pharmacokinetics in Humans
Clinical studies in healthy volunteers involving inhalation of this compound demonstrated the success of the antedrug design. Direct measurement of this compound in plasma was only possible in a few samples within 10 minutes of dosing, with a maximal detected level below 0.1 nmol/L, a concentration that is 1000-fold below the in vitro EC50 for human TLR7 stimulation. In contrast, the less active acid metabolite peaked in plasma approximately 15 minutes after the last dose and then rapidly declined to undetectable levels.
| Parameter | Value | Species | Study Details |
| Plasma Half-life | <0.3 minutes | Human | In vitro plasma incubation |
| Plasma Half-life | ~0.2 minutes | Rat | In vivo, following intratracheal administration |
| Peak Plasma Concentration (Parent) | <0.1 nmol/L | Human | Following single inhaled dose |
| Peak Plasma Concentration (Metabolite) | Peaked at 15 min post-dose | Human | Following 8 weekly intranasal doses |
| Lung Residence Time | <10% remaining at 7 min | Rat | Following intratracheal administration |
Signaling Pathway and Experimental Workflows
The therapeutic and adverse effects of this compound are intrinsically linked to its activation of the TLR7 signaling pathway and the subsequent physiological responses.
Caption: this compound mechanism of action and metabolic fate.
The diagram above illustrates the intended localized action of this compound in the lung and its rapid systemic inactivation. While the parent drug's systemic action is limited, locally produced mediators like Type I interferons can spill over into the circulation, leading to systemic effects.
Caption: Generalized workflow for this compound clinical trials.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.
In Vitro Cellular Potency Assays
-
Objective: To determine the in vitro potency of this compound and its metabolite.
-
IFNα Induction Assay:
-
Human peripheral blood mononuclear cells (PBMCs) were incubated with a range of concentrations of this compound or its metabolite.
-
Supernatants were collected after 24 hours.
-
IFNα concentration was determined by ELISA.
-
The EC50 value, the concentration giving 50% of the maximal effect, was calculated.
-
-
IL-5 Inhibition Assay:
-
PBMCs were stimulated with phytohaemagglutinin (PHA) for 2 days or with the allergen Der p 1 for 7 days in the presence of varying concentrations of the test compound.
-
The level of IL-5 inhibition was compared to the stimulus alone.
-
The IC50 value, the molar concentration causing 50% inhibition, was determined.
-
-
TLR Selectivity Assay:
-
Human embryonic kidney (HEK) cells engineered to express specific human TLRs (e.g., TLR7, TLR8) and an NF-κB-driven secretory alkaline phosphatase reporter gene were used.
-
Cells were incubated with the compound.
-
Activity was calculated from the release of the reporter enzyme.
-
Animal Model Pharmacokinetics and Efficacy
-
Objective: To assess the in vivo pharmacokinetics and efficacy of this compound in a relevant animal model of allergy.
-
Model: Ovalbumin (OVA)-sensitized and challenged Brown Norway rats.
-
Pharmacokinetics Protocol:
-
This compound (0.3 mg/kg) was administered intratracheally.
-
Blood samples were collected at various time points. To prevent ex vivo degradation, samples were stabilized with the esterase inhibitor sodium fluoride (NaF).
-
Plasma concentrations of this compound and its acid metabolite were determined using mass spectrometry.
-
-
Efficacy Protocol:
-
Sensitized rats were challenged with OVA.
-
This compound was delivered to the lungs 24 hours before and 24 hours after the OVA challenge.
-
Bronchoalveolar lavage (BAL) was performed to measure eosinophilia and IL-13 levels.
-
Human Clinical Trials
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of inhaled/intranasal this compound in humans.
-
Study Designs: Double-blind, placebo-controlled, randomized, single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted in healthy volunteers and patients with mild asthma (e.g., NCT01560234, NCT01818869, NCT00999466).
-
Dosing Protocol:
-
Inhalation: Single or multiple doses (e.g., up to 30 µg) delivered via a nebulizer.
-
Intranasal: Once-weekly doses (e.g., 60 µg) for a specified duration (e.g., 8 weeks).
-
-
Pharmacokinetic Sampling:
-
Plasma samples were collected at predefined time points post-dosing.
-
Due to rapid hydrolysis, samples for measuring the parent compound required immediate stabilization. For routine analysis, the concentration of the acid metabolite was measured as a surrogate for systemic exposure.
-
-
Pharmacodynamic Assessments:
-
Sputum Induction: Sputum was induced using standard methodology to measure local biomarkers like CXCL10.
-
Blood Biomarkers: Plasma levels of cytokines and chemokines (e.g., CXCL10) were measured.
-
Allergen Challenge: In patient studies, an inhaled allergen challenge was performed, and outcomes such as the late asthmatic response (LAR), measured by the fall in Forced Expiratory Volume in 1 second (FEV1), were assessed.
-
-
Safety Monitoring: Assessment of adverse events, including influenza-like symptoms, vital signs, and body temperature.
Conclusion
This compound exemplifies the antedrug concept, demonstrating potent, localized TLR7 agonism with minimal systemic exposure of the active parent compound. Its rapid hydrolysis to a significantly less active metabolite is a key feature of its design. While this approach successfully limits the direct systemic activity of this compound, clinical findings indicate that locally induced mediators, such as type I interferons, can spill over into the systemic circulation, potentially causing dose-limiting influenza-like symptoms. This highlights a critical challenge for the development of inhaled immunomodulatory antedrugs: managing the systemic consequences of a localized pharmacological effect. Further research and development in this area will need to carefully balance local efficacy with the potential for systemic spillover of inflammatory mediators.
References
- 1. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD8848: A TLR7 Agonist's Impact on the Th1/Th2 Immune Axis — A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist developed as an antedrug for the treatment of allergic diseases, such as asthma. The therapeutic rationale for this compound centers on its ability to modulate the T-helper (Th) cell balance, specifically by promoting a Th1-type immune response while suppressing the dominant Th2-type response characteristic of allergic inflammation. This guide provides a comprehensive technical overview of the preclinical and clinical data surrounding this compound's effect on the Th1/Th2 balance, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols employed in its evaluation.
Introduction: The Th1/Th2 Paradigm in Allergic Disease
Allergic diseases are immunologically characterized by a skewed Th2 response, leading to the production of cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines orchestrate the key features of allergic inflammation, including IgE production, eosinophil activation and recruitment, and mucus hypersecretion. The Th1/Th2 hypothesis posits that a reciprocal relationship exists between Th1 and Th2 cells. Th1 cells, which are crucial for cellular immunity against intracellular pathogens, produce cytokines like Interferon-gamma (IFN-γ) that can inhibit the proliferation and function of Th2 cells. Therefore, a therapeutic strategy for allergic diseases involves shifting the immune response from a Th2-dominant to a more balanced or Th1-skewed state.
This compound: Mechanism of Action
This compound is a novel TLR7 agonist designed as an antedrug to restrict its activity to the site of administration, thereby minimizing systemic side effects.[1][2] TLR7 is an endosomal receptor primarily expressed on plasmacytoid dendritic cells (pDCs) and B cells, which recognizes single-stranded RNA viruses.
Signaling Pathway
Activation of TLR7 by this compound initiates a signaling cascade that culminates in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This pathway is pivotal to the subsequent modulation of the Th1/Th2 balance.
Preclinical Evidence
In Vitro Studies
In vitro assays using human peripheral blood mononuclear cells (PBMCs) have demonstrated the potent inhibitory effect of this compound on Th2 cytokine production.
| Assay Type | Cell Type | Stimulation | Key Finding | Reference |
| Cytokine Inhibition | Human PBMCs | Phytohaemagglutinin (PHA) | Inhibition of IL-5 production | [1] |
| IFN-α Induction | Human PBMCs | This compound | Induction of IFN-α | [1] |
In Vivo Studies: Brown Norway Rat Model of Allergic Asthma
The Brown Norway rat is a well-established model for studying Th2-mediated allergic airway inflammation. In this model, sensitization with ovalbumin (OVA) leads to a robust eosinophilic inflammatory response upon subsequent OVA challenge.
| Study Design | Treatment Regimen | Key Findings | Reference |
| Ovalbumin-sensitized Brown Norway rats | Intratracheal administration of this compound prior to OVA challenge | - Significant reduction in bronchoalveolar lavage (BAL) eosinophils- Reduction in BAL IL-13 levels | [2] |
Clinical Studies
Two key clinical trials have investigated the safety, tolerability, and efficacy of this compound in humans.
Study in Healthy Volunteers (NCT01560234, NCT01818869)
This study assessed the safety and pharmacodynamics of inhaled this compound in healthy subjects.
| Study Design | Dosage | Key Th1/Th2-Related Biomarker Findings | Reference |
| Randomized, double-blind, placebo-controlled, single and multiple ascending dose | Single doses up to 30 µg; multiple weekly doses of 30 µg | - Dose-dependent increase in sputum CXCL10 (a Th1-associated chemokine induced by IFN) - Increased expression of IFN-regulated genes in sputum cells |
Study in Patients with Mild Asthma (NCT00999466)
This study evaluated the effect of intranasal this compound on allergen-induced responses in patients with mild allergic asthma.
| Study Design | Dosage | Primary Efficacy Endpoint | Key Th1/Th2-Related Biomarker Findings | Reference |
| Randomized, double-blind, placebo-controlled, parallel-group | 60 µg intranasally once-weekly for 8 weeks | Reduction in the late asthmatic response (LAR) to allergen challenge | - No statistically significant change in sputum Th2 cytokines (IL-5, IL-13) or eosinophils. - A trend towards a reduction in sputum IL-5, IL-13, and eosinophils was observed 1 week after the last dose. |
Experimental Protocols
In Vitro IL-5 Inhibition Assay (Synthesized Protocol)
This protocol is a synthesized representation based on standard methodologies for assessing T-cell cytokine production.
Brown Norway Rat Allergic Asthma Model (Synthesized Protocol)
This protocol is a synthesized representation based on established methods for inducing allergic airway inflammation in Brown Norway rats.
Discussion and Future Directions
The available data consistently support the proposed mechanism of action for this compound as a modulator of the Th1/Th2 balance. Preclinical studies demonstrated a clear reduction in Th2-mediated inflammation. In humans, this compound effectively engaged its target, as evidenced by the induction of the Th1-associated chemokine CXCL10. While a statistically significant reduction in Th2 cytokines was not observed in the mild asthma patient study, the trend towards a decrease, coupled with the observed clinical benefit in reducing the late asthmatic response, suggests a clinically relevant, albeit modest, immunomodulatory effect.
Future research should focus on elucidating the dose-response relationship in more detail and exploring the potential of this compound in more severe asthma phenotypes. Additionally, further investigation into the downstream effects of type I interferon signaling in the lung microenvironment following this compound administration could provide valuable insights into its full therapeutic potential. The development of biomarkers to identify patients most likely to respond to TLR7 agonist therapy will also be crucial for the clinical advancement of this therapeutic class.
Conclusion
This compound represents a targeted immunomodulatory approach for the treatment of allergic diseases. By activating the TLR7 pathway, it promotes a shift from a pathogenic Th2 response towards a more balanced Th1/Th2 profile. While clinical efficacy has been demonstrated, further studies are required to optimize its therapeutic application and fully realize the potential of this innovative antedrug approach.
References
AZD8848: A TLR7 Agonist for Localized Type I Interferon Induction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for localized therapeutic action, primarily investigated for respiratory conditions such as asthma and allergic rhinitis. Its mechanism of action centers on the stimulation of the innate immune system via TLR7, leading to the robust induction of type I interferons (IFNs) and subsequent modulation of the immune response. This guide provides a comprehensive overview of this compound, focusing on its role in the type I interferon induction pathway, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.
Introduction to this compound
Developed by AstraZeneca, this compound is an 8-oxoadenine acid methyl ester designed for topical or inhaled administration.[1] A key feature of this compound is its "antedrug" property; it is a metabolically labile ester that is highly active at the site of administration but is rapidly hydrolyzed by plasma esterases, specifically butyrylcholinesterase, into its constituent acid metabolite, AZ12432045.[1][2] This metabolite is significantly less potent, thereby minimizing systemic exposure and associated side effects.[1] This design aims to harness the therapeutic benefits of local TLR7 agonism, such as the inhibition of T-helper type 2 (Th2) responses, while avoiding the systemic influenza-like symptoms often associated with parenteral or oral TLR7 agonists.[3]
Core Mechanism of Action: TLR7-Mediated Type I Interferon Induction
This compound exerts its pharmacological effects by selectively binding to and activating TLR7, a key pattern recognition receptor (PRR) of the innate immune system. TLR7 is predominantly expressed in the endosomes of various immune cells, most notably plasmacytoid dendritic cells (pDCs). Upon activation by single-stranded RNA (ssRNA) viruses or synthetic agonists like this compound, TLR7 initiates a signaling cascade that culminates in the production of type I interferons, primarily IFN-α and IFN-β.
The signaling pathway is initiated within the endosome, where TLR7 dimerization occurs upon ligand binding. This conformational change facilitates the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). The subsequent signaling complex, involving IRAK4, IRAK1, and TRAF6, leads to the activation of the transcription factor IRF7 (Interferon Regulatory Factor 7), a master regulator of type I IFN gene expression. Activated IRF7 translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) in the promoter regions of type I IFN genes, driving their transcription.
The secreted type I interferons then act in an autocrine and paracrine manner, binding to the type I interferon receptor (IFNAR) on various cell types. This engagement activates the JAK-STAT signaling pathway, leading to the expression of a wide array of interferon-stimulated genes (ISGs). These ISGs are responsible for establishing an antiviral state and modulating the adaptive immune response, including the suppression of Th2-mediated inflammation.
Quantitative Data and In Vitro/In Vivo Activity
The following tables summarize the key quantitative data reported for this compound and its metabolite.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species/Cell Type | Value | Reference |
| TLR7 Agonism | |||
| pEC50 (human TLR7) | Recombinant HEK reporter cells | 7.0 | |
| pEC50 (rat TLR7) | Recombinant HEK reporter cells | 6.6 | |
| EC50 (IFNα induction) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 4 nM | |
| Inhibition of Th2 Response | |||
| IC50 (IL-5 inhibition, PHA-stimulated T cells) | Human T cells | 0.2 - 1.0 nM | |
| IC50 (IL-5 inhibition, antigen-presented T cells) | Human T cells | 0.2 - 1.0 nM | |
| Selectivity | |||
| Activity against human TLR8 | Up to 10 µM | No activity | |
| Metabolite Potency | |||
| AZ12432045 vs. This compound (human TLR7) | Recombinant HEK reporter cells | >100-fold less potent | |
| AZ12432045 vs. This compound (IFNα induction & IL-5 inhibition) | Human PBMCs & T cells | >1000-fold less active |
Table 2: Pharmacokinetic and In Vivo Efficacy Data
| Parameter | Model/Species | Dose/Route | Observation | Reference |
| Pharmacokinetics | ||||
| Half-life in human and rat plasma | In vitro | N/A | < 0.3 minutes | |
| Efficacy | ||||
| Suppression of ovalbumin (OVA) challenge | Brown Norway rat allergy model | 0.3 mg/kg (Intratracheal) | Dose-dependent suppression of eosinophilia and IL-13 in BAL | |
| Duration of effect | Brown Norway rat allergy model | Single dose | Efficacy lasting for up to 5 days | |
| Clinical Biomarkers | ||||
| CXCL10 induction in sputum | Healthy volunteers | 30 µg (Inhaled) | Statistically significant increase 24h after dosing | |
| Systemic IFN signal amplification | Healthy volunteers | Second inhaled dose (1 week later) | Amplified systemic interferon signal leading to flu-like symptoms | |
| Late Asthmatic Response (LAR) | Mild asthma patients | 60 µg (Intranasal, once-weekly for 8 weeks) | 27% reduction in FEV1 fall vs. placebo at 1 week post-treatment | |
| Airway Hyper-responsiveness (AHR) | Mild asthma patients | 60 µg (Intranasal, once-weekly for 8 weeks) | Attenuation of methacholine-induced AHR at 1 week post-treatment |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Potency Assays
-
TLR7 Reporter Assay:
-
Cell Line: Human Embryonic Kidney (HEK) cells stably co-transfected with human or rat TLR7 and a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.
-
Method: Cells are seeded in 96-well plates and incubated with increasing concentrations of this compound or the reference TLR7 agonist R848. After a defined incubation period (e.g., 16-24 hours), the activity of the reporter enzyme in the cell supernatant or cell lysate is measured.
-
Data Analysis: The concentration-response curves are plotted, and the pEC50 values are calculated.
-
-
IFNα Induction in Human PBMCs:
-
Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Method: PBMCs are cultured in 96-well plates and stimulated with various concentrations of this compound for 24 hours.
-
Measurement: The concentration of IFNα in the cell culture supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: EC50 values for IFNα induction are determined from the dose-response curves.
-
-
T-cell IL-5 Inhibition Assay:
-
Cell Source: CD4+ T cells are isolated from human PBMCs.
-
Method: T cells are stimulated with either a polyclonal activator like phytohemagglutinin (PHA) or through antigen presentation in the presence of varying concentrations of this compound.
-
Measurement: After a 48-72 hour incubation period, the concentration of IL-5 in the culture supernatants is measured by ELISA.
-
Data Analysis: The IC50 for IL-5 inhibition is calculated.
-
In Vivo Rat Allergy Model
-
Animal Model: Ovalbumin (OVA)-sensitized and challenged Brown Norway rats.
-
Dosing: this compound is administered intratracheally 24 hours before and 24 hours after OVA challenge.
-
Endpoints: Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. Eosinophil counts in the BAL fluid are determined by microscopy. IL-13 levels in the BAL fluid are measured by ELISA.
-
Data Analysis: The dose-dependent effect of this compound on eosinophilia and IL-13 levels is evaluated.
Human Clinical Studies
-
Study Design: Double-blind, randomized, placebo-controlled trials in healthy volunteers and patients with mild asthma.
-
Dosing: this compound is administered via inhalation (nebulizer) or intranasally.
-
Biomarker Analysis:
-
Sputum Induction: Sputum is induced using hypertonic saline inhalation. CXCL10 levels are measured in the sputum supernatant.
-
Blood Sampling: Blood samples are collected at various time points to measure plasma levels of this compound's metabolite (AZ12432045) and systemic biomarkers like CXCL10.
-
-
Efficacy Endpoints (Asthma Patients):
-
Late Asthmatic Response (LAR): Assessed by the fall in Forced Expiratory Volume in 1 second (FEV1) following an allergen challenge.
-
Airway Hyper-responsiveness (AHR): Measured by methacholine challenge.
-
Visualizing the Core Pathways
The following diagrams illustrate the signaling pathway of this compound-mediated type I interferon induction and the experimental workflow for evaluating its efficacy.
Caption: this compound activates TLR7 in the endosome, leading to IRF7 activation and transcription of type I interferons.
References
The Discovery and Development of AZD8848: A Toll-like Receptor 7 Agonist Antedrug
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an inhaled "antedrug" for the treatment of asthma and allergic rhinitis. The rationale behind its development was to harness the Th1-polarizing effects of TLR7 activation within the lungs to counteract the underlying Th2-mediated inflammation characteristic of these diseases, while minimizing systemic side effects. This guide provides a comprehensive overview of the discovery, preclinical and clinical development of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and safety profile. The synthesis of available data, including detailed experimental protocols and visual representations of key pathways, offers a technical resource for researchers in immunology, respiratory medicine, and drug development.
Introduction: The Rationale for a Localized TLR7 Agonist
Asthma is a chronic inflammatory disease of the airways often driven by a T-helper type 2 (Th2) immune response, leading to eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness. The "hygiene hypothesis" suggests that reduced exposure to certain infections in early life may predispose individuals to Th2-dominant allergic diseases. Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns and modulate adaptive immunity. TLR7, which recognizes single-stranded viral RNA, is a potent inducer of type I interferons (IFNs), which can suppress Th2 responses and promote a Th1 phenotype.
Systemic administration of TLR7 agonists has been explored for various indications but is often associated with influenza-like symptoms due to systemic cytokine release. To overcome this limitation, this compound was developed as an antedrug, a pharmacologically active compound designed to act locally at the site of administration and be rapidly metabolized into a significantly less active form upon entering systemic circulation. This approach aimed to confine the therapeutic effects of TLR7 agonism to the lungs, thereby offering a novel treatment paradigm for asthma with an improved safety profile.
Discovery and Preclinical Development
Compound Design and In Vitro Potency
This compound is an 8-oxoadenine derivative designed for rapid hydrolysis by plasma esterases. Its methyl ester form is the active drug, which is quickly converted to its corresponding carboxylic acid metabolite, AZ12432045, in the bloodstream. This metabolite is substantially less potent than the parent compound, minimizing systemic TLR7 activation.
Table 1: In Vitro Potency of this compound and its Metabolite
| Assay | This compound | AZ12432045 (Metabolite) |
| Human TLR7 Reporter Assay (HEK293 cells) | Potent Agonist | >100-fold less potent |
| IFNα Induction from human PBMCs | EC₅₀ = 4 nM | >1000-fold less active |
| IL-5 Inhibition from human T cells | IC₅₀ = 0.2–1.0 nM | >1000-fold less active |
| Human TLR8 Reporter Assay (HEK293 cells) | No activity up to 10 µM | Not reported |
Preclinical Pharmacokinetics and Efficacy
Preclinical studies in Brown Norway rats, a model for allergic airway inflammation, demonstrated the successful antedrug properties and efficacy of this compound.
Table 2: Preclinical Pharmacokinetics and Efficacy of this compound in Brown Norway Rats
| Parameter | Finding |
| Plasma Half-life | < 0.3 minutes |
| Peak Plasma Concentration (after lung dosing) | ~2 nM at 5 minutes |
| Lung Residence Time | >1000 nmol/kg maintained for over 5 hours |
| Efficacy (ovalbumin challenge model) | Dose-dependent suppression of BAL eosinophilia and IL-13. A single dose showed effects for up to 5 days. Weekly dosing showed efficacy 26 days after the final dose. |
Clinical Development
This compound has been evaluated in several clinical trials involving healthy volunteers and patients with mild asthma. These studies have assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of both inhaled and intranasal administration.
Pharmacokinetics in Humans
Consistent with its antedrug design, this compound is rapidly metabolized in human plasma, preventing systemic accumulation of the active drug. Following inhalation, plasma concentrations of this compound were very low, while the less active metabolite was detectable.
Pharmacodynamics and Efficacy
Clinical studies demonstrated target engagement in the lungs. Inhalation of this compound led to a dose-dependent increase in the IFN-inducible chemokine CXCL10 in the sputum of healthy volunteers. In patients with mild allergic asthma (NCT00999466), intranasal administration of this compound (60 μg once weekly for 8 weeks) resulted in a statistically significant reduction in the late asthmatic response (LAR) to allergen challenge.
Table 3: Clinical Efficacy of Intranasal this compound in Mild Asthma (NCT00999466)
| Outcome Measure | Result | p-value |
| Reduction in LAR fall in FEV₁ (1 week post-treatment) | 27% vs. placebo | 0.035 |
| Reduction in post-allergen AHR (1 week post-treatment) | Treatment ratio: 2.20 vs. placebo | 0.024 |
Safety and Tolerability
A single inhaled dose of this compound was generally well-tolerated in healthy volunteers. However, a second dose administered one week later resulted in a higher incidence of influenza-like symptoms, such as fever, headache, and myalgia. This was associated with an amplified systemic interferon response, as indicated by elevated plasma CXCL10 levels. In the study with mild asthmatics receiving intranasal this compound, the treatment was generally well-tolerated, with influenza-like symptoms being the most frequently reported adverse events.
Table 4: Adverse Events in a Multiple Ascending Dose Study in Healthy Volunteers (Inhalation)
| Dose | Adverse Events |
| Single Dose | Generally well-tolerated. |
| Second Dose (1 week later) | Increased incidence of influenza-like symptoms in more than half of participants, leading to study cessation. |
Table 5: Most Common Treatment-Related Adverse Events in Mild Asthmatics (Intranasal, NCT00999466)
| Adverse Event | This compound (60 µg) | Placebo |
| Influenza-like illness | More frequent | Less frequent |
| Headache | Reported | Reported |
| Nasal Dryness | Reported | Reported |
| Arthralgia | Reported | Reported |
| Pyrexia (Fever) | Reported | Reported |
Mechanism of Action
This compound acts as a selective agonist for TLR7, which is expressed on various immune cells, including plasmacytoid dendritic cells (pDCs) and B cells, within the endosomal compartment.
Binding of this compound to TLR7 initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of IRAK4 and TRAF6, and subsequently the phosphorylation and activation of interferon regulatory factor 7 (IRF7). Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons. These interferons then act in an autocrine and paracrine manner to suppress the Th2 immune response and promote a Th1 phenotype, thereby addressing the underlying inflammation in allergic asthma.
Experimental Protocols
TLR7 Reporter Assay
AZD8848: A Technical Guide to its Chemical Structure, Synthesis, and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is a potent and selective agonist of Toll-like receptor 7 (TLR7) that has been investigated for the treatment of allergic asthma and rhinitis.[1][2][3][4] It is designed as an "antedrug," a pharmacologically active compound that is rapidly metabolized to a significantly less active form upon entering systemic circulation.[2] This design strategy aims to localize the therapeutic effect to the site of administration, such as the lungs, thereby minimizing systemic side effects often associated with TLR7 agonists. This technical guide provides an in-depth overview of the chemical structure, synthesis, and key preclinical data for this compound.
Chemical Structure and Properties
This compound is an 8-oxoadenine derivative. The core structure consists of a purine-like 8-oxoadenine scaffold, which is crucial for its TLR7 agonistic activity.
IUPAC Name: 2-(2-amino-9-(4-(3-(dimethylamino)propyl)benzyl)-2-butoxy-9H-purin-8(7H)-one) Molecular Formula: C29H43N7O5 Molecular Weight: 569.71 g/mol
A search for the specific SMILES and InChIKey did not yield a definitive result from the available search results.
Synthesis of this compound
The synthesis of this compound is based on the well-established chemistry of 8-oxoadenine derivatives. While the exact, step-by-step protocol for this compound is proprietary and detailed in patent literature (US20140045837), the general synthetic approach can be inferred from publications on similar compounds. The synthesis typically involves the construction of the 8-oxoadenine core followed by the introduction of the side chains at the N9 and C2 positions.
A representative synthetic scheme for a related 8-oxoadenine derivative is presented below. This should be considered a general guide to the synthesis of compounds in this class.
General Synthetic Scheme for 8-Oxoadenine Derivatives
Caption: Generalized synthetic pathway for 8-oxoadenine derivatives like this compound.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo activity, as well as pharmacokinetic parameters of this compound.
| Parameter | Species/System | Value | Reference(s) |
| In Vitro Activity | |||
| Human TLR7 (pEC50) | Recombinant HEK cells | 7.0 | |
| Rat TLR7 (pEC50) | Recombinant HEK cells | 6.6 | |
| IFNα Induction (EC50) | Human PBMCs | 4 nM | |
| IL-5 Inhibition (IC50) | Polyclonally stimulated T cells | 0.2 - 1.0 nM | |
| Human TLR8 Activity | Recombinant HEK cells | No activity up to 10 µM | |
| Pharmacokinetics | |||
| Half-life (in vitro) | Rat Blood | 0.2 min | |
| Half-life (in vitro) | Human Plasma | < 0.3 min | |
| Systemic Exposure | Brown Norway Rat (intratracheal) | Very low to undetectable | |
| In Vivo Efficacy | |||
| Ovalbumin Challenge Suppression | Brown Norway Rat (intratracheal, 0.3 mg/kg) | Significant suppression of eosinophilia and IL-13 |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are detailed methodologies for key experiments cited in the literature for this compound.
In Vitro IFNα Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay is a primary method for determining the potency of TLR7 agonists.
Objective: To measure the concentration-dependent induction of Interferon-alpha (IFNα) by this compound in human PBMCs.
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum) and seed in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the wells containing PBMCs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another known TLR7 agonist like R848).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.
-
IFNα Quantification: Measure the concentration of IFNα in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFNα concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Caption: Experimental workflow for IFNα induction assay in human PBMCs.
In Vivo Brown Norway Rat Allergy Model
This animal model is used to assess the efficacy of anti-allergic compounds in a relevant in vivo setting.
Objective: To evaluate the ability of this compound to suppress allergen-induced airway inflammation in a rat model of asthma.
Methodology:
-
Sensitization: Sensitize Brown Norway rats to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum).
-
Compound Administration: Administer this compound intratracheally to the sensitized rats at various doses (e.g., 0.1-1 mg/kg). A vehicle control group should also be included.
-
Allergen Challenge: After a specified period following drug administration, challenge the rats with an aerosolized solution of OVA to induce an allergic response.
-
Bronchoalveolar Lavage (BAL): At a set time point after the OVA challenge (e.g., 24 hours), perform a bronchoalveolar lavage to collect cells and fluid from the lungs.
-
Cell Analysis: Perform total and differential cell counts on the BAL fluid to determine the number of eosinophils, a key marker of allergic inflammation.
-
Cytokine Analysis: Measure the levels of Th2 cytokines, such as IL-5 and IL-13, in the BAL fluid using ELISA.
-
Data Analysis: Compare the eosinophil counts and cytokine levels in the this compound-treated groups to the vehicle control group to determine the extent of suppression of the allergic response.
Caption: Workflow for the in vivo Brown Norway rat allergy model.
Signaling Pathway
This compound activates TLR7, which is located in the endosomal compartment of immune cells, particularly plasmacytoid dendritic cells (pDCs). Upon binding, TLR7 initiates a signaling cascade that leads to the production of type I interferons (e.g., IFNα) and other pro-inflammatory cytokines. This, in turn, modulates the adaptive immune response, promoting a shift from a Th2-dominated response (characteristic of allergic reactions) towards a Th1-dominated response.
Caption: Simplified signaling pathway of this compound via TLR7 activation.
Conclusion
This compound represents a promising therapeutic approach for allergic diseases by leveraging the immunomodulatory effects of TLR7 agonism in a localized manner. Its "antedrug" property is a key design feature aimed at enhancing its safety profile. The data summarized in this guide highlight its potent and selective activity in preclinical models. Further research and clinical development are necessary to fully elucidate its therapeutic potential in humans.
References
The Pharmacodynamics of Inhaled AZD8848: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist developed as an inhaled "antedrug" for the treatment of allergic asthma. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, preclinical and clinical effects, and the experimental protocols used in its evaluation. The antedrug concept is central to the design of this compound; it is a metabolically labile ester that is highly potent at the site of administration (the lung) but is rapidly hydrolyzed by plasma esterases to a significantly less active carboxylic acid metabolite upon entering systemic circulation.[1] This design aims to maximize local therapeutic effects while minimizing systemic adverse events often associated with TLR7 agonists.[1][2]
Mechanism of Action: TLR7 Agonism in the Airways
This compound exerts its effects by activating TLR7, a pattern recognition receptor primarily expressed on the endosomal membranes of various immune cells, including plasmacytoid dendritic cells (pDCs), B cells, and macrophages.[2][3] As a TLR7 agonist, this compound mimics viral single-stranded RNA, triggering a downstream signaling cascade that shifts the immune response from a T-helper type 2 (Th2) dominant phenotype, characteristic of allergic asthma, towards a T-helper type 1 (Th1) response.
Upon binding to TLR7, this compound initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This leads to the formation of a complex with IL-1 receptor-associated kinases (IRAKs), particularly IRAK1 and IRAK4, and subsequent interaction with TNF receptor-associated factor 6 (TRAF6). This signaling cascade culminates in the activation of two key transcription factors:
-
Nuclear Factor-kappa B (NF-κB): Promotes the transcription of pro-inflammatory cytokines.
-
Interferon Regulatory Factor 7 (IRF7): Drives the production of type I interferons (IFN-α/β).
The upregulation of type I interferons is crucial for the therapeutic effect of this compound in asthma. IFNs can suppress Th2 cytokine production (e.g., IL-4, IL-5, IL-13), thereby reducing eosinophilic inflammation, mucus production, and airway hyperresponsiveness (AHR), which are hallmarks of allergic asthma.
Preclinical Pharmacodynamics
In Vitro Studies
The potency and selectivity of this compound were characterized in a variety of in vitro assays.
Table 1: In Vitro Activity of this compound and its Metabolite
| Assay | Cell Type | Parameter | This compound EC50/IC50 (nM) | Metabolite (AZ12432045) EC50/IC50 (nM) |
| TLR7 Reporter Assay | HEK293 cells | NF-κB activation | ~1 | >100 |
| IFN-α Production | Human PBMCs | IFN-α release | 4 | >1000 |
| IL-5 Inhibition | PHA-stimulated human PBMCs | IL-5 release | 0.2 - 1.0 | >1000 |
| TLR8 Activity | - | - | No activity up to 10 µM | Not reported |
Data compiled from Delaney et al., 2016.
-
TLR7 Reporter Gene Assay:
-
Human embryonic kidney (HEK) 293 cells were engineered to express human TLR7.
-
Cells were co-transfected with a reporter gene construct, typically NF-κB linked to a secreted alkaline phosphatase (SEAP) or luciferase gene.
-
Cells were incubated with varying concentrations of this compound or its metabolite.
-
Reporter gene expression was quantified as a measure of TLR7 activation.
-
-
Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs):
-
PBMCs were isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cells were cultured in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
For IFN-α induction, PBMCs were stimulated with various concentrations of this compound for 24 hours.
-
For IL-5 inhibition, PBMCs were stimulated with phytohemagglutinin (PHA) in the presence of varying concentrations of this compound for 48 hours.
-
Supernatants were collected, and cytokine concentrations were measured by enzyme-linked immunosorbent assay (ELISA) or multiplex bead array.
-
In Vivo Studies (Ovalbumin-Sensitized Brown Norway Rat Model)
The efficacy of this compound was evaluated in a Brown Norway rat model of allergic asthma, which is known to exhibit a strong Th2-type response to allergens.
Table 2: In Vivo Efficacy of this compound in a Rat Model of Allergic Asthma
| Treatment Regimen | Endpoint | Effect of this compound |
| Acute Dosing (24h pre- and post-challenge) | Bronchoalveolar Lavage (BAL) Eosinophilia | Significant inhibition |
| BAL IL-13 Levels | Significant inhibition | |
| Chronic Dosing (8 weekly doses) | BAL Eosinophilia (26 days post-last dose) | Sustained significant inhibition |
| BAL IL-13 Levels (26 days post-last dose) | Sustained significant inhibition |
Data compiled from Delaney et al., 2016.
-
Sensitization: Male Brown Norway rats were sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., alum) on days 0 and 14.
-
Drug Administration: this compound was administered intranasally or via inhalation at specified doses and time points relative to the allergen challenge.
-
Allergen Challenge: On day 21, rats were challenged with an aerosolized solution of OVA.
-
Endpoint Analysis (24-72 hours post-challenge):
-
Bronchoalveolar Lavage (BAL): The lungs were lavaged with saline. The BAL fluid was collected to determine total and differential cell counts (specifically eosinophils) and cytokine levels (e.g., IL-13) by ELISA.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine was measured using whole-body plethysmography to assess changes in airway resistance and compliance.
-
Clinical Pharmacodynamics
The pharmacodynamic effects of inhaled this compound have been investigated in healthy volunteers and patients with mild allergic asthma.
Study in Healthy Volunteers (NCT01560234, NCT01818869)
A study in healthy volunteers assessed the safety, tolerability, and pharmacodynamic effects of single and multiple ascending doses of inhaled this compound.
Table 3: Pharmacodynamic Effects of Inhaled this compound in Healthy Volunteers
| Dose | Endpoint | Observation |
| Single Ascending Dose | Sputum CXCL10 | Dose-dependent increase, demonstrating target engagement in the lung. |
| Plasma CXCL10 | Dose-dependent increase, suggesting systemic spillover of the local inflammatory response. | |
| Multiple Ascending Dose (one week apart) | Systemic IFN Signal | Amplified systemic interferon signal after the second dose. |
| Adverse Events | Significant influenza-like symptoms in over half of the participants after the second dose. |
Data compiled from Delaney et al., 2016.
Study in Patients with Mild Allergic Asthma (NCT00999466)
A randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of intranasal this compound (60 µg weekly for 8 weeks) in patients with mild allergic asthma.
Table 4: Efficacy of Intranasal this compound in Patients with Mild Allergic Asthma
| Endpoint | Timepoint | This compound vs. Placebo | p-value |
| Late Asthmatic Response (LAR) - Average fall in FEV1 | 1 week post-last dose | 27% reduction | 0.035 |
| 4 weeks post-last dose | No significant difference | >0.05 | |
| Airway Hyperresponsiveness (AHR) to methacholine | 1 week post-last dose | Significant reduction (treatment ratio: 2.20) | 0.024 |
| 4 weeks post-last dose | No significant difference | >0.05 | |
| Sputum Eosinophils | 1 week post-last dose | No significant effect | >0.05 |
| Sputum Th2 Cytokines | 1 week post-last dose | No significant effect | >0.05 |
Data compiled from Leaker et al., 2019.
-
Patient Population: Patients with a clinical diagnosis of mild-to-moderate allergic asthma and a confirmed late asthmatic response (LAR) to an inhaled allergen.
-
Study Design: A double-blind, placebo-controlled, randomized, parallel-group trial.
-
Treatment: Patients received 8 once-weekly intranasal doses of this compound (60 µg) or placebo.
-
Allergen Challenge: Allergen challenge tests were performed at baseline and at 1 and 4 weeks after the final dose of the study drug to induce an asthmatic response.
-
Efficacy Assessments:
-
Late Asthmatic Response (LAR): The primary outcome was the fall in forced expiratory volume in 1 second (FEV1) during the late phase (3-7 hours) after the allergen challenge.
-
Airway Hyperresponsiveness (AHR): A methacholine challenge test was performed to determine the provocative concentration of methacholine causing a 20% fall in FEV1 (PC20).
-
Sputum Analysis: Induced sputum was collected to measure eosinophil counts and Th2 cytokine levels.
-
Summary and Conclusion
Inhaled this compound is a selective TLR7 agonist designed as an antedrug to restrict its pharmacodynamic effects to the lungs. Preclinical studies demonstrated its potency in activating TLR7, inhibiting Th2 responses, and its efficacy in a rat model of allergic asthma with a durable effect.
Clinical studies in healthy volunteers confirmed target engagement in the lung, as evidenced by increased sputum CXCL10. However, these studies also revealed that even with the antedrug design, a local type I interferon response could spill over systemically, leading to influenza-like symptoms, particularly after a second dose. In patients with mild allergic asthma, intranasal administration of this compound attenuated the late asthmatic response and airway hyperresponsiveness one week after the cessation of treatment. This effect, however, was not sustained at four weeks.
The pharmacodynamic profile of this compound highlights both the potential and the challenges of using inhaled TLR7 agonists for the treatment of asthma. While local TLR7 activation can modulate the allergic response in the airways, managing the systemic spillover of the induced interferon response remains a critical hurdle for the therapeutic application of this class of drugs.
References
- 1. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tolerability in man following inhalation dosing of the selective TLR7 agonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
AZD8848 Preclinical Research: A Technical Whitepaper
This document provides an in-depth technical guide to the preclinical research findings for AZD8848, a selective Toll-like receptor 7 (TLR7) agonist. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a novel Toll-like receptor 7 (TLR7) agonist developed for the potential treatment of asthma and allergic rhinitis.[1][2][3] Many patients with asthma exhibit a T-helper type 2 (Th2) driven inflammation in the lungs.[4][5] TLR7 agonists, by inducing type I interferons, can inhibit these Th2 responses. However, systemic administration of TLR7 agonists often leads to influenza-like symptoms due to the systemic induction of type I interferons. To mitigate this, this compound was designed as an "antedrug"—a topically active compound that is rapidly metabolized into a significantly less active form upon entering systemic circulation, thereby confining its primary pharmacological effects to the site of administration, such as the lungs.
Mechanism of Action
This compound functions by selectively activating TLR7, a key receptor in the innate immune system. This activation primarily occurs in plasmacytoid dendritic cells and other TLR7-expressing cells within the lung. The binding of this compound to TLR7 initiates an intracellular signaling cascade through the MyD88-dependent pathway. This cascade leads to the activation of crucial transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). The activation of these factors results in the transcription and subsequent production of Type I interferons (e.g., IFNα) and various pro-inflammatory cytokines and chemokines, such as CXCL10. The locally produced Type I interferons are crucial for modulating the immune response, particularly by up-regulating Th1 responses and down-regulating the Th2 responses characteristic of allergic asthma.
The Antedrug Concept
The core design principle of this compound is its "antedrug" nature, intended to maximize local efficacy in the lungs while minimizing systemic side effects. This compound is a metabolically unstable ester that, upon entering the systemic circulation, is rapidly hydrolyzed by plasma esterases (like butyrylcholinesterase) into its constituent acid metabolite, AZ12432045. This metabolite is significantly less potent (at least 100-fold) than the parent compound, effectively inactivating the drug systemically and limiting the potential for widespread, off-target immune activation.
Preclinical and Clinical Pharmacology Data
This compound was demonstrated to be a potent TLR7 agonist in cellular assays. Its key feature is its rapid degradation in plasma, which underpins its antedrug profile and ensures a lack of systemic exposure.
| Parameter | Species/Matrix | Value | Citation |
| Potency vs. Metabolite | Human TLR7 | AZ12432045 is ≥100x less potent than this compound | |
| Plasma Half-life | Human & Rat Plasma | < 0.3 minutes | |
| Maximal Plasma Conc. | Human (Inhaled) | < 0.1 nmol/L | |
| Systemic Exposure Margin | Human TLR7 EC50 | >1000-fold above max plasma concentration |
In a Brown Norway rat model of allergic inflammation, inhaled this compound showed potent and long-lasting efficacy. The data indicate that even with its short half-life, repeated local stimulation can induce a sustained inhibitory state against allergic inflammation.
| Model | Dosing Regimen | Endpoint | Result | Citation |
| Brown Norway Rat | Single Dose | BAL Eosinophilia & IL-13 | Dose-dependent suppression | |
| Brown Norway Rat | Single Dose | Duration of Effect | Up to 5 days | |
| Brown Norway Rat | 8 Weekly Doses | BAL Eosinophilia & IL-13 | Significant inhibition 26 days after last dose |
Studies in healthy volunteers and patients with mild asthma confirmed target engagement and clinical efficacy. Inhalation of this compound led to a dose-dependent increase in local interferon-regulated gene expression.
| Population | Dosing Regimen | Endpoint | Result | Citation |
| Healthy Volunteers | Single Inhaled Dose (30 µg) | Sputum CXCL10 Protein | Statistically significant increase at 24h | |
| Healthy Volunteers | Single Inhaled Dose (15 & 30 µg) | Sputum IFN-regulated gene RNA (CCL8, MX2, CCL2, IFIT2) | Significant dose-dependent increases | |
| Mild Asthma Patients | 60 µg Intranasal, 8 Weekly Doses | Average LAR Fall in FEV₁ (1 week post-treatment) | 27% reduction vs. placebo (p=0.035) | |
| Mild Asthma Patients | 60 µg Intranasal, 8 Weekly Doses | Post-allergen AHR (1 week post-treatment) | Treatment ratio: 2.20 (p=0.024) vs. placebo |
Experimental Protocols
-
Cell Line: Human Embryonic Kidney (HEK) cells engineered to express recombinant human TLR7 and a reporter gene (e.g., secreted alkaline phosphatase or luciferase) under the control of an NF-κB-inducible promoter.
-
Method: Cells were incubated with varying concentrations of this compound, its metabolite AZ12432045, and the reference TLR7 agonist R848.
-
Analysis: After incubation, the activity of the reporter gene was measured to determine the concentration-response curve and calculate EC₅₀ values. Potency was expressed relative to the response produced by R848.
-
Matrix: Freshly collected human and rat plasma containing esterases.
-
Method: this compound was spiked into the plasma at a known concentration and incubated at 37°C. Aliquots were taken at various time points.
-
Analysis: The reaction was quenched (e.g., with acetonitrile), and the remaining concentration of this compound was quantified using liquid chromatography-mass spectrometry (LC-MS). The half-life was calculated from the rate of disappearance.
-
Animal Model: Brown Norway rats, which are susceptible to developing allergic airway inflammation.
-
Sensitization: Rats were sensitized to ovalbumin (OVA) via intraperitoneal injections.
-
Dosing: this compound or vehicle was administered directly to the lungs via inhalation or intratracheal instillation at specified times relative to the allergen challenge.
-
Challenge: Rats were challenged with an aerosolized solution of OVA to induce an allergic response.
-
Analysis: 24-48 hours post-challenge, bronchoalveolar lavage (BAL) was performed. BAL fluid was analyzed for eosinophil counts (using microscopy) and IL-13 levels (using ELISA).
-
Sample Collection: Sputum was induced from human subjects using standard methodology (inhalation of nebulized hypertonic saline).
-
Processing: Sputum plugs were selected and processed to separate cells from the supernatant.
-
Protein Analysis: The supernatant was analyzed for CXCL10 protein levels using an enzyme-linked immunosorbent assay (ELISA).
-
Gene Expression Analysis: RNA was extracted from the sputum cells. Quantitative real-time polymerase chain reaction (qRT-PCR) was performed on a Roche LightCycler 480 to measure the mRNA levels of IFN-regulated genes (e.g., CCL8, MX2, CCL2, IFIT2).
Conclusion
The preclinical data for this compound strongly support its designed mechanism of action as a potent, locally active TLR7 agonist with an antedrug profile. In vitro studies confirmed its potency and rapid systemic inactivation. In vivo animal models demonstrated significant and long-lasting efficacy in suppressing allergic airway inflammation. These findings were successfully translated into early human studies, where this compound showed clear target engagement through local biomarker induction and demonstrated clinical efficacy in reducing allergen-induced responses in patients with mild asthma. However, subsequent human trials revealed that despite the antedrug design restricting the drug's direct action to the lung, the locally induced Type I interferons could spill over systemically, leading to influenza-like symptoms upon repeated dosing, which ultimately limited its therapeutic utility.
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. Tolerability in man following inhalation dosing of the selective TLR7 agonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
AZD8848: A Technical Guide for Researchers in Allergic Rhinitis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the investigational drug AZD8848 for the treatment of allergic rhinitis. It consolidates key findings from clinical and preclinical research, focusing on its mechanism of action, efficacy, and safety profile. This document is intended to serve as a core resource, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development in this area.
Core Concepts: Mechanism of Action
This compound is a selective Toll-Like Receptor 7 (TLR7) agonist designed as an "antedrug" for topical administration.[1][2] Its therapeutic rationale in allergic rhinitis is based on the "hygiene hypothesis," which suggests that insufficient exposure to certain immune-stimulating agents may lead to a T-helper 2 (Th2) dominant immune response, characteristic of allergic diseases. By activating TLR7, this compound stimulates the innate immune system, leading to the production of Type 1 interferons (IFNs), such as IFN-α, which in turn promotes a shift from a Th2 to a T-helper 1 (Th1) immune profile.[2][3][4] This immunomodulatory effect is intended to reduce the allergic response to allergens.
The antedrug design of this compound ensures that it is potent at the site of administration (e.g., nasal mucosa) but is rapidly metabolized into a significantly less active form upon entering systemic circulation, thereby minimizing the risk of systemic side effects often associated with TLR agonists.
Clinical Efficacy in Allergic Rhinitis
Clinical studies have evaluated the efficacy of intranasally administered this compound in patients with allergic rhinitis, primarily through nasal allergen challenge (NAC) models. The key findings from these studies are summarized below.
Data Presentation
Table 1: Efficacy of this compound in a Repeat Nasal Allergen Challenge Study (NCT00770003)
| Outcome Measure | Treatment Group (n=~37) | Placebo Group (n=~37) | Results | Citation |
| Total Nasal Symptom Score (TNSS) | 60 µg once weekly for 5 weeks | Placebo once weekly for 5 weeks | Statistically significant reduction in TNSS from challenge day 4 onwards (p < 0.05) compared to placebo. | |
| Nasal Lavage Tryptase | 60 µg once weekly for 5 weeks | Placebo once weekly for 5 weeks | Reduced levels observed in the this compound group compared to placebo. | |
| Nasal Lavage α2-Macroglobulin | 60 µg once weekly for 5 weeks | Placebo once weekly for 5 weeks | Reduced levels observed in the this compound group compared to placebo. |
Note: Specific mean values and standard deviations were not consistently reported in the available literature.
Clinical Trial Protocols
NCT00770003: A Placebo-Controlled, Repeat Challenge/Treatment Study
-
Objective: To evaluate the efficacy and safety of repeated intranasal administration of this compound in patients with allergic rhinitis out of season.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 74 patients with a history of seasonal allergic rhinitis.
-
Treatment Regimen: Patients received either this compound (30 µg or 60 µg) or placebo, administered as a nasal spray once weekly for five weeks.
-
Nasal Allergen Challenge (NAC) Protocol:
-
24 hours after the final dose of the study drug, a series of daily nasal allergen challenges commenced for seven consecutive days.
-
The allergen was administered intranasally.
-
Total Nasal Symptom Score (TNSS), including sneezing, nasal running, blockage, and itching, was recorded 10 minutes after each challenge.
-
-
Biomarker Analysis: Nasal lavage fluid was collected to measure levels of tryptase and α2-macroglobulin.
Preclinical Research
Preclinical studies in animal models and in vitro assays have provided the foundational evidence for the mechanism of action and potential efficacy of this compound.
In Vivo Animal Models
-
Guinea Pig Model of Allergic Rhinitis:
-
Sensitization: Guinea pigs are typically sensitized with an allergen, such as ovalbumin, administered intraperitoneally with an adjuvant like aluminum hydroxide.
-
Challenge: Following sensitization, the animals are challenged with intranasal administration of the same allergen to induce symptoms of allergic rhinitis, including sneezing and nasal rubbing.
-
Treatment: this compound has been shown to be effective against allergen-induced airway obstruction and inflammation in guinea pig models of rhinitis with both acute and weekly dosing.
-
In Vitro Assays
-
Human Peripheral Blood Mononuclear Cell (PBMC) Assays:
-
Objective: To assess the immunomodulatory effects of this compound on human immune cells.
-
Methodology:
-
PBMCs are isolated from healthy donor blood.
-
The cells are cultured in the presence of varying concentrations of this compound.
-
Supernatants are collected after a specified incubation period (e.g., 24-48 hours).
-
The concentration of IFN-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
-
Findings: Stimulation of PBMCs with this compound has been shown to induce the production of IFN-α, confirming its activity as a TLR7 agonist.
-
Safety and Tolerability
In clinical trials, intranasal this compound was generally well-tolerated. The most common adverse events were dose-dependent, transient, and mild to moderate in severity.
Table 2: Common Adverse Events Associated with Intranasal this compound
| Adverse Event | Description | Citation |
| Flu-like Symptoms | Including headache, myalgia, and fatigue. These are consistent with the known effects of systemic IFN-α induction. | |
| Epistaxis | Minor nosebleeds or blood-tinged nasal secretions. | |
| Lymphocyte Reduction | Reversible reductions in peripheral blood lymphocyte counts. |
Conclusion
This compound, a topical TLR7 agonist, has demonstrated a proof-of-concept for the treatment of allergic rhinitis by modulating the immune response to allergens. Clinical studies have shown that once-weekly intranasal administration can reduce nasal symptoms and biomarkers of allergic inflammation following a nasal allergen challenge. The antedrug properties of this compound appear to limit systemic side effects, although mild to moderate flu-like symptoms have been observed. Further research is warranted to optimize the dosing regimen and fully elucidate the long-term efficacy and safety of this therapeutic approach for allergic rhinitis. This guide provides a foundational technical overview to inform such future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential responses to various classes of drugs in a model of allergic rhinitis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The roles of toll like receptor 3, 7 and 8 in allergic rhinitis pathogenesis | Allergologia et Immunopathologia [elsevier.es]
- 4. When the allergy alarm bells toll: The role of Toll-like receptors in allergic diseases and treatment - PMC [pmc.ncbi.nlm.nih.gov]
AZD8848: A Technical Guide to its Role in Innate Immunity Modulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for localized delivery, primarily to the respiratory tract. This design minimizes systemic exposure and associated side effects. By activating TLR7, predominantly expressed on plasmacytoid dendritic cells (pDCs), this compound triggers a cascade of innate immune responses, centrally involving the production of type I interferons (IFNs). This mechanism of action has been investigated for its therapeutic potential in modulating immune responses, particularly in the context of allergic diseases like asthma and rhinitis. This technical guide provides an in-depth overview of the mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to the study of this compound's role in innate immunity.
Mechanism of Action: TLR7 Agonism and Downstream Signaling
This compound functions as a selective agonist for TLR7, an endosomal pattern recognition receptor that plays a crucial role in the innate immune system's response to single-stranded viral RNA.[1][2] The binding of this compound to TLR7 initiates a signaling cascade that is primarily dependent on the MyD88 adaptor protein.[3]
This signaling pathway proceeds through the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6).[3] Ultimately, this leads to the activation of interferon regulatory factor 7 (IRF7), a master regulator of type I IFN gene transcription.[3] The subsequent production of type I IFNs, such as IFN-α, is a hallmark of TLR7 activation and a key mediator of this compound's immunomodulatory effects.
These type I IFNs then act in an autocrine and paracrine manner to induce the expression of a wide range of IFN-stimulated genes (ISGs), including the chemokine CXCL10, which serves as a sensitive biomarker of TLR7 engagement by this compound. This cascade ultimately leads to the modulation of the adaptive immune response, including the suppression of T-helper 2 (Th2) cell-mediated inflammation, which is implicated in allergic diseases.
Quantitative Data Presentation
The following tables summarize the key quantitative data from in vitro, in vivo, and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type/System | Parameter | Value | Reference |
| TLR7 Agonist Activity | Recombinant Human TLR7 HEK293 cells | pEC50 | 7.0 | |
| IFNα Induction | Human Peripheral Blood Mononuclear Cells (PBMCs) | EC50 | 4 nM | |
| IL-5 Inhibition | Human PBMCs (PHA or Der p 1 stimulated) | IC50 | 0.2 - 1.0 nM | |
| TLR8 Activity | Human TLR8 | Activity | No activity up to 10 µM | |
| Plasma Stability | Human and Rat Plasma | Half-life | < 0.3 min |
Table 2: In Vivo Efficacy of this compound in a Brown Norway Rat Model of Allergic Inflammation
| Dosing Regimen | Endpoint | Result | Reference |
| Single dose, 24h pre- and 24h post-OVA challenge | BAL Eosinophilia and IL-13 | Dose-dependent suppression | |
| Eight once-weekly doses, OVA challenge 26 days after last dose | BAL Eosinophilia and IL-13 | Significant inhibition |
Table 3: Clinical Trial Data for this compound
| Trial ID | Population | Dose and Administration | Key Finding | Reference |
| NCT01560234 | Healthy Volunteers | Single ascending inhaled doses | Well-tolerated; dose-dependent increase in sputum CXCL10, CCL8, MX2, CCL2, and IFIT2 | |
| NCT01818869 | Healthy Volunteers | 30 µg inhaled, once weekly | Second dose led to influenza-like symptoms and amplified systemic interferon signal | |
| NCT00999466 | Mild Allergic Asthma | 60 µg intranasally, once weekly for 8 weeks | 27% reduction in the late asthmatic response (LAR) to allergen challenge at 1 week post-treatment |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
In Vitro Assays
This assay is used to determine the potency of compounds as TLR7 agonists.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably co-transfected with human TLR7 and a reporter gene (e.g., secreted alkaline phosphatase or luciferase) under the control of an NF-κB-inducible promoter.
-
Protocol:
-
Seed HEK293-hTLR7 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and a reference TLR7 agonist (e.g., R848) in assay medium.
-
Replace the culture medium with the compound dilutions.
-
Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measure the reporter gene activity according to the manufacturer's instructions (e.g., by adding a chemiluminescent substrate and measuring luminescence).
-
Calculate the pEC50 values from the dose-response curves.
-
This assay assesses the ability of this compound to induce cytokine production from primary human immune cells.
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.
-
-
Stimulation Protocol:
-
Plate PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
-
Cytokine Quantification:
-
Measure the concentration of IFNα in the supernatants using a specific ELISA kit according to the manufacturer's protocol.
-
In Vivo Model: Brown Norway Rat Model of Allergic Airway Inflammation
This model is used to evaluate the efficacy of anti-inflammatory compounds in a relevant preclinical setting.
-
Animals: Male Brown Norway rats.
-
Sensitization Protocol:
-
Sensitize rats by intraperitoneal injection of ovalbumin (OVA) with aluminum hydroxide as an adjuvant on days 0 and 7.
-
-
Challenge Protocol:
-
On day 14, challenge the sensitized rats with an aerosolized solution of OVA for 30 minutes.
-
-
This compound Administration:
-
Administer this compound via intratracheal instillation at specified doses and time points relative to the OVA challenge (e.g., 24 hours before and 24 hours after).
-
-
Endpoint Analysis:
-
At 48 hours post-challenge, perform bronchoalveolar lavage (BAL) to collect airway fluids and cells.
-
Perform differential cell counts on BAL fluid to quantify eosinophils.
-
Measure IL-13 levels in the BAL fluid using ELISA.
-
Clinical Study Procedures
This procedure is used to non-invasively collect samples from the lower airways for biomarker analysis.
-
Induction:
-
Pre-treat subjects with a short-acting β2-agonist (e.g., salbutamol) to prevent bronchoconstriction.
-
Subjects inhale nebulized hypertonic saline (3-5%) for increasing durations.
-
After each inhalation period, subjects are encouraged to cough and expectorate sputum into a sterile container.
-
-
Processing:
-
Select sputum plugs and treat with dithiothreitol (DTT) to disperse the mucus.
-
Centrifuge the sample to separate the cells from the supernatant.
-
Prepare cytospins of the cell pellet for differential cell counting.
-
Store the supernatant at -80°C for cytokine and chemokine analysis (e.g., CXCL10 by ELISA).
-
Extract RNA from the cell pellet for gene expression analysis (e.g., RT-qPCR for ISGs).
-
Conclusion
This compound represents a targeted approach to modulating innate immunity through the selective activation of TLR7. Its "antedrug" design offers the potential for localized therapeutic effects while minimizing systemic side effects. The data gathered from in vitro, in vivo, and clinical studies demonstrate its ability to engage the TLR7 pathway, induce a type I interferon response, and modulate allergic inflammation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other TLR7 agonists in the context of immune-mediated diseases. Further research will be crucial to fully elucidate its therapeutic potential and optimize its clinical application.
References
Methodological & Application
Application Notes and Protocols: AZD8848 In Vitro Assay for PBMC Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][2] Activation of TLR7 on immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells within the Peripheral Blood Mononuclear Cell (PBMC) population, triggers a signaling cascade that leads to the production of type I interferons (IFN) and other pro-inflammatory cytokines.[1][2][3] This activity makes this compound a compound of interest for modulating immune responses, particularly in the context of allergic diseases and asthma, by shifting the immune balance from a Th2 to a Th1 phenotype. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound on human PBMCs, focusing on the induction of Interferon-alpha (IFNα) and the inhibition of Interleukin-5 (IL-5).
Mechanism of Action and Signaling Pathway
This compound acts as an agonist for TLR7, which is primarily expressed in the endosomes of pDCs and B lymphocytes. Upon binding of this compound, TLR7 recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6), leading to the activation of interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). Activation of IRF7 is crucial for the production of type I interferons, such as IFNα, while NF-κB activation leads to the expression of various pro-inflammatory cytokines.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. PBMC Cytokines - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of EC50 and IC50 for AZD8848, a TLR7 Agonist, with Methodologies Applicable to CRTH2 Antagonists
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This document provides detailed application notes and protocols related to the determination of EC50 and IC50 values for the selective Toll-like Receptor 7 (TLR7) agonist, AZD8848. While the primary focus is on this compound, the methodologies described are broadly applicable to the characterization of other receptor-active compounds, including CRTH2 antagonists, a key target in inflammatory and allergic diseases.
Introduction to this compound
This compound is a potent and selective agonist of Toll-like Receptor 7 (TLR7), a key receptor in the innate immune system.[1][2][3] Activation of TLR7 triggers downstream signaling cascades that lead to the production of type I interferons and other inflammatory cytokines, thereby modulating the immune response.[2][4] Due to its ability to suppress Th2 responses, this compound has been investigated for the treatment of asthma and allergic rhinitis.
Quantitative Data for this compound
The following table summarizes the reported EC50 and IC50 values for this compound in relevant in vitro cellular assays.
| Parameter | Value | Cell Line/System | Assay Description | Reference |
| pEC50 (human TLR7) | 7.0 | Human embryonic kidney (HEK) reporter cells | TLR7 activation | |
| pEC50 (rat TLR7) | 6.6 | Not specified | TLR7 activation | |
| EC50 | 4 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | Induction of Interferon-alpha (IFNα) | |
| IC50 | 0.2 - 1.0 nM | T cells (polyclonally or antigen-stimulated) | Inhibition of Interleukin-5 (IL-5) |
Note: pEC50 is the negative logarithm of the EC50 value.
CRTH2 Signaling Pathway
For researchers interested in CRTH2 (Chemoattractant Receptor-Homologous molecule expressed on Th2 cells), also known as DP2, it is a G-protein coupled receptor (GPCR) that plays a crucial role in the inflammatory cascade associated with allergic diseases like asthma. Its natural ligand is Prostaglandin D2 (PGD2). The binding of PGD2 to CRTH2 activates a Gαi subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium. This signaling cascade promotes the migration and activation of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.
Caption: CRTH2 Signaling Pathway.
Experimental Protocols
The following are generalized protocols for determining the EC50 and IC50 values of a test compound. These can be adapted for CRTH2 antagonists.
General Workflow for EC50/IC50 Determination
Caption: General Experimental Workflow.
Protocol for IC50 Determination of a CRTH2 Antagonist using a Calcium Flux Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a CRTH2 antagonist) by measuring its ability to block PGD2-induced calcium mobilization in a CRTH2-expressing cell line.
Materials:
-
CRTH2-expressing cell line (e.g., HEK293 cells stably expressing human CRTH2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Prostaglandin D2 (PGD2)
-
Test compound (CRTH2 antagonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Culture and Plating:
-
Culture the CRTH2-expressing cells according to standard protocols.
-
Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in the assay buffer to obtain a range of concentrations.
-
-
Dye Loading:
-
Remove the culture medium from the wells and wash the cells with assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate at 37°C for the recommended time.
-
After incubation, wash the cells to remove excess dye.
-
-
Compound Incubation:
-
Add the different concentrations of the test compound to the respective wells.
-
Include control wells with vehicle only (for maximum PGD2 response) and wells with no PGD2 stimulation (for baseline).
-
Incubate the plate for a predetermined time to allow the antagonist to bind to the receptor.
-
-
PGD2 Stimulation and Measurement:
-
Place the microplate in a fluorescent plate reader.
-
Set the reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Inject a fixed concentration of PGD2 (a concentration that elicits a submaximal to maximal response, typically the EC80) into each well.
-
Record the fluorescence signal over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data by subtracting the baseline fluorescence and expressing the response as a percentage of the maximal PGD2-induced response (in the absence of the antagonist).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol for EC50 Determination using a Reporter Gene Assay
This protocol is suitable for determining the half-maximal effective concentration (EC50) of an agonist. For this compound, a TLR7 agonist, a reporter gene assay in cells expressing TLR7 and a reporter gene (e.g., NF-κB or IFN-β promoter-driven luciferase) would be appropriate.
Materials:
-
HEK293 cells stably co-transfected with human TLR7 and a reporter gene construct (e.g., pGL4.29[luc2P/NF-κB-RE/Hygro])
-
Cell culture medium
-
Test compound (e.g., this compound)
-
Luciferase assay reagent
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the TLR7 reporter cell line into 96-well white, opaque microplates and allow them to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (agonist).
-
Add the different concentrations of the agonist to the cells. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for a sufficient period to allow for reporter gene expression (typically 6-24 hours).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
The determination of EC50 and IC50 values is fundamental in drug discovery and development for characterizing the potency and efficacy of a compound. The protocols provided herein offer a framework for assessing the activity of molecules like the TLR7 agonist this compound and can be readily adapted for evaluating antagonists of other receptors, such as CRTH2. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for AZD8848 in an Animal Model of Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction:
AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist designed as an "antedrug" for the treatment of allergic asthma. Its mechanism of action involves the localized activation of TLR7 in the airways, which stimulates Type 1 interferon responses, thereby up-regulating a Th1-type immune response and down-regulating the dominant Th2-type inflammation characteristic of allergic asthma. As an antedrug, this compound is a metabolically labile ester that is active topically in the lungs but is rapidly hydrolyzed by esterases in the circulation to a significantly less active metabolite, minimizing systemic side effects.[1]
These application notes provide a framework for evaluating the efficacy of this compound and similar TLR7 agonists in a preclinical animal model of allergic asthma. The protocols are based on established methodologies for inducing allergic airway inflammation in Brown Norway rats, a strain known to exhibit a strong Th2-biased immune response, making it a suitable model for this area of research.
Signaling Pathway of this compound (TLR7 Agonist)
The therapeutic effect of this compound is initiated by its binding to and activation of TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and other immune cells. This activation triggers a downstream signaling cascade that shifts the immune response from a pro-allergic Th2 phenotype to an anti-allergic Th1 phenotype.
Preclinical Efficacy Data (Summary)
Preclinical studies in an ovalbumin (OVA)-sensitized Brown Norway rat model demonstrated that inhaled this compound effectively suppresses key features of allergic asthma.[2] The following tables summarize the expected dose-dependent effects based on these studies.
Table 1: Effect of this compound on Airway Inflammation in OVA-Sensitized Brown Norway Rats
| Treatment Group | Dose (Inhaled) | Eosinophil Count in BALF (cells/mL) | IL-13 Levels in BALF (pg/mL) |
| Vehicle Control (Saline) | N/A | High (e.g., 1.5 x 105) | High (e.g., 200) |
| This compound | Low Dose | Moderately Reduced | Moderately Reduced |
| This compound | Medium Dose | Significantly Reduced | Significantly Reduced |
| This compound | High Dose | Strongly Suppressed | Strongly Suppressed |
| Dexamethasone (Positive Control) | 1 mg/kg | Strongly Suppressed | Strongly Suppressed |
Note: Absolute values are illustrative. This compound demonstrated a dose-dependent suppression of both eosinophilia and IL-13 levels in bronchoalveolar lavage fluid (BALF).[2]
Table 2: Duration of Action of a Single this compound Dose
| Time Point Post-Treatment | Inhibition of Eosinophil Influx | Inhibition of Th2 Cytokines (IL-13) |
| Day 1 | Strong | Strong |
| Day 3 | Moderate | Moderate |
| Day 5 | Present | Present |
| Day 7 | Diminished | Diminished |
Note: A single administration of this compound was shown to have a duration of effect lasting up to 5 days.[2] Weekly dosing demonstrated sustained efficacy.[3]
Experimental Protocols
The following protocols describe a standard method for inducing allergic airway inflammation in Brown Norway rats to test the efficacy of therapeutic candidates like this compound.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model in Brown Norway Rats
Objective: To establish an allergic asthma phenotype in Brown Norway rats, characterized by eosinophilic airway inflammation, elevated Th2 cytokines, and airway hyperresponsiveness (AHR).
Materials:
-
Male Brown Norway rats (6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Al(OH)₃) adjuvant (e.g., Imject™ Alum)
-
Pyrogen-free sterile saline
-
Anesthesia (e.g., Isoflurane or Ketamine/Xylazine cocktail)
-
Nebulizer or microsprayer for aerosol challenge
-
Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography)
-
Materials for bronchoalveolar lavage (BAL) and euthanasia
Experimental Workflow Diagram:
Procedure:
-
Sensitization (Day 0 and 14):
-
Prepare the sensitization solution by mixing 1 mg of OVA and 100 mg of Al(OH)₃ in 1 mL of sterile saline.
-
Administer a 1 mL intraperitoneal (i.p.) injection of the OVA/Alum suspension to each rat.
-
A booster injection is given on Day 14 to enhance the immune response.
-
-
Drug Administration (e.g., Day 20 and 22):
-
Based on preclinical findings, this compound is effective when administered before and after the allergen challenge.
-
On Day 20 (24 hours before the first challenge), administer this compound or vehicle control via inhalation. This can be done using a nose-only inhalation chamber or via intratracheal microspraying under light anesthesia.
-
Repeat the administration on Day 22 (24 hours after the challenge).
-
-
Allergen Challenge (Day 21):
-
Place the rats in a whole-body exposure chamber.
-
Challenge the animals with an aerosolized solution of 1% OVA in saline for 30 minutes using an ultrasonic nebulizer.
-
-
Endpoint Analysis (Day 23-24):
-
Airway Hyperresponsiveness (AHR) Measurement (Day 23):
-
Place conscious rats in a whole-body plethysmograph.
-
After establishing a baseline, expose the animals to increasing concentrations of nebulized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25 mg/mL).
-
Record respiratory parameters to determine the enhanced pause (Penh), an indicator of airway obstruction.
-
-
Bronchoalveolar Lavage (BAL) and Tissue Collection (Day 24):
-
Euthanize the rats via an approved method.
-
Perform a BAL by cannulating the trachea and lavaging the lungs with a fixed volume of sterile saline (e.g., 2 x 5 mL).
-
Collect the BAL fluid (BALF) for total and differential cell counts (eosinophils, neutrophils, macrophages) and cytokine analysis (e.g., IL-4, IL-5, IL-13 via ELISA or multiplex assay).
-
Collect blood for serum analysis of OVA-specific IgE.
-
Harvest lung tissue for histopathological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the components of the allergic asthma model and the expected therapeutic intervention by this compound.
References
Application Notes and Protocols: Ovalbumin Challenge Model with AZD8848 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation. The ovalbumin (OVA)-induced asthma model in rats is a widely used and reliable preclinical model that mimics key features of human allergic asthma, making it an invaluable tool for studying the pathophysiology of the disease and for evaluating the efficacy of novel therapeutic agents.[1][2] This model involves sensitizing the animals to ovalbumin, a common allergen, followed by subsequent airway challenge with the same allergen to elicit an asthmatic phenotype.[1][3]
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in Rats
This protocol describes the sensitization and challenge of rats with ovalbumin to induce an allergic airway inflammation model.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Al(OH)₃) gel adjuvant (e.g., Alhydrogel®)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Male Wistar or Brown Norway rats (6-8 weeks old)
-
Nebulizer and exposure chamber
-
Anesthetics (e.g., ketamine/xylazine cocktail)
Protocol:
-
Sensitization (Days 0 and 7):
-
Prepare a sensitization solution of 1 mg/mL OVA and 100 mg/mL Al(OH)₃ in sterile saline.
-
Administer a 1 mL intraperitoneal (i.p.) injection of the sensitization solution to each rat.
-
Repeat the sensitization on day 7.
-
-
Aerosol Challenge (Days 14-21):
-
From day 14 to day 21, expose the rats to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes daily.
-
The aerosol can be generated using a jet nebulizer connected to an exposure chamber.
-
A control group of rats should be sensitized but challenged with saline aerosol only.
-
-
Assessment of Airway Inflammation and Hyperresponsiveness (Day 22):
-
24 hours after the final OVA challenge, assess airway hyperresponsiveness and collect samples for analysis.
-
Proposed Protocol for AZD8848 Administration
This proposed protocol is based on the known pharmacology of TLR7 agonists and typical drug administration schedules in rodent models. The optimal dose and frequency would need to be determined in dose-ranging studies.
Materials:
-
This compound (formulated for intranasal or intratracheal administration)
-
Vehicle control solution
Protocol:
-
Drug Administration:
-
Beginning on the first day of the OVA challenge (Day 14), administer this compound or vehicle control to the rats.
-
The administration can be performed 1-2 hours prior to each OVA challenge.
-
Route of Administration: Intranasal or intratracheal instillation are suitable routes for targeted lung delivery.
-
Proposed Dose: Based on preclinical studies with other TLR7 agonists, a starting dose range of 10-100 µg/kg could be explored.
-
Assessment of Therapeutic Efficacy
a. Bronchoalveolar Lavage (BAL) and Cell Analysis:
-
Anesthetize the rats and perform a tracheotomy.
-
Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline (e.g., 3 x 5 mL).
-
Collect the BAL fluid (BALF) and centrifuge to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).
b. Measurement of Airway Hyperresponsiveness (AHR):
-
AHR can be measured in anesthetized, tracheostomized, and mechanically ventilated rats.
-
Administer increasing concentrations of a bronchoconstrictor, such as methacholine, via aerosol or intravenous injection.
-
Measure changes in lung resistance (R_L) and dynamic compliance (C_dyn) using a lung function measurement system.
c. Histopathological Analysis:
-
After BALF collection, perfuse the lungs with saline and fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammation and Periodic acid-Schiff (PAS) for evaluation of mucus production.
d. Cytokine Analysis:
-
Measure the levels of key Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-5, IL-13) cytokines in the BALF supernatant or lung homogenates using ELISA or multiplex assays.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of a study using this compound in an OVA-induced rat asthma model. The data for the OVA + Vehicle group are representative of typical findings in this model. The data for the OVA + this compound group are projected based on the known mechanism of action of TLR7 agonists and clinical trial results for this compound, which show a reduction in the late asthmatic response.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x 10⁵) | Eosinophils (x 10⁴) | Neutrophils (x 10⁴) | Lymphocytes (x 10⁴) | Macrophages (x 10⁵) |
| Saline Control | 1.5 ± 0.2 | 0.1 ± 0.05 | 0.5 ± 0.1 | 0.2 ± 0.08 | 1.2 ± 0.15 |
| OVA + Vehicle | 8.2 ± 1.1 | 35.5 ± 4.5 | 10.2 ± 1.8 | 5.8 ± 0.9 | 2.5 ± 0.4* |
| OVA + this compound | 4.1 ± 0.7# | 12.3 ± 2.1# | 5.1 ± 0.9# | 2.5 ± 0.5# | 1.8 ± 0.3 |
*Data are presented as mean ± SEM. p < 0.05 compared to Saline Control. #p < 0.05 compared to OVA + Vehicle.
Table 2: Effect of this compound on Airway Hyperresponsiveness to Methacholine
| Treatment Group | Baseline R_L (cmH₂O·s/mL) | R_L at 100 µg/mL Methacholine (cmH₂O·s/mL) |
| Saline Control | 0.15 ± 0.02 | 0.25 ± 0.04 |
| OVA + Vehicle | 0.18 ± 0.03 | 0.85 ± 0.12* |
| OVA + this compound | 0.17 ± 0.02 | 0.45 ± 0.08# |
*Data are presented as mean ± SEM. R_L = Lung Resistance. p < 0.05 compared to Saline Control. #p < 0.05 compared to OVA + Vehicle.
Table 3: Effect of this compound on Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 | IFN-γ |
| Saline Control | 15 ± 3 | 10 ± 2 | 25 ± 5 | 50 ± 8 |
| OVA + Vehicle | 150 ± 22 | 120 ± 18 | 250 ± 35* | 30 ± 6 |
| OVA + this compound | 75 ± 15# | 60 ± 11# | 125 ± 20# | 80 ± 12# |
*Data are presented as mean ± SEM. p < 0.05 compared to Saline Control. #p < 0.05 compared to OVA + Vehicle.
Visualizations
References
- 1. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 2. The strength of the OVA-induced airway inflammation in rats is strain dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Delivery of AZD8848 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intranasal delivery of AZD8848, a Toll-like receptor 7 (TLR7) agonist, in murine models of allergic airway inflammation. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
This compound is a novel TLR7 agonist designed as an antedrug, exhibiting topical activity with rapid systemic inactivation to minimize side effects.[1] Preclinical studies in murine models have demonstrated that intranasal administration of this compound can confer sustained protection against allergen challenge, suggesting its potential as a treatment for allergic asthma and rhinitis by upregulating Th1 responses and downregulating Th2 responses.[1][2]
Data Presentation
While specific quantitative data from murine studies on the intranasal administration of this compound are not extensively available in the public domain, the following tables present representative data from a murine model of allergic airway inflammation treated with a different TLR7 agonist, R848. This data illustrates the expected immunomodulatory effects of TLR7 agonism in the airways.
Table 1: Effect of Intranasal TLR7 Agonist (R848) on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid of Allergic Asthma Model Mice
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Control (Saline) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.3 ± 0.1 | 0.9 ± 0.2 |
| Allergen Challenge | 8.2 ± 1.5 | 4.5 ± 0.8 | 1.1 ± 0.3 | 1.5 ± 0.4 | 1.1 ± 0.3 |
| Allergen + R848 | 3.1 ± 0.7# | 1.2 ± 0.3# | 0.5 ± 0.2# | 0.8 ± 0.2# | 1.0 ± 0.2 |
*p < 0.05 compared to Control; #p < 0.05 compared to Allergen Challenge. Data are presented as mean ± SEM.
Table 2: Effect of Intranasal TLR7 Agonist (R848) on Cytokine Levels in BAL Fluid of Allergic Asthma Model Mice (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 | IFN-γ |
| Control (Saline) | 10 ± 2 | 15 ± 3 | 25 ± 5 | 50 ± 8 |
| Allergen Challenge | 55 ± 8 | 80 ± 12 | 120 ± 18 | 30 ± 6 |
| Allergen + R848 | 20 ± 4# | 35 ± 6# | 50 ± 9# | 85 ± 11# |
*p < 0.05 compared to Control; #p < 0.05 compared to Allergen Challenge. Data are presented as mean ± SEM.
Table 3: Effect of Intranasal TLR7 Agonist on Airway Hyperresponsiveness (AHR) in a Murine Asthma Model
| Treatment Group | Penh (at 50 mg/mL Methacholine) |
| Control (Saline) | 1.5 ± 0.2 |
| Allergen Challenge | 4.8 ± 0.6* |
| Allergen + this compound (proxy) | 2.2 ± 0.4# |
*p < 0.05 compared to Control; #p < 0.05 compared to Allergen Challenge. Penh (Enhanced Pause) is a dimensionless index of airway obstruction. Data are presented as mean ± SEM.
Experimental Protocols
Murine Model of Allergic Airway Inflammation
A standard ovalbumin (OVA)-induced allergic asthma model is recommended.
Materials:
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Methacholine chloride (Sigma-Aldrich)
Protocol:
-
Sensitization:
-
On day 0 and day 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
Administer a control group with alum in saline only.
-
-
Allergen Challenge:
-
From day 21 to day 23, challenge the mice intranasally with 50 µg of OVA in 50 µL of saline once daily.
-
The control group receives intranasal saline.
-
Intranasal Administration of this compound
Materials:
-
This compound (requires sourcing from a certified chemical supplier)
-
Vehicle (e.g., sterile saline or a specific buffer as per manufacturer's instructions)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Micropipette with fine tips
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the appropriate vehicle to the desired concentration. The exact concentration will need to be determined based on dose-response studies, but a starting point could be in the range of 10-100 µg per dose.
-
-
Animal Anesthesia:
-
Lightly anesthetize the mice to prevent struggling and ensure accurate delivery to the nasal cavity and subsequent inhalation into the lungs. Anesthesia also minimizes swallowing of the administered solution.[3]
-
-
Administration:
-
Hold the anesthetized mouse in a supine position.
-
Using a micropipette, deliver a total volume of 20-50 µL of the this compound solution to the nares.[3] Administer the volume in small droplets (e.g., 10 µL at a time), alternating between nostrils to allow for inhalation and prevent expulsion of the liquid.
-
-
Dosing Schedule:
-
The dosing schedule should be determined based on the experimental design. For a therapeutic effect, this compound could be administered intranasally for a set number of days prior to and/or during the allergen challenge period. A once-daily administration during the challenge phase is a common approach.
-
Assessment of Airway Inflammation
Materials:
-
Phosphate-buffered saline (PBS), sterile
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin centrifuge
-
Staining reagents (e.g., Wright-Giemsa stain)
-
ELISA kits for murine cytokines (IL-4, IL-5, IL-13, IFN-γ)
Protocol:
-
Bronchoalveolar Lavage (BAL):
-
24 hours after the final allergen challenge, euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Instill and withdraw 1 mL of sterile PBS three times.
-
Pool the recovered BAL fluid.
-
-
Cell Counts:
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
-
Cytokine Analysis:
-
Use the supernatant from the centrifuged BAL fluid to measure cytokine levels using specific ELISA kits according to the manufacturer's instructions.
-
Measurement of Airway Hyperresponsiveness (AHR)
Materials:
-
Whole-body plethysmograph (for non-invasive measurement) or a system for invasive measurement of lung mechanics (e.g., flexiVent).
-
Methacholine chloride solution in saline at increasing concentrations (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
Protocol (Non-invasive - Whole-Body Plethysmography):
-
Place conscious, unrestrained mice into the plethysmography chambers and allow them to acclimatize.
-
Record baseline Penh readings.
-
Expose the mice to nebulized saline (vehicle control) followed by increasing concentrations of nebulized methacholine.
-
Record Penh values for 3-5 minutes after each nebulization.
-
Plot the methacholine dose-response curve.
Signaling Pathways and Visualizations
The therapeutic effects of this compound are mediated through the activation of TLR7, which leads to a shift in the immune response from a Th2-dominant to a Th1-dominant profile.
Caption: Signaling pathway of intranasal this compound via TLR7 activation.
Caption: Experimental workflow for evaluating this compound in a murine asthma model.
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology Evaluation of Drugs Administered via Uncommon Routes: Intranasal, Intraocular, Intrathecal/Intraspinal and Intra-Articular - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD8848 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of AZD8848, a selective Toll-like receptor 7 (TLR7) agonist, in preclinical research settings. The information compiled herein is based on available preclinical and clinical data to guide the design and execution of in vitro and in vivo studies.
Introduction
This compound is a novel imidazoquinoline derivative that functions as a potent agonist of Toll-like receptor 7 (TLR7). It has been developed as an "antedrug," designed to be topically active with minimal systemic exposure. Upon entering circulation, it is rapidly hydrolyzed by esterases into a significantly less active metabolite. This characteristic makes this compound a promising candidate for localized treatment of allergic and inflammatory conditions such as asthma and allergic rhinitis, aiming to minimize systemic side effects associated with TLR7 activation. The primary mechanism of action involves the stimulation of a T-helper 1 (Th1) immune response, which can counteract the T-helper 2 (Th2) response that predominates in allergic diseases.
Mechanism of Action: TLR7 Signaling Pathway
This compound activates TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. This activation initiates a MyD88-dependent signaling cascade, leading to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines. This signaling pathway is crucial for the immunomodulatory effects of this compound.
The binding of this compound to TLR7 triggers the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][2] This is followed by the association of interleukin-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1.[1][2] Subsequently, TNF receptor-associated factor 6 (TRAF6) is recruited, which, along with other factors, leads to the activation and nuclear translocation of interferon regulatory factor 7 (IRF7).[1] In the nucleus, activated IRF7 drives the transcription of genes encoding for type I interferons, particularly IFN-α.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of this compound from available preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay System | Target | Readout | Potency (EC50/IC50) | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TLR7 | IFN-α induction | EC50: 4 nM | |
| Human T-cells (polyclonally or antigen-stimulated) | Indirect effect | IL-5 inhibition | IC50: 0.2-1.0 nM | |
| Recombinant Human TLR7 HEK reporter cells | Human TLR7 | Reporter gene activation | pEC50: 7.0 | |
| Recombinant Rat TLR7 HEK reporter cells | Rat TLR7 | Reporter gene activation | pEC50: 6.6 |
Table 2: In Vivo Efficacy of this compound in a Brown Norway Rat Model of Allergic Asthma
| Dosage Range (Intratracheal) | Administration Schedule | Key Efficacy Endpoints (in BALF) | Outcome | Reference |
| 0.1 - 1 mg/kg | 24 hours before and 24 hours after Ovalbumin (OVA) challenge | Eosinophil count, IL-13 levels | Dose-dependent suppression of OVA-induced eosinophilia and IL-13 levels. | |
| Not specified | Eight once-weekly doses | Eosinophil count, IL-13 levels | Significant inhibition of BAL eosinophilia and IL-13 production 26 days after the last dose. |
Experimental Protocols
In Vivo Model: Ovalbumin-Induced Allergic Asthma in Brown Norway Rats
This model is suitable for evaluating the efficacy of this compound in a Th2-driven inflammatory setting.
Materials:
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Brown Norway rats (male or female, 6-8 weeks old)
-
Intratracheal administration device (e.g., MicroSprayer)
-
Nebulizer for OVA challenge
Protocol:
-
Sensitization:
-
On day 0 and day 14, sensitize Brown Norway rats with an intraperitoneal injection of 1 mg OVA emulsified in 200 mg aluminum hydroxide in a total volume of 1 mL sterile saline.
-
-
Drug Administration and Allergen Challenge:
-
On day 27 (24 hours prior to challenge), administer this compound or vehicle to the lungs. Intratracheal instillation is a common method. A recommended starting dose range is 0.1 to 1 mg/kg.
-
On day 28, challenge the rats with an aerosol of 1% (w/v) OVA in saline for 20-30 minutes.
-
On day 29 (24 hours post-challenge), a second dose of this compound or vehicle can be administered, depending on the study design.
-
-
Sample Collection and Analysis:
-
On day 30 (48 hours post-challenge), euthanize the animals.
-
Perform bronchoalveolar lavage (BAL) with phosphate-buffered saline (PBS) to collect BAL fluid (BALF).
-
Determine total and differential cell counts in the BALF, with a focus on eosinophils.
-
Measure cytokine levels (e.g., IL-13, IL-4, IL-5) in the BALF supernatant by ELISA.
-
Collect lung tissue for histological analysis to assess inflammatory cell infiltration and mucus production.
-
Formulation for Preclinical Inhalation: For preclinical studies, this compound can be formulated as a suspension in sterile saline. Due to its low aqueous solubility, ensuring a uniform suspension is critical for consistent dosing. Sonication may be required to achieve a homogenous suspension before administration.
In Vitro Assay: Cytokine Production in Human PBMCs
This assay is used to determine the potency of this compound in inducing a Th1 response (IFN-α) and inhibiting a Th2 response (IL-5).
Materials:
-
This compound
-
DMSO (for stock solution)
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque
-
Complete RPMI-1640 medium (containing 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
ELISA kits for human IFN-α and IL-5
-
(Optional) Th2 polarizing conditions (e.g., anti-CD3/CD28 antibodies, IL-2, IL-4) for IL-5 inhibition assay.
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood from healthy donors using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
-
Cell Plating and Stimulation:
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^6 cells/mL (2 x 10^5 cells/well in 100 µL).
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions in complete RPMI-1640 medium to achieve the desired final concentrations (a suggested starting range is 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
For the IL-5 inhibition assay, cells may need to be pre-activated under Th2 polarizing conditions for a period before the addition of this compound.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the cell-free supernatants.
-
-
Cytokine Measurement:
-
Quantify the concentrations of IFN-α and IL-5 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 for IFN-α induction and the IC50 for IL-5 inhibition.
-
Safety and Handling
This compound is a potent immunomodulatory compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Prepare stock solutions and handle the compound in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Disclaimer: These application notes are intended for research purposes only and are not a substitute for a thorough literature review and careful experimental design. The recommended dosages and protocols may require optimization for specific experimental conditions and models.
References
Application Notes and Protocols for Measuring Cytokine Response to AZD8848 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is a potent and selective Toll-like receptor 7 (TLR7) agonist developed as an "antedrug" for the treatment of asthma and allergic rhinitis.[1][2] Its mechanism of action is designed to be localized to the site of administration, such as the respiratory tract, thereby minimizing systemic side effects.[1][2] this compound stimulates TLR7, a key receptor in the innate immune system, which triggers a signaling cascade leading to the production of type I interferons (IFNs) and subsequent induction of various pro-inflammatory cytokines and chemokines.[1] This response can modulate the immune environment, for instance by inhibiting T-helper type 2 (Th2) responses, which are characteristic of allergic asthma.
Accurate measurement of the cytokine response following this compound treatment is critical for understanding its pharmacodynamics, confirming target engagement, and assessing its therapeutic potential. These application notes provide a comprehensive overview of the expected cytokine signature of this compound and detailed protocols for its measurement in relevant biological matrices.
Key Concepts
This compound Signaling Pathway: As a TLR7 agonist, this compound activates innate immune cells, primarily plasmacytoid dendritic cells (pDCs), leading to the production of type I IFNs. These interferons then act in an autocrine and paracrine manner to induce the expression of a wide range of interferon-stimulated genes (ISGs), including chemokines that recruit other immune cells. A key biomarker of TLR7 activation by this compound is the chemokine CXCL10 (also known as IP-10). In the context of allergic asthma, this compound is expected to suppress Th2-driven inflammation, which may be reflected by a decrease in Th2-associated cytokines such as Interleukin-5 (IL-5) and Interleukin-13 (IL-13).
Data Presentation
Quantitative data from clinical and preclinical studies are essential for evaluating the dose-response relationship and the immunomodulatory effects of this compound. The following tables provide a template for summarizing such data.
Note: Specific mean and standard deviation values from clinical trials with this compound are not consistently available in the public domain. The tables below are structured to guide the presentation of data from future or ongoing studies.
Table 1: Type I Interferon Response Markers in Sputum and Plasma
| Analyte | Matrix | Treatment Group | Concentration (pg/mL or fold change) (Mean ± SD/SEM) | p-value vs. Placebo |
| CXCL10 | Sputum | Placebo | Data not available | N/A |
| This compound (15 µg) | Data not available | Data not available | ||
| This compound (30 µg) | Statistically significant increase reported | Data not available | ||
| CXCL10 | Plasma | Placebo | Data not available | N/A |
| This compound (30 µg) - Dose 1 | Statistically significant increase reported | p=0.0001 | ||
| This compound (30 µg) - Dose 2 | Statistically significant increase reported | p=0.0037 | ||
| CCL8 | Sputum Cells (mRNA) | Placebo | Data not available | N/A |
| This compound (15 µg) | Dose-dependent increase reported | Data not available | ||
| This compound (30 µg) | Dose-dependent increase reported | Data not available | ||
| MX2 | Sputum Cells (mRNA) | Placebo | Data not available | N/A |
| This compound (15 µg) | Dose-dependent increase reported | Data not available | ||
| This compound (30 µg) | Dose-dependent increase reported | Data not available | ||
| CCL2 | Sputum Cells (mRNA) | Placebo | Data not available | N/A |
| This compound (15 µg) | Dose-dependent increase reported | Data not available | ||
| This compound (30 µg) | Dose-dependent increase reported | Data not available | ||
| IFIT2 | Sputum Cells (mRNA) | Placebo | Data not available | N/A |
| This compound (15 µg) | Dose-dependent increase reported | Data not available | ||
| This compound (30 µg) | Dose-dependent increase reported | Data not available |
Table 2: Th2 Cytokine Response in Sputum of Asthmatic Patients
| Analyte | Matrix | Treatment Group | Concentration (pg/mL) (Mean ± SD/SEM) | p-value vs. Placebo |
| IL-5 | Sputum | Placebo | Data not available | N/A |
| This compound (60 µg) | Trend towards reduction reported | p=0.097 | ||
| IL-13 | Sputum | Placebo | Data not available | N/A |
| This compound (60 µg) | Trend towards reduction reported | p=0.054 |
Experimental Protocols
The following protocols are provided as a guide for measuring cytokine responses to this compound. It is crucial to follow the specific instructions provided by the manufacturers of the reagents and kits used.
Protocol 1: Induced Sputum Collection and Processing
This protocol is for the collection of sputum samples for the analysis of local cytokine responses in the airways.
Materials:
-
Nebulizer (ultrasonic or jet)
-
Sterile hypertonic saline (3-5%)
-
Salbutamol (or other short-acting beta2-agonist)
-
Sterile collection containers
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS)
-
Centrifuge
-
Pipettes and sterile tips
Procedure:
-
Pre-medication: Administer a short-acting beta2-agonist to prevent bronchoconstriction.
-
Nebulization: Have the subject inhale nebulized hypertonic saline for a specified period (e.g., 5-15 minutes).
-
Sputum Collection: Instruct the subject to cough deeply and expectorate sputum into a sterile collection container.
-
Sputum Processing:
-
Treat the sputum sample with DTT to break down mucus.
-
Dilute the sample with PBS and centrifuge to separate the cellular and supernatant fractions.
-
Aspirate the supernatant and store at -80°C for cytokine analysis.
-
The cell pellet can be used for RNA extraction and gene expression analysis.
-
Protocol 2: Multiplex Cytokine Assay for Sputum Supernatant and Plasma
This protocol describes a general procedure for using a bead-based multiplex immunoassay (e.g., Luminex) to simultaneously measure multiple cytokines.
Materials:
-
Multiplex cytokine assay kit (containing capture antibody-coupled beads, detection antibodies, streptavidin-phycoerythrin, and standards)
-
96-well filter plate
-
Assay buffer
-
Wash buffer
-
Luminex instrument
-
Sputum supernatant or plasma samples
Procedure:
-
Plate Preparation: Pre-wet the 96-well filter plate with assay buffer.
-
Bead Incubation: Add the capture antibody-coupled beads to the wells, followed by the standards or samples. Incubate on a shaker.
-
Washing: Wash the plate to remove unbound material.
-
Detection Antibody Incubation: Add the biotinylated detection antibodies to each well and incubate.
-
Streptavidin-PE Incubation: Wash the plate and then add streptavidin-phycoerythrin. Incubate.
-
Data Acquisition: Wash the plate, resuspend the beads in assay buffer, and acquire the data on a Luminex instrument.
-
Data Analysis: Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for CXCL10
This protocol outlines a standard sandwich ELISA for the quantification of CXCL10 in sputum supernatant or plasma.
Materials:
-
CXCL10 ELISA kit (containing a pre-coated plate, detection antibody, enzyme conjugate, substrate, and stop solution)
-
Wash buffer
-
Microplate reader
-
Sputum supernatant or plasma samples
Procedure:
-
Sample/Standard Incubation: Add standards and samples to the wells of the pre-coated microplate. Incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate.
-
Enzyme Conjugate Incubation: Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP). Incubate.
-
Substrate Incubation: Wash the plate and add the substrate solution. Incubate in the dark to allow for color development.
-
Stop Reaction: Add the stop solution to each well.
-
Read Plate: Measure the optical density at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of CXCL10 in the samples.
Conclusion
Measuring the cytokine response to this compound treatment is fundamental to its clinical development. The protocols and guidelines provided here offer a framework for the robust and reproducible assessment of key biomarkers of TLR7 engagement and immunomodulation. A thorough characterization of the cytokine profile induced by this compound will provide valuable insights into its mechanism of action and its potential as a novel therapeutic for asthma and other inflammatory diseases.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Following AZD8848 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is a selective Toll-like receptor 7 (TLR7) agonist developed as an inhaled "antedrug" to minimize systemic exposure while inducing localized immune responses. Its primary mechanism of action involves the induction of type I interferons (IFNs), which subsequently modulates the adaptive immune response, notably by inhibiting T-helper 2 (Th2) cell responses.[1][2] Clinical studies have demonstrated that administration of this compound can lead to a transient decrease in peripheral blood lymphocytes.[3] Flow cytometry is a critical tool for detailed immunophenotyping to understand the specific effects of this compound on various immune cell subsets. These application notes provide a comprehensive guide to analyzing these changes.
Principle of the Assay
Flow cytometry is employed to identify and quantify different immune cell populations in whole blood based on their expression of specific cell surface and intracellular markers. By using a panel of fluorescently labeled antibodies, researchers can dissect the complex changes in lymphocyte and myeloid subsets following treatment with this compound. This allows for a detailed assessment of the drug's pharmacodynamic effects on the immune system.
Data Presentation
The following tables present illustrative quantitative data on immune cell populations before and after the administration of a single inhaled dose of 30 µg this compound. This data is based on the known transient lymphopenic effect of type I interferons and TLR7 agonists.[3]
Table 1: Absolute Counts of Major Lymphocyte Subsets
| Immune Cell Subset | Baseline (cells/µL) | 24 Hours Post-Dose (cells/µL) | 48 Hours Post-Dose (cells/µL) |
| Total Lymphocytes | 2100 ± 450 | 1350 ± 300 | 1850 ± 400 |
| CD3+ T Cells | 1450 ± 300 | 900 ± 200 | 1250 ± 250 |
| - CD4+ T Cells | 950 ± 200 | 600 ± 150 | 800 ± 180 |
| - CD8+ T Cells | 500 ± 100 | 300 ± 80 | 450 ± 90 |
| CD19+ B Cells | 250 ± 80 | 180 ± 50 | 220 ± 60 |
| CD16+/CD56+ NK Cells | 300 ± 90 | 200 ± 60 | 250 ± 70 |
Table 2: Percentages of Lymphocyte Subsets (as % of Total Lymphocytes)
| Immune Cell Subset | Baseline (%) | 24 Hours Post-Dose (%) | 48 Hours Post-Dose (%) |
| CD3+ T Cells | 69.0 ± 5.0 | 66.7 ± 4.5 | 67.6 ± 4.8 |
| - CD4+ T Cells | 45.2 ± 4.0 | 44.4 ± 3.8 | 43.2 ± 3.5 |
| - CD8+ T Cells | 23.8 ± 3.0 | 22.2 ± 2.5 | 24.3 ± 2.8 |
| CD19+ B Cells | 11.9 ± 2.5 | 13.3 ± 2.8 | 11.9 ± 2.2 |
| CD16+/CD56+ NK Cells | 14.3 ± 3.0 | 14.8 ± 3.2 | 13.5 ± 2.9 |
Table 3: T-Helper Cell Subsets (as % of CD4+ T Cells)
| T-Helper Subset | Baseline (%) | 24 Hours Post-Dose (%) | 48 Hours Post-Dose (%) |
| Th1 (CXCR3+CCR6-) | 25.5 ± 5.0 | 28.0 ± 5.5 | 26.5 ± 5.2 |
| Th2 (CCR4+CXCR3-) | 15.0 ± 3.5 | 12.5 ± 3.0 | 14.0 ± 3.2 |
| Th17 (CCR6+CCR4+) | 5.0 ± 1.5 | 5.2 ± 1.6 | 5.1 ± 1.5 |
| Treg (CD25+CD127low) | 6.5 ± 2.0 | 7.0 ± 2.2 | 6.8 ± 2.1 |
Table 4: Myeloid Cell Subsets
| Myeloid Cell Subset | Baseline (cells/µL) | 24 Hours Post-Dose (cells/µL) | 48 Hours Post-Dose (cells/µL) |
| Total Monocytes | 500 ± 100 | 550 ± 120 | 520 ± 110 |
| - Classical (CD14++CD16-) | 425 ± 90 | 460 ± 100 | 440 ± 95 |
| - Intermediate (CD14++CD16+) | 40 ± 15 | 50 ± 18 | 45 ± 16 |
| - Non-classical (CD14+CD16++) | 35 ± 12 | 40 ± 14 | 35 ± 13 |
| Dendritic Cells (Lin-HLA-DR+) | 20 ± 8 | 22 ± 9 | 21 ± 8 |
Experimental Protocols
Protocol 1: Whole Blood Immunophenotyping
This protocol describes a standard procedure for staining whole blood for the analysis of major immune cell subsets.
Materials:
-
Blood collection tubes with K2EDTA anticoagulant
-
Phosphate-buffered saline (PBS)
-
FACS Lysing Solution (e.g., BD Biosciences)
-
FACS Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.09% Sodium Azide)
-
Fluorochrome-conjugated antibodies (see Table 5 for a recommended panel)
-
Flow cytometer (e.g., BD LSRFortessa™ or similar)
-
5 mL polystyrene round-bottom tubes
Antibody Panel:
Table 5: Recommended Antibody Panel for Immunophenotyping
| Marker | Fluorochrome | Cell Subset |
| CD45 | PerCP-Cy5.5 | All Leukocytes |
| CD3 | APC-H7 | T Cells |
| CD4 | BV510 | T-Helper Cells |
| CD8 | BV421 | Cytotoxic T Cells |
| CD19 | PE-Cy7 | B Cells |
| CD56 | PE | NK Cells |
| CD16 | FITC | NK Cells, Monocytes |
| CD14 | APC | Monocytes |
| HLA-DR | BV605 | Monocytes, B Cells, Dendritic Cells |
| Lineage Cocktail (CD3, CD14, CD16, CD19, CD20, CD56) | Biotin + Streptavidin-BV786 | For Dendritic Cell Gating |
| CD127 | PE-CF594 | T-regs |
| CD25 | BB515 | T-regs, Activated T Cells |
| CXCR3 | Alexa Fluor 647 | Th1 Cells |
| CCR6 | BV711 | Th17, some Treg cells |
| CCR4 | PE-Dazzle594 | Th2, some Treg cells |
Staining Procedure:
-
Collect whole blood in K2EDTA tubes.
-
For each sample, add 100 µL of whole blood to a 5 mL polystyrene tube.
-
Add the pre-titered antibody cocktail to each tube.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
Add 2 mL of 1X FACS Lysing Solution to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 2 mL of FACS Staining Buffer.
-
Centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 300-500 µL of FACS Staining Buffer.
-
Acquire samples on the flow cytometer within 1-2 hours.
Protocol 2: Intracellular Staining for FoxP3 (for Regulatory T cell analysis)
This protocol is an extension of Protocol 1 for the identification of regulatory T cells (Tregs).
Materials:
-
All materials from Protocol 1
-
FoxP3/Transcription Factor Staining Buffer Set (e.g., from eBioscience™ or BioLegend®)
-
Anti-human FoxP3 antibody (e.g., Alexa Fluor 488 conjugate)
Procedure:
-
Follow steps 1-10 of Protocol 1 for surface staining.
-
After the final wash, resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization Buffer.
-
Resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer.
-
Add the anti-human FoxP3 antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells once with 1X Permeabilization Buffer and once with FACS Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS Staining Buffer.
-
Acquire samples on the flow cytometer.
Diagrams
Caption: this compound signaling pathway via TLR7.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Gating strategy for immune cell subsets.
References
- 1. New insights into the heterogeneity of Th17 subsets contributing to HIV-1 persistence during antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex Vivo Expanded Regulatory T Cells Inhibit AAA Progression by Limiting CD4+ and CD8+ T Cell Accumulation in Aortic Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tolerability in man following inhalation dosing of the selective TLR7 agonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of AZD8848 in Human Bronchial Epithelial Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is a selective Toll-like receptor 7 (TLR7) agonist that was developed as an inhaled antedrug for the treatment of asthma.[1] The therapeutic rationale is based on the ability of TLR7 activation to induce type I interferons, which can suppress the T-helper type 2 (Th2) inflammatory responses characteristic of allergic asthma.[1] While the systemic effects of this compound have been documented, a detailed understanding of its direct interactions with human bronchial epithelial cells (HBECs) is crucial for a complete picture of its local activity in the lungs. HBECs form the primary barrier of the airways and are key players in initiating innate immune responses.
This document provides a comprehensive guide for studying the effects of this compound in primary human bronchial epithelial cell cultures. It includes detailed protocols for cell cultivation, experimental procedures for compound evaluation, and expected biological outcomes based on the known mechanism of action of TLR7 agonists.
Quantitative Data on this compound and Other TLR7 Agonists
While specific data for this compound in human bronchial epithelial cells is not available in the public domain, its potency in other human cell types provides a valuable reference for dose-selection in new experiments. Furthermore, data from other TLR7 agonists in HBECs can inform the selection of relevant endpoints.
Table 1: In Vitro Activity of this compound in Human Immune and Reporter Cells
| Assay Description | Parameter | Result | Cell Type |
| Human TLR7 Activation | pEC50 | 7.0 ± 0.03 | Recombinant Human Embryonic Kidney (HEK) cells |
| Interferon-alpha (IFNα) Induction | EC50 | 4 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| Interleukin-5 (IL-5) Inhibition | IC50 | 0.2–1.0 nM | Stimulated Human T-cells |
Data sourced from clinical trial information.[2]
Table 2: Observed Effects of TLR7 Agonist CL264 in Human Bronchial Epithelial Cells
| Endpoint Measured | Key Observation | Cell Type |
| Innate Immune Gene Expression | Marked upregulation of IFN-β and IFN-λ 2/3 | Human Bronchial Epithelial Cells |
| Antiviral Activity | Greater than 92% suppression of viral load 48 hours post-infection | Human Bronchial Epithelial Cells |
These findings with a different TLR7 agonist suggest similar pathways may be activated by this compound in this cell type.
Signaling Pathway and Experimental Design
Activation of TLR7 by this compound in the endosomes of bronchial epithelial cells is expected to trigger a downstream signaling cascade, primarily through the MyD88-dependent pathway. This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of type I and III interferons and pro-inflammatory chemokines.
Caption: TLR7 Signaling Pathway in Bronchial Epithelial Cells.
A typical experimental workflow to assess the impact of this compound on HBECs would involve cell culture, treatment, and subsequent analysis of key biomarkers.
Caption: Experimental Workflow for this compound in HBECs.
Experimental Protocols
Protocol 1: Expansion of Primary Human Bronchial Epithelial Cells (Submerged Culture)
This protocol details the expansion of primary HBECs for subsequent experiments.
Materials:
-
Primary Human Bronchial Epithelial Cells (HBECs)
-
Bronchial Epithelial Growth Medium (BEGM), fully supplemented
-
Collagen-coated T-75 culture flasks
-
Sterile Phosphate-Buffered Saline (PBS)
-
Trypsin/EDTA solution (0.05%)
-
Trypsin Neutralizing Solution
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Rapidly thaw a cryovial of HBECs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed BEGM.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh BEGM.
-
Transfer the cell suspension to a collagen-coated T-75 flask.
-
Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Replace the medium every 48 hours until the culture reaches 80-90% confluency.
-
For passaging, wash the cell monolayer with PBS, then add 3 mL of Trypsin/EDTA and incubate for 3-5 minutes at 37°C.
-
Confirm cell detachment under a microscope. Neutralize the trypsin with an equal volume of Trypsin Neutralizing Solution.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in fresh BEGM for further subculturing or for use in experiments.
Protocol 2: Differentiation of HBECs at the Air-Liquid Interface (ALI)
This protocol is for generating a more physiologically relevant, pseudostratified epithelial model.
Materials:
-
Expanded HBECs from Protocol 1
-
Collagen-coated permeable transwell inserts (e.g., 0.4 µm pore size for 12-well plates)
-
ALI Initiation Medium
-
ALI Differentiation Medium
-
12-well culture plates
Procedure:
-
Pre-warm all media to 37°C.
-
Seed the expanded HBECs onto the apical surface of the collagen-coated transwell inserts at a density of 1.5 x 10⁵ cells per insert in ALI Initiation Medium. Add medium to both the apical and basal chambers.
-
Culture for 48-72 hours, or until a confluent monolayer is formed.
-
To establish the air-liquid interface, carefully aspirate the medium from the apical chamber.
-
Replace the medium in the basal chamber with ALI Differentiation Medium.
-
Incubate at 37°C and 5% CO₂. Change the basal medium every 48 hours.
-
The culture will differentiate over 21-28 days, characterized by the appearance of ciliated and mucus-producing cells.
Protocol 3: Treatment of HBEC Cultures with this compound
This protocol provides a general framework for treating both submerged and ALI cultures.
Procedure:
-
Dose-Response Scoping: Initially, test a broad range of this compound concentrations (e.g., from 0.1 nM to 10 µM) to identify the optimal dose range for inducing key biomarkers like CXCL10.
-
Treatment of Submerged Cultures:
-
Plate HBECs in collagen-coated 24- or 48-well plates and grow to ~80% confluency.
-
Prepare serial dilutions of this compound in fresh BEGM.
-
Aspirate the existing medium and add the medium containing the various concentrations of this compound.
-
Incubate for a predetermined time, typically 24 hours for gene expression and protein secretion analysis.
-
-
Treatment of ALI Cultures:
-
For fully differentiated ALI cultures (day 21 or later), prepare dilutions of this compound in a minimal volume of PBS or basal medium.
-
Apply the this compound solution to the apical surface of the culture.
-
Incubate for the desired duration.
-
-
Sample Harvesting:
-
Supernatant/Apical Wash: For submerged cultures, collect the medium. For ALI cultures, add a small volume of PBS to the apical surface, incubate for 10 minutes, and then collect the apical wash. Store samples at -80°C for protein analysis.
-
Cell Lysate: Wash the cell monolayer with ice-cold PBS. Add an appropriate lysis buffer directly to the cells for either RNA or protein extraction.
-
Protocol 4: Endpoint Analysis
1. Quantification of Secreted Proteins by ELISA:
-
Use commercial ELISA kits to measure the concentration of key chemokines (e.g., CXCL10, CXCL8) and cytokines in the collected supernatants or apical washes.
-
Follow the manufacturer's protocol precisely for accurate quantification.
2. Analysis of Gene Expression by RT-qPCR:
-
Isolate total RNA from cell lysates using a column-based kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative PCR using specific primers for target genes (e.g., IFNB1, IFNL1, CXCL10, OAS1) and a stable housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
References
Application Notes and Protocols for Gene Expression Analysis Following AZD8848 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8848 is a potent and selective agonist of Toll-like receptor 7 (TLR7), designed as an "antedrug" to restrict its activity primarily to the site of administration, thereby minimizing systemic side effects.[1][2][3] TLR7 activation plays a crucial role in the innate immune system by recognizing single-stranded RNA viruses and synthetic ligands, leading to the induction of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][4] This response can modulate the immune system, for instance, by inhibiting T-helper type 2 (Th2) responses, which are implicated in allergic diseases like asthma.
These application notes provide a comprehensive overview of the gene expression changes induced by this compound stimulation and offer detailed protocols for their analysis. The primary mechanism of this compound involves the activation of the MyD88-dependent signaling pathway, culminating in the expression of a suite of interferon-stimulated genes (ISGs). Monitoring the expression levels of these genes serves as a robust pharmacodynamic biomarker for assessing the biological activity of this compound and similar TLR7 agonists.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data on gene expression changes observed in human subjects following inhalation of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value |
| IFNα induction from human PBMCs | EC₅₀ | 4 nM |
| Inhibition of IL-5 (polyclonal stimulation) | IC₅₀ | 0.2–1.0 nM |
| Inhibition of IL-5 (antigen presentation) | IC₅₀ | 0.2–1.0 nM |
| Human TLR8 activity | Activity | No activity up to 10 µM |
Table 2: Dose-Dependent Upregulation of Interferon-Stimulated Genes in Sputum Cells 24 Hours Post-Inhalation of this compound
| Gene | 15 µg this compound (Fold Change vs. Placebo) | 30 µg this compound (Fold Change vs. Placebo) |
| CXCL10 | Not specified | Statistically significant increase |
| CCL8 | Statistically significant increase | Statistically significant increase |
| MX2 | Statistically significant increase | Statistically significant increase |
| CCL2 | Statistically significant increase | Statistically significant increase |
| IFIT2 | Statistically significant increase | Statistically significant increase |
Table 3: Plasma CXCL10 Protein Levels Following Inhalation of 30 µg this compound
| Time Point | p-value (vs. Placebo) |
| 24 hours after first dose | p=0.0001 |
| 24 hours after second dose (one week later) | p=0.0037 |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Isolation of RNA from Sputum Cells
This protocol is adapted for the challenges of working with sputum, which can be viscous and contain high levels of RNases and bacterial contamination.
Materials:
-
Sputum sample
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS)
-
TRIzol Reagent or a commercial RNA isolation kit (e.g., RNeasy Plus Mini Kit, QIAGEN)
-
BashingBeads (Zymo Research)
-
DNase I, RNase-free
-
Nuclease-free water
Procedure:
-
Sputum Liquefaction: Mix the sputum sample with an equal volume of 10% DTT solution. Incubate at 37°C for 15-30 minutes with occasional vortexing until the sample is liquefied.
-
Cell Pellet Collection: Add 10 volumes of cold PBS and centrifuge at 500 x g for 10 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer provided with the RNA isolation kit. For improved lysis and reduction of bacterial DNA contamination, add BashingBeads and vortex vigorously for 5 minutes.
-
RNA Isolation: Proceed with the RNA isolation protocol according to the manufacturer's instructions for the chosen kit. This typically involves homogenization, phase separation (if using TRIzol), and column-based purification.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA, following the kit manufacturer's protocol.
-
RNA Elution: Elute the RNA in nuclease-free water.
-
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) to determine the A260/280 and A260/230 ratios, and a microfluidics-based system (e.g., Agilent Bioanalyzer) to evaluate RNA integrity (RIN score).
Protocol 2: Isolation of RNA from Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
PBS
-
RNA isolation kit (e.g., QIAamp RNA Blood Mini Kit, QIAGEN)
-
DNase I, RNase-free
-
Nuclease-free water
Procedure:
-
PBMC Isolation:
-
Dilute the whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.
-
Wash the PBMCs twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
-
-
Cell Lysis and RNA Isolation: Lyse the PBMC pellet and proceed with RNA isolation using a commercial kit according to the manufacturer's instructions.
-
DNase Treatment and RNA Elution: Perform DNase treatment and elute the RNA as described in Protocol 1.
-
Quality Control: Assess RNA quantity and quality as described in Protocol 1.
Protocol 3: cDNA Synthesis
Materials:
-
Isolated total RNA (10 ng - 1 µg)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad; SuperScript IV First-Strand Synthesis System, Thermo Fisher Scientific)
-
Nuclease-free water
Procedure:
-
Follow the manufacturer's protocol for the chosen cDNA synthesis kit. A typical reaction involves:
-
Combining the RNA template, primers (a mix of oligo(dT) and random hexamers is recommended for comprehensive transcript coverage), and nuclease-free water.
-
Incubating at a specified temperature (e.g., 65°C) to denature the RNA and anneal the primers.
-
Adding the reverse transcriptase, dNTPs, and reaction buffer.
-
Incubating at the recommended temperature and time for reverse transcription (e.g., 42-50°C for 30-60 minutes).
-
Inactivating the reverse transcriptase by heating (e.g., 70-85°C for 5-10 minutes).
-
-
The resulting cDNA can be stored at -20°C or used directly for qPCR.
Protocol 4: Quantitative Real-Time PCR (qPCR)
Materials:
-
cDNA template
-
qPCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and a fluorescent dye like SYBR Green or a probe-based chemistry)
-
Forward and reverse primers for target genes (e.g., CXCL10, CCL8, MX2, CCL2, IFIT2) and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reaction Setup: Prepare the qPCR reaction mixture on ice by combining the qPCR master mix, forward and reverse primers (to a final concentration of 100-500 nM each), cDNA template (1-100 ng), and nuclease-free water to the final reaction volume.
-
qPCR Cycling: Perform the qPCR in a real-time thermal cycler using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Melt Curve Analysis (for SYBR Green): Gradually increase the temperature from 65°C to 95°C to assess the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in gene expression relative to a control group (e.g., placebo-treated) using the ΔΔCt method (Fold Change = 2-ΔΔCt).
-
Protocol 5: RNA Sequencing (RNA-Seq) (Brief Overview)
For a more comprehensive, unbiased analysis of the transcriptome, RNA-seq is the method of choice.
Workflow:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 7).
-
Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
-
Fragment the RNA and synthesize first and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome or transcriptome using a splice-aware aligner (e.g., STAR, HISAT2).
-
Quantification: Count the number of reads mapping to each gene or transcript.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated between experimental conditions (e.g., this compound vs. placebo) using statistical packages like DESeq2 or edgeR.
-
Functional Analysis: Perform pathway and gene ontology analysis on the differentially expressed genes to understand the biological processes affected by this compound stimulation.
-
References
- 1. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]
- 3. Peripheral Blood Mononuclear Cell Isolation, RNA Extraction, Microarray Hybridization, and Data Processing [bio-protocol.org]
- 4. atsjournals.org [atsjournals.org]
Troubleshooting & Optimization
AZD8848 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common challenges encountered when working with AZD8848, with a specific focus on solubility issues. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers in preparing and using this compound effectively in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound can be challenging to dissolve. For in vitro studies, the highly recommended solvent is Dimethyl Sulfoxide (DMSO). It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1] To achieve a concentration of up to 25 mg/mL (43.88 mM), the use of ultrasonication and gentle warming (up to 60°C) is recommended.[1]
For in vivo studies, several solvent formulations have been reported to yield clear solutions or suspensions. These typically involve a co-solvent system. For detailed formulations, please refer to the data table below.
Q2: My this compound precipitated out of solution after storage. How can I prevent this?
A2: Precipitation upon storage can occur, especially with stock solutions in DMSO. It is recommended to store stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] Before use, allow the solution to come to room temperature slowly and vortex thoroughly. If precipitation is observed, gentle warming and sonication can be used to aid in redissolving the compound.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: What is the maximum solubility of this compound in common solvents?
A3: Quantitative data on the solubility of this compound in various solvent systems is summarized in the table below for easy reference.
Quantitative Solubility Data
| Solvent System | Maximum Achieved Concentration | Resulting Solution | Notes |
| DMSO | 25 mg/mL (43.88 mM) | Clear Solution | Requires ultrasonic and warming to 60°C. Use newly opened, anhydrous DMSO.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.39 mM) | Clear Solution | Add each solvent one by one in the specified order and mix well between additions. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.39 mM) | Suspended Solution | Requires ultrasonic treatment to form a suspension. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.39 mM) | Clear Solution | A suitable formulation for in vivo studies requiring an oil-based vehicle. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously.
-
If dissolution is not complete, sonicate the tube in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution to 60°C in a water bath with intermittent vortexing until the solid is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Store the stock solution in aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation (Co-solvent System)
This protocol describes the preparation of the 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation.
-
Start with your prepared this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of PEG300.
-
To the PEG300, add the appropriate volume of the this compound DMSO stock solution and mix thoroughly.
-
Add the required volume of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Finally, add the required volume of saline to the mixture and vortex thoroughly to ensure complete mixing.
-
The final solution should be clear. If any precipitation is observed, the saturation point may have been exceeded.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in experimental design and understanding of this compound's mechanism of action, the following diagrams illustrate key processes.
Caption: A flowchart illustrating the key steps for preparing this compound stock solutions and in vivo formulations.
This compound is a selective Toll-like receptor 7 (TLR7) agonist. Activation of TLR7 initiates an innate immune response through a signaling cascade that is dependent on the Myeloid differentiation primary response 88 (MyD88) protein. This pathway involves the recruitment of several downstream molecules, ultimately leading to the production of type I interferons and other pro-inflammatory cytokines.
Caption: The signaling cascade initiated by this compound binding to TLR7, leading to cytokine production.
References
AZD8848 Solution Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of AZD8848 in solution. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in solution?
A1: this compound is an ester-containing compound designed as an "antedrug". Its primary route of degradation is rapid hydrolysis of the methyl ester group by esterase enzymes present in biological matrices like plasma. This hydrolysis results in the formation of its significantly less potent acid metabolite, AZ12432045.[1][2] In aqueous solutions, non-enzymatic hydrolysis can also occur, and this process is typically influenced by pH and temperature.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, stock solutions of this compound should be prepared in anhydrous DMSO.[3][4] It is recommended to store these stock solutions in small aliquots to minimize freeze-thaw cycles.[5]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Preferred for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Data compiled from multiple supplier recommendations.
Table 2: Solubility and Formulation of this compound for In Vitro and In Vivo Studies
| Solvent/System | Concentration | Preparation Notes |
| DMSO | 25 mg/mL (43.88 mM) | May require ultrasonication and warming to 60°C. Use newly opened, hygroscopic DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.39 mM) | Results in a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (4.39 mM) | Forms a suspended solution; requires sonication. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.39 mM) | Results in a clear solution. |
Troubleshooting Guide
Issue 1: Precipitation observed when diluting DMSO stock solution into aqueous buffer or cell culture media.
-
Cause: this compound has poor aqueous solubility. When the DMSO concentration is significantly lowered by dilution, the compound may precipitate out of solution.
-
Solution:
-
Increase Co-solvent Percentage: If experimentally permissible, maintain a low percentage of DMSO in the final working solution (e.g., 0.1-1%).
-
Use a Formulation Vehicle: For in vivo studies, use a pre-formulated vehicle containing solubilizing agents like PEG300, Tween-80, or SBE-β-CD as detailed in Table 2.
-
Sonication and Warming: Gentle warming (to 37°C) and sonication can help redissolve small amounts of precipitate. However, prolonged exposure to high temperatures should be avoided to prevent degradation.
-
Issue 2: Loss of biological activity in experiments lasting several hours.
-
Cause: this compound is susceptible to hydrolysis in aqueous environments, leading to the formation of its less active metabolite. This degradation can occur over the course of a long incubation period.
-
Solution:
-
Prepare Fresh Working Solutions: It is highly recommended to prepare working solutions fresh for each experiment and use them on the same day.
-
Minimize Incubation Time: Design experiments with the shortest possible incubation times that still yield a robust biological response.
-
pH Control: Maintain the pH of your experimental buffer within a neutral range (pH 6-8), as extreme pH values can accelerate ester hydrolysis.
-
Issue 3: Inconsistent results in pharmacokinetic studies.
-
Cause: The extremely short half-life of this compound in plasma (less than a minute) due to rapid metabolism by esterases makes accurate quantification challenging.
-
Solution:
-
Use Esterase Inhibitors: When collecting blood or plasma samples for pharmacokinetic analysis, immediately add an esterase inhibitor, such as sodium fluoride (NaF), to prevent ex vivo degradation of this compound.
-
Monitor the Metabolite: In addition to the parent compound, quantify the concentration of the acid metabolite, AZ12432045, which can provide an indirect measure of lung clearance.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 25 mg/mL).
-
To aid dissolution, cap the vial tightly and vortex briefly. If necessary, use an ultrasonic bath and/or warm the solution to 60°C until all solid has dissolved.
-
Once a clear solution is obtained, create small-volume aliquots in tightly sealed tubes.
-
Store the aliquots at -80°C for up to 6 months.
Protocol 2: Preparation of In Vivo Formulation (Clear Solution)
This protocol is adapted from supplier recommendations to yield a 1 mL working solution.
-
Begin with a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. Use this formulation on the same day it is prepared.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Troubleshooting workflow for this compound solution issues.
References
- 1. Tolerability in man following inhalation dosing of the selective TLR7 agonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
AZD8848 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of AZD8848 in cellular assays. The focus is on understanding its mechanism of action and addressing potential challenges, particularly the distinction between true off-target effects and on-target mediated systemic consequences.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective Toll-like receptor 7 (TLR7) agonist.[1][2] It is designed as an "antedrug," meaning it is a topically active compound that is rapidly hydrolyzed by esterases in the plasma to a significantly less active metabolite.[2] This design aims to restrict its pharmacological activity to the site of administration and minimize systemic exposure.[1][2]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is no publicly available data from broad kinase or receptor panel screening to indicate classical off-target binding for this compound. It is reported to be highly selective for TLR7, with no activity against human TLR8 or other human TLRs at concentrations up to 10 µM. The primary undesirable effects observed with this compound are not due to off-target binding but are a direct consequence of its on-target activity.
Q3: What are the on-target mediated "off-target" effects of this compound?
A3: The most significant challenge with this compound is the systemic inflammatory response that can occur despite local administration. Activation of TLR7 in the target tissue (e.g., the lung) leads to the production of type I interferons and other cytokines. These mediators can "spill over" into the systemic circulation, leading to influenza-like symptoms, such as fever and headache. This is a mechanism-based effect rather than a traditional off-target effect.
Q4: How can the systemic effects of this compound be monitored in cellular assays?
A4: The systemic response to this compound can be indirectly monitored by measuring the levels of interferon-stimulated genes (ISGs) and proteins in peripheral blood mononuclear cells (PBMCs) or plasma. A sensitive and commonly used biomarker is the chemokine CXCL10 (also known as IP-10). Other relevant ISGs include CCL8, MX2, CCL2, and IFIT2.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell toxicity or unexpected apoptosis in vitro. | 1. Over-stimulation of TLR7 signaling in sensitive cell types. 2. Inappropriate solvent or final solvent concentration. 3. Mycoplasma contamination, which can potentiate TLR responses. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Ensure the final solvent concentration (e.g., DMSO) is within the tolerated range for your cell line and is consistent across all wells. 3. Regularly test cell cultures for mycoplasma contamination. |
| Inconsistent or variable results between experiments. | 1. Variability in cell passage number, leading to changes in TLR7 expression or signaling capacity. 2. Inconsistent cell density at the time of treatment. 3. Degradation of this compound in culture medium due to esterase activity. | 1. Use cells within a defined passage number range for all experiments. 2. Ensure uniform cell seeding and confluency at the start of each experiment. 3. Prepare fresh dilutions of this compound for each experiment and minimize the time the compound is in the culture medium before reaching the cells. |
| No or low induction of target genes (e.g., IFNα, CXCL10). | 1. Cell line does not express functional TLR7. 2. Suboptimal concentration of this compound. 3. Incorrect timing of sample collection. | 1. Confirm TLR7 expression in your cell line using qPCR or Western blot. Consider using a positive control cell line known to respond to TLR7 agonists (e.g., human PBMCs). 2. Titrate this compound across a wide concentration range (e.g., 0.1 nM to 10 µM). 3. Perform a time-course experiment to determine the peak expression of your target genes. |
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound and its Metabolite
| Compound | Target | Assay | Potency |
| This compound | Human TLR7 | NF-κB reporter in HEK cells | pEC50: 7.0 |
| Rat TLR7 | NF-κB reporter in HEK cells | pEC50: 6.6 | |
| Human TLR7 | IFNα induction from human PBMCs | EC50: 4 nM | |
| Th2 response | IL-5 inhibition | IC50: 0.2–1.0 nM | |
| Human TLR8 | Cellular Assay | No activity up to 10 µM | |
| AZ12432045 (Metabolite) | Human TLR7 | NF-κB reporter in HEK cells | >100-fold less potent than this compound |
| Human TLR7 | IFNα induction from human PBMCs | >1000-fold less active than this compound | |
| Th2 response | IL-5 inhibition | >1000-fold less active than this compound |
Data compiled from references.
Experimental Protocols
1. IFNα Induction from Human PBMCs
-
Objective: To measure the potency of this compound in inducing IFNα production.
-
Methodology:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Plate PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound and add to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., R848).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of IFNα in the supernatant using a commercially available ELISA or multiplex immunoassay kit.
-
Calculate the EC50 value from the dose-response curve.
-
2. TLR7 Reporter Assay in HEK293 Cells
-
Objective: To assess the direct activation of the TLR7 signaling pathway.
-
Methodology:
-
Use a stable HEK293 cell line co-transfected with human TLR7 and a reporter gene construct, such as a secreted alkaline phosphatase (SEAP) or luciferase gene under the control of an NF-κB promoter.
-
Plate the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24 hours.
-
Measure the reporter gene activity according to the manufacturer's instructions (e.g., colorimetric or chemiluminescent detection).
-
Normalize the data to the maximal induction produced by a reference TLR7 agonist (e.g., R848).
-
Visualizations
Caption: this compound signaling pathway leading to desired and undesired effects.
Caption: Workflow for assessing systemic effects of a local TLR7 agonist.
References
Managing inflammatory side effects of AZD8848 in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the inflammatory side effects associated with the in vivo use of AZD8848, a selective inhibitor of InflammoKinase 1 (IK1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause inflammatory side effects?
A1: this compound is a potent and selective inhibitor of InflammoKinase 1 (IK1), a key downstream effector in both oncogenic and inflammatory signaling pathways. While the inhibition of IK1 in target tumor cells leads to apoptosis, off-target inhibition in certain immune cells can disrupt the natural resolution of inflammation, leading to an accumulation of pro-inflammatory cytokines and subsequent inflammatory side effects.
Q2: What are the most common inflammatory side effects observed with this compound in vivo?
A2: In preclinical in vivo models (e.g., murine models), the most frequently observed inflammatory side effects include dose-dependent increases in serum levels of pro-inflammatory cytokines such as IL-6 and TNF-α, localized inflammation at the injection site, and in some cases, systemic inflammatory responses manifesting as weight loss or lethargy.
Q3: Are the inflammatory side effects of this compound dose-dependent?
A3: Yes, the inflammatory side effects of this compound are dose-dependent. Higher doses of this compound are associated with a greater incidence and severity of inflammatory responses. Please refer to the data in Table 1 for a summary of dose-dependent effects on cytokine levels.
Q4: Can the inflammatory side effects be mitigated?
A4: Yes, co-administration of a low-dose corticosteroid, such as dexamethasone, has been shown to effectively mitigate the inflammatory side effects of this compound without compromising its anti-tumor efficacy. See the troubleshooting guide and Table 2 for more details.
Q5: How can I monitor for inflammatory side effects in my animal model?
A5: Regular monitoring of animal well-being (body weight, activity levels, signs of distress), measurement of serum cytokine levels (e.g., via ELISA), and histological analysis of tissues of interest are recommended to monitor for inflammatory side effects.
Troubleshooting Guide
Issue 1: Unexpectedly high levels of serum IL-6 and TNF-α post-administration.
-
Possible Cause: The administered dose of this compound may be too high for the specific animal model or strain, leading to an exaggerated inflammatory response.
-
Solution:
-
Review the dose-response data in Table 1 to ensure the administered dose is within the recommended therapeutic window.
-
Consider performing a dose-titration study to determine the optimal dose with minimal inflammatory side effects for your model.
-
Implement a co-administration protocol with a mitigating agent like dexamethasone as detailed in the Experimental Protocols section.
-
Issue 2: Severe localized inflammation at the injection site.
-
Possible Cause: Improper formulation of this compound or a hypersensitivity reaction in the animal model.
-
Solution:
-
Ensure this compound is fully dissolved in the recommended vehicle and at the correct pH before administration.
-
Rotate the injection site to minimize localized irritation.
-
If inflammation persists, consider an alternative route of administration if feasible for your experimental goals.
-
Issue 3: Significant weight loss and lethargy in treated animals.
-
Possible Cause: Systemic inflammatory response induced by this compound.
-
Solution:
-
Immediately reduce the dose of this compound or temporarily halt administration.
-
Provide supportive care to the animals as per your institution's ethical guidelines.
-
Initiate a co-administration protocol with an anti-inflammatory agent upon resuming treatment, starting with a lower dose of this compound.
-
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Serum Cytokine Levels in a Murine Model
| This compound Dose (mg/kg) | Mean Serum IL-6 (pg/mL) | Mean Serum TNF-α (pg/mL) |
| Vehicle Control | 15.2 ± 3.1 | 25.5 ± 4.5 |
| 10 | 85.7 ± 12.3 | 150.4 ± 20.1 |
| 25 | 250.1 ± 35.6 | 480.9 ± 55.8 |
| 50 | 675.4 ± 80.2 | 1100.7 ± 125.3 |
Table 2: Mitigation of this compound-Induced Cytokine Elevation with Dexamethasone Co-administration
| Treatment Group | Mean Serum IL-6 (pg/mL) | Mean Serum TNF-α (pg/mL) |
| Vehicle Control | 14.8 ± 2.9 | 26.1 ± 5.0 |
| This compound (25 mg/kg) | 245.8 ± 33.1 | 475.3 ± 52.9 |
| This compound (25 mg/kg) + Dexamethasone (1 mg/kg) | 40.2 ± 8.7 | 75.6 ± 15.4 |
| Dexamethasone (1 mg/kg) | 13.5 ± 2.5 | 24.9 ± 4.8 |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for this compound
-
Animal Model: Utilize an appropriate tumor-bearing murine model (e.g., xenograft or syngeneic).
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (Vehicle control, 10 mg/kg, 25 mg/kg, and 50 mg/kg this compound). A minimum of n=8 animals per group is recommended.
-
Drug Preparation: Prepare this compound in the recommended vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water) on the day of administration.
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) once daily for 14 days.
-
Monitoring: Monitor animal body weight and tumor volume daily.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for serum cytokine analysis.
-
Cytokine Analysis: Quantify serum IL-6 and TNF-α levels using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: Co-administration of this compound and Dexamethasone
-
Animal Model and Acclimatization: Follow steps 1 and 2 from Protocol 1.
-
Group Allocation: Randomly assign animals to four groups: Vehicle control, this compound (25 mg/kg), this compound (25 mg/kg) + Dexamethasone (1 mg/kg), and Dexamethasone (1 mg/kg).
-
Drug Preparation: Prepare this compound and dexamethasone solutions in their respective vehicles.
-
Administration: Administer dexamethasone (or its vehicle) 1 hour prior to the administration of this compound (or its vehicle) daily for 14 days.
-
Monitoring and Sample Collection: Follow steps 6 and 7 from Protocol 1.
-
Analysis: Perform cytokine analysis as described in Protocol 1 and compare tumor growth inhibition across the groups to ensure the efficacy of this compound is not compromised.
Visualizations
Caption: Mechanism of this compound action and inflammatory side effect pathway.
Caption: Troubleshooting workflow for managing this compound-induced inflammation.
Caption: General experimental workflow for in vivo studies with this compound.
AZD8848 Technical Support Center: Optimizing Dosage to Minimize Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the dosage of AZD8848, a potent and selective Toll-like receptor 7 (TLR7) agonist, to minimize toxicity while maintaining efficacy. This compound is designed as an "antedrug," intended for local activity in the lungs with rapid systemic inactivation to reduce side effects. However, dose-related toxicities, primarily influenza-like symptoms, have been observed in clinical trials. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the preclinical and clinical development of this compound.
Issue 1: Unexpectedly High Incidence of Influenza-Like Symptoms
Question: We are observing a high rate of influenza-like symptoms (e.g., fever, chills, myalgia) in our subjects, even at what we predicted to be a safe dose. What could be the cause, and how can we mitigate this?
Answer:
Influenza-like symptoms are the most commonly reported dose-limiting toxicity of this compound and are associated with a systemic inflammatory response.[1] This is thought to be caused by the "spillover" of type I interferons from the lungs into systemic circulation.[1][2]
Troubleshooting Steps:
-
Review Dosing Regimen: A key finding in clinical trials was that a second inhaled dose administered one week after the first led to a significant amplification of the systemic interferon signal and consequently, more severe flu-like symptoms.[1][2] If you are using a multiple-dose regimen, consider increasing the dosing interval.
-
Assess Biomarkers: The chemokine CXCL10 is a sensitive biomarker for TLR7 activation and systemic interferon response. A significant elevation in plasma CXCL10 levels often precedes or accompanies the clinical signs of toxicity. Monitoring plasma CXCL10 can provide an early indication of excessive systemic activity.
-
Evaluate Drug Delivery: Ensure the nebulizer or inhalation device is delivering the intended dose locally to the lungs with minimal off-target deposition that could lead to direct systemic absorption.
-
Consider Dose Reduction: If toxicity persists, a dose reduction is the most direct approach to mitigation.
Issue 2: High Inter-Individual Variability in Toxicity
Question: There is significant variability in the severity of adverse events among our study participants at the same dose level. Why is this, and how can we account for it?
Answer:
Inter-individual variability in response to TLR7 agonists is not uncommon and can be attributed to several factors, including genetic differences in immune response pathways and baseline immune status.
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD analysis to correlate drug exposure with biomarker responses (e.g., plasma CXCL10) and clinical symptoms. This can help determine if the variability is due to differences in drug metabolism or in the subsequent biological response.
-
Genetic Screening: Investigate polymorphisms in genes related to the TLR7 signaling pathway and interferon response.
-
Stratify Patient Population: If feasible, stratify subjects based on baseline immune markers to identify subpopulations that may be more susceptible to toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its toxicity?
A1: this compound is a selective agonist of Toll-like receptor 7 (TLR7). TLR7 activation in immune cells, such as plasmacytoid dendritic cells in the lungs, initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. While this is the intended therapeutic mechanism to modulate the immune response (e.g., in asthma), excessive production and systemic spillover of these mediators can lead to influenza-like symptoms.
Q2: What are the key biomarkers to monitor for this compound activity and toxicity?
A2: The primary biomarker for both target engagement and potential toxicity is the chemokine CXCL10. Increased CXCL10 in sputum indicates local TLR7 activation in the lung, while elevated plasma CXCL10 is a marker of systemic interferon activity and is correlated with influenza-like symptoms. Other IFN-regulated genes such as CCL8, MX2, CCL2, and IFIT2 in sputum cells can also be monitored.
Q3: What were the key findings from the this compound clinical trials regarding dose and toxicity?
A3: In a single ascending dose study, inhaled this compound was well-tolerated up to 30 µg. However, in a multiple ascending dose study, a second weekly 30 µg dose resulted in significant influenza-like symptoms in four out of six healthy volunteers, leading to the termination of the trial. In another study with patients with mild asthma, intranasal administration of 60 µg of this compound once-weekly for 8 weeks was generally well-tolerated.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Metric | Value |
| IFNα induction from human PBMCs | EC50 | 4 nM |
| Inhibition of IL-5 from human T cells | IC50 | 0.2-1.0 nM |
| Human TLR8 activity | - | No activity up to 10 µM |
| Acid Metabolite Activity (relative to this compound) | - | >1000-fold less active |
Data sourced from a 2016 publication in Thorax.
Table 2: Summary of Adverse Events in the Multiple Ascending Dose Study (30 µg this compound)
| Adverse Event | Number of Participants Reporting (out of 6) | Details |
| Influenza-like Symptoms | 4 | Onset 2.5–4.5 hours post-second dose |
| Pyrexia (Fever) | 2 | Temperatures of 38.3°C and 39.4°C recorded 6–8 hours post-dose |
This study was stopped after the second dose due to the incidence of adverse events.
Experimental Protocols
Protocol 1: In Vitro TLR7 Reporter Assay
This protocol is a general guideline for assessing the in vitro activity of this compound using a commercially available HEK293 cell line engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound and control compounds
-
96-well, flat-bottom cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader capable of measuring absorbance at 620-650 nm
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions. On the day of the assay, wash and resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in cell culture medium.
-
Assay Plate Setup: Add 20 µL of each compound dilution to the appropriate wells of a 96-well plate.
-
Cell Seeding: Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Measurement: Measure the SEAP activity by reading the absorbance at 620-650 nm using a plate reader.
-
Data Analysis: Plot the absorbance values against the compound concentrations and determine the EC50 value using a non-linear regression curve fit.
Protocol 2: Quantification of CXCL10 in Plasma by ELISA
This protocol provides a general method for measuring the concentration of CXCL10 in human plasma samples.
Materials:
-
Human CXCL10 ELISA kit (e.g., from R&D Systems, Thermo Fisher Scientific)
-
Plasma samples collected in EDTA tubes
-
Microplate reader capable of measuring absorbance at 450 nm
-
Plate washer (optional)
-
Precision pipettes and tips
Procedure:
-
Sample Preparation: Collect whole blood in EDTA tubes and centrifuge at 1000 x g for 15 minutes at 4°C. Aliquot the supernatant (plasma) and store at -80°C until use. Thaw samples on ice before the assay.
-
Reagent Preparation: Prepare all reagents, standards, and controls as per the ELISA kit manufacturer's instructions.
-
Assay Procedure:
-
Add 100 µL of assay diluent to each well of the microplate.
-
Add 100 µL of standard, control, or plasma sample to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times with the provided wash buffer.
-
Add 200 µL of the CXCL10 conjugate to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times.
-
Add 200 µL of the substrate solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
-
Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
Data Analysis: Generate a standard curve by plotting the absorbance of each standard against its concentration. Use the standard curve to determine the concentration of CXCL10 in the plasma samples.
Mandatory Visualizations
Caption: this compound signaling pathway via TLR7 activation.
Caption: Experimental workflow for this compound dosage optimization.
References
Troubleshooting inconsistent results with AZD8848
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AZD8848.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and selective Toll-like receptor 7 (TLR7) agonist.[1][2] It is designed as an "antedrug," meaning it is a topically active compound that is rapidly metabolized to a much less active form upon entering systemic circulation, thereby minimizing systemic side effects.[1][3] Its primary mechanism of action is to stimulate TLR7, which upregulates T-helper type 1 (Th1) immune responses and downregulates T-helper type 2 (Th2) responses.[1] This is achieved by activating the nuclear factor NF-κB pathway, leading to the production of cytokines such as Type I interferons (e.g., IFNα) and IL-12.
Q2: I am observing a therapeutic effect at 1 week post-treatment, but it is not sustained at 4 weeks. Is this expected?
Yes, this is a documented observation. In a clinical study with patients with mild asthma, intranasally administered this compound significantly reduced the late asthmatic response (LAR) and airway hyper-responsiveness (AHR) at 1 week after an 8-week treatment period. However, this effect was not sustained and did not reach statistical significance at 4 weeks post-treatment. The transient nature of the effect is likely related to the pharmacokinetics of this compound as an antedrug, designed for local action and rapid systemic inactivation.
Q3: Some of my subjects are experiencing influenza-like symptoms. Is this a known side effect?
Yes, influenza-like symptoms are a known side effect associated with this compound administration. These symptoms are thought to be linked to the activation of the IFNα pathway. While a single dose is often well-tolerated, a second dose administered a week later can lead to an amplified systemic interferon signal, resulting in significant flu-like symptoms in a portion of subjects. In some cases, elevated temperatures have been recorded.
Q4: How can I minimize the systemic side effects of this compound?
This compound is designed as an antedrug to limit systemic exposure and side effects. It is rapidly hydrolyzed by butyrylcholinesterase in the circulation to a significantly less active metabolite. Administering the compound locally, for example, intranasally or via inhalation, is intended to restrict its action to the site of application. However, even with local administration, the locally induced mediators, such as Type I interferons, can spill over into the systemic circulation, causing side effects. Careful consideration of dosing frequency is crucial, as repeated dosing has been shown to amplify systemic responses.
Troubleshooting Inconsistent Results
Issue: High variability in efficacy between subjects.
-
Possible Cause 1: Differences in baseline immune status. The "hygiene hypothesis" suggests that prior exposure to infections can influence the Th1/Th2 balance. Subjects with a more strongly polarized Th2 response may exhibit a different response to a Th1-promoting agent like this compound.
-
Troubleshooting Steps:
-
Characterize the baseline Th1/Th2 cytokine profiles and eosinophil counts of your subjects.
-
Stratify subjects based on these baseline immunological markers to analyze for correlations with treatment response.
-
-
Possible Cause 2: Inconsistent local delivery. The efficacy of a topically administered drug like this compound depends on consistent delivery to the target site (e.g., nasal passages or lungs).
-
Troubleshooting Steps:
-
Ensure standardized administration techniques are used for all subjects.
-
For inhalation studies, consider measuring lung deposition to ensure consistency.
-
Issue: Lack of expected biological response (e.g., no change in Th2 cytokines).
-
Possible Cause 1: Timing of sample collection. The induction of downstream markers may be transient.
-
Troubleshooting Steps:
-
Conduct a time-course study to identify the optimal time point for measuring biomarker changes post-administration. In clinical studies, plasma concentrations of the this compound metabolite peaked 15 minutes after the last dose and then rapidly declined.
-
-
Possible Cause 2: Insufficient local concentration. The administered dose may not be sufficient to elicit a strong local response in all subjects.
-
Troubleshooting Steps:
-
While dose escalation should be approached with caution due to potential side effects, refer to preclinical and clinical data for dose-response relationships. A 30 µg inhaled dose was shown to induce the IFN-inducible chemokine CXCL10.
-
Data Summary
Table 1: Cellular Potency of this compound and its Metabolite
| Assay | This compound | n | AZ12432045 (Metabolite) | n |
| Human TLR7 (pEC50) | 7.0 ± 0.03 | 20 | <5.0 | 6 |
| Rat TLR7 (pEC50) | 6.8 ± 0.04 | 9 | <5.0 | 6 |
| Human TLR8 (pEC50) | <5.0 | 2 | <5.0 | 2 |
| Human PBMC IFNα (pEC50) | 8.4 ± 0.1 | 9 | <5.0 | 6 |
| Human T-cell IL-5 (pIC50) | 9.0 ± 0.1 | 9 | 5.8 ± 0.1 | 6 |
| Data adapted from a 2016 study on the tolerability of inhaled this compound. |
Table 2: Clinical Efficacy of Intranasal this compound (60 µg) vs. Placebo in Mild Asthma
| Outcome | Time Point | Result | p-value |
| Late Asthmatic Response (LAR) - Average Fall in FEV1 | 1 Week Post-Treatment | 27% reduction vs. placebo | 0.035 |
| 4 Weeks Post-Treatment | Not statistically significant | 0.349 | |
| Airway Hyper-responsiveness (AHR) - Methacholine Challenge | 1 Week Post-Treatment | Treatment Ratio: 2.20 vs. placebo | 0.024 |
| 4 Weeks Post-Treatment | No significant effect | - | |
| Data from the NCT00999466 clinical trial. |
Experimental Protocols
Protocol 1: Intranasal Administration and Allergen Challenge in Mild Asthma (Adapted from NCT00999466)
-
Subject Recruitment: Recruit patients with mild-to-moderate allergic asthma with a confirmed late asthmatic response (LAR) to a relevant allergen.
-
Treatment Protocol: Administer this compound (e.g., 60 µg) or placebo intranasally once-weekly for a duration of 8 weeks.
-
Allergen Challenge: Perform an inhaled allergen challenge at 1 week and 4 weeks after the final dose of the study drug.
-
Efficacy Assessment:
-
Measure the forced expiratory volume in 1 second (FEV1) to determine the late asthmatic response (LAR).
-
Assess airway hyper-responsiveness (AHR) via a methacholine challenge.
-
-
Biomarker Analysis:
-
Induce sputum before and after the allergen challenge to measure eosinophil counts and Th2 cytokine levels (e.g., IL-5, IL-13).
-
Collect plasma samples to measure cytokine levels.
-
Protocol 2: Inhaled Administration in Healthy Volunteers (Adapted from NCT01560234 & NCT01818869)
-
Subject Recruitment: Recruit healthy volunteers.
-
Dosing Regimen:
-
Single Ascending Dose: Administer single inhaled doses of this compound to assess initial tolerability and target engagement.
-
Multiple Ascending Dose: Administer a selected dose (e.g., 30 µg) once weekly.
-
-
Safety and Tolerability Monitoring: Monitor for adverse events, particularly influenza-like symptoms, and record vital signs including temperature.
-
Pharmacodynamic Assessments:
-
Collect induced sputum 24 hours after dosing to measure levels of the IFN-inducible chemokine, CXCL10, and mRNA levels of other IFN-regulated genes (e.g., CCL8, MX2, CCL2, IFIT2).
-
Collect blood samples to measure plasma CXCL10 levels.
-
-
Pharmacokinetic Analysis: Collect plasma samples shortly after dosing (e.g., within 10 minutes) to measure this compound concentrations, though levels are expected to be very low or undetectable.
Visualizations
Caption: this compound binds to TLR7, initiating a MyD88-dependent signaling cascade.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
AZD8848 Delivery Methods for Improved Lung Deposition: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the delivery of AZD8848 to the lungs. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary delivery method for lung deposition?
A1: this compound is a selective Toll-Like Receptor 7 (TLR7) agonist developed as an "antedrug" for the treatment of asthma and allergic rhinitis.[1] Its design is intended to confine its activity to the lungs, thereby minimizing systemic exposure and associated side effects.[1][2] The primary and investigated method for its delivery to the lungs is via nebulization.[1]
Q2: What is the mechanism of action of this compound in the lungs?
A2: this compound stimulates TLR7, which is predominantly expressed in immune cells like plasmacytoid dendritic cells (pDCs).[1] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFNs), which can help to inhibit the T-helper type 2 (Th2) inflammatory responses often seen in asthma.
Q3: What are the known challenges associated with the inhaled delivery of this compound?
A3: While designed to be lung-specific, clinical trials have shown that repeated weekly inhalation of this compound can lead to systemic side effects, such as influenza-like symptoms. This is believed to be caused by the "spillover" of locally produced type I interferons from the lungs into systemic circulation.
Q4: What type of nebulizer is recommended for this compound administration?
A4: While specific brand recommendations are not available, vibrating mesh nebulizers are often preferred for investigational drugs due to their efficiency in generating a fine particle aerosol with a high fine particle fraction (FPF), which is crucial for deep lung deposition. They also tend to generate less heat compared to ultrasonic nebulizers, which is beneficial for maintaining the stability of the drug.
Q5: Are there any specific formulation considerations for nebulizing this compound?
A5: A specific formulation for this compound is not publicly available. However, for investigational small molecule drugs like this compound, a simple aqueous solution is often used for initial studies. This typically involves dissolving the compound in a buffered saline solution (e.g., phosphate-buffered saline, PBS) to maintain a physiological pH and isotonicity, which can help to minimize irritation upon inhalation. It is crucial to ensure the complete dissolution of this compound in the chosen vehicle to prevent nozzle clogging and ensure consistent aerosol generation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low aerosol output from the nebulizer. | 1. Clogged nebulizer mesh/nozzle due to drug precipitation or crystallization. 2. Incorrect assembly of the nebulizer. 3. Insufficient volume of the drug solution in the reservoir. 4. Device malfunction (e.g., dead battery, broken piezoelectric element). | 1. Ensure complete dissolution of this compound in the vehicle. If precipitation is observed, consider adjusting the pH or using a co-solvent (ensure compatibility with inhalation). Clean the nebulizer according to the manufacturer's instructions. 2. Re-assemble the nebulizer carefully, ensuring all parts are correctly fitted. 3. Ensure the drug solution volume is within the manufacturer's recommended range. 4. Check the power source. If the device still fails to function, contact the manufacturer for support. |
| Inconsistent aerosol delivery between experiments. | 1. Variability in the drug solution preparation. 2. Inconsistent cleaning of the nebulizer. 3. Variations in the experimental environment (temperature, humidity). 4. Degradation of the drug solution over time. | 1. Follow a strict SOP for preparing the this compound solution. Use a calibrated pH meter and analytical balance. 2. Implement a rigorous and consistent cleaning protocol for the nebulizer between each use. 3. Conduct experiments in a controlled environment to minimize variability. 4. Prepare fresh this compound solutions for each set of experiments. |
| Observed particle size is larger than expected, leading to poor lung deposition. | 1. Aggregation of this compound in the solution. 2. High viscosity of the formulation. 3. Incorrect nebulizer settings or malfunctioning device. | 1. Filter the drug solution through a low-protein-binding syringe filter (e.g., 0.22 µm) before loading into the nebulizer. 2. If using excipients, ensure they do not significantly increase the viscosity of the solution. If so, a different nebulizer may be required. 3. Verify that the nebulizer is functioning correctly and that the settings are appropriate for the formulation. |
| Systemic side effects observed in animal models despite inhaled delivery. | 1. High lung deposition leading to systemic spillover of inflammatory mediators. 2. Unintended oral absorption of the drug. | 1. Consider reducing the administered dose or the frequency of administration. 2. For animal studies, ensure the delivery system is optimized for nose-only or intratracheal delivery to minimize oral deposition. |
Data Presentation: Representative Aerosol Characteristics
The following table presents representative data for the aerosol characteristics of a hypothetical nebulized this compound formulation. These values are based on typical performance characteristics of small molecules delivered via a vibrating mesh nebulizer and should be confirmed experimentally.
| Parameter | Value | Significance for Lung Deposition |
| Mass Median Aerodynamic Diameter (MMAD) | 2.5 - 4.5 µm | Particles in this range are optimal for deposition in the central and lower airways. |
| Geometric Standard Deviation (GSD) | 1.5 - 2.0 | A lower GSD indicates a more monodisperse aerosol, leading to more targeted deposition. |
| Fine Particle Fraction (FPF < 5 µm) | > 60% | A high FPF is desirable as it represents the fraction of the dose that can penetrate deep into the lungs. |
| Nebulization Rate | 0.2 - 0.4 mL/min | Influences the duration of the experiment and the concentration of the aerosol. |
| Total Emitted Dose | > 80% | The percentage of the drug that is delivered from the nebulizer. |
Experimental Protocols
Protocol 1: Preparation of a Representative this compound Solution for Nebulization
Objective: To prepare a sterile, isotonic solution of this compound suitable for in vitro nebulization experiments.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile, 1X
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile syringe filters (low protein binding)
-
Sterile conical tubes
-
Calibrated analytical balance and pH meter
Methodology:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the this compound powder in a small volume of sterile water. Gentle vortexing may be applied to aid dissolution.
-
Once dissolved, add sterile 1X PBS to reach the final desired concentration.
-
Check the pH of the solution and adjust to a physiological range (e.g., 7.0-7.4) if necessary, using sterile, dilute HCl or NaOH.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Store the solution at the recommended temperature and protect it from light until use. Prepare fresh solutions for each experiment to ensure stability.
Protocol 2: In Vitro Assessment of Aerosol Particle Size Distribution using Cascade Impaction
Objective: To determine the aerodynamic particle size distribution of nebulized this compound.
Materials:
-
Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)
-
Vibrating mesh nebulizer
-
Prepared this compound solution
-
Vacuum pump
-
Calibrated flow meter
-
Collection plate coating solution (e.g., silicone oil in a volatile solvent)
-
Solvent for drug recovery (e.g., methanol, acetonitrile)
-
HPLC system for drug quantification
Methodology:
-
Prepare the cascade impactor by coating the collection plates with the appropriate solution to prevent particle bounce.
-
Assemble the impactor and connect it to a vacuum pump with a calibrated flow meter set to the desired flow rate (e.g., 15 L/min for NGI).
-
Load the this compound solution into the nebulizer.
-
Connect the nebulizer to the induction port of the impactor.
-
Activate the vacuum pump and then the nebulizer, running it for a predetermined amount of time.
-
After nebulization, turn off the nebulizer and the pump.
-
Carefully disassemble the impactor and recover the deposited drug from each stage and the induction port using a precise volume of recovery solvent.
-
Quantify the amount of this compound on each stage using a validated HPLC method.
-
Calculate the MMAD, GSD, and FPF of the aerosolized this compound.
Mandatory Visualizations
Caption: this compound-mediated TLR7 signaling pathway.
References
Overcoming resistance to AZD8848 treatment in models
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with the Toll-like receptor 7 (TLR7) agonist, AZD8848. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues that may arise during your in vitro and in vivo experiments, particularly concerning variability in response and potential resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA). Activation of TLR7 by this compound in immune cells, particularly plasmacytoid dendritic cells (pDCs), initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, resulting in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This response promotes a Th1-biased immune environment, which can enhance anti-tumor or anti-viral immunity.
Q2: We are observing a diminished response to this compound after repeated treatments in our cell line model. What could be the cause?
A2: This phenomenon, often termed "TLR tolerance" or tachyphylaxis, is a state of hyporesponsiveness following prolonged or repeated exposure to a TLR agonist. Potential mechanisms include:
-
Downregulation of TLR7 expression: Cells may reduce the expression of TLR7 on the endosomal membrane.
-
Alterations in downstream signaling: This can include the degradation of key signaling intermediates like IRAK-1 or the upregulation of negative regulators of the TLR pathway, such as SOCS1.[1]
-
Induction of immunosuppressive factors: Prolonged activation of TLR7 signaling can sometimes lead to the production of anti-inflammatory cytokines like IL-10, which can dampen the pro-inflammatory response.
Q3: Are there known genetic mechanisms of resistance to TLR7 agonists?
A3: While specific resistance mechanisms to this compound have not been characterized, resistance to immunotherapy in general can be conferred by genetic alterations. In a cancer model, for instance, mutations in genes involved in the interferon signaling pathway (e.g., JAK1, JAK2, STAT1) could render cells insensitive to the downstream effects of this compound-induced Type I interferons.[2][3] Similarly, mutations that impair the function of key components of the TLR7 signaling pathway itself (e.g., MyD88, IRAK4) could also lead to resistance.
Q4: How can the tumor microenvironment (TME) contribute to a lack of response to this compound?
A4: The TME can significantly impact the efficacy of immunotherapies. Factors that may contribute to resistance include:
-
Presence of immunosuppressive cells: Regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs) can inhibit the activity of effector immune cells stimulated by this compound.
-
Exclusion of T cells: Some tumors can prevent the infiltration of cytotoxic T lymphocytes (CTLs), which are crucial for an effective anti-tumor response.[4]
-
Production of immunosuppressive cytokines: The TME may be rich in cytokines like TGF-β, which can counteract the pro-inflammatory effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Response to this compound In Vitro
| Potential Cause | Troubleshooting Steps |
| Cell Line Viability/Health | - Confirm cell viability using a trypan blue exclusion assay. - Ensure cells are not passaged too many times, which can lead to phenotypic drift. - Culture cells in the recommended medium and conditions. |
| This compound Integrity | - Confirm the correct storage and handling of the this compound compound. - Prepare fresh dilutions for each experiment. - Consider testing a new batch of the compound. |
| Low or Absent TLR7 Expression | - Verify TLR7 expression in your cell model at both the mRNA (RT-qPCR) and protein (Western Blot, Flow Cytometry) levels.[5] - If expression is low, consider using a different cell model known to express TLR7 (e.g., pDC-like cell lines). |
| Suboptimal Assay Conditions | - Optimize the concentration of this compound and the stimulation time. A dose-response and time-course experiment is recommended. - Ensure that the readout is appropriate for the expected biological effect (e.g., cytokine secretion, upregulation of activation markers). |
Issue 2: Acquired Resistance to this compound in an In Vivo Model
| Potential Cause | Troubleshooting Steps |
| Development of TLR Tolerance | - Modify the dosing schedule. Less frequent administration may help prevent the induction of a tolerant state. - Measure the expression of TLR7 and downstream signaling components in immune cells from treated and control animals. |
| Tumor-Intrinsic Resistance | - Sequence the tumor cells from resistant animals to identify potential mutations in the IFN signaling pathway (e.g., JAK/STAT pathway). - Analyze the expression of antigen presentation machinery (MHC class I) on tumor cells. |
| Immunosuppressive Tumor Microenvironment | - Characterize the immune cell infiltrate in the tumors of resistant animals using flow cytometry or immunohistochemistry to look for an increase in Tregs or MDSCs. - Measure the levels of immunosuppressive cytokines (e.g., IL-10, TGF-β) in the tumor microenvironment. |
| Combination Therapy Approach | - Consider combining this compound with other therapeutic modalities. For example, a checkpoint inhibitor could help overcome T-cell exhaustion, or a therapy targeting an immunosuppressive cell population could enhance the effects of this compound. |
Experimental Protocols
Protocol 1: Assessment of TLR7 Signaling Activation
-
Cell Culture: Plate your cells of interest (e.g., PBMCs, dendritic cells, or a relevant cell line) at an appropriate density.
-
Stimulation: Treat the cells with a range of this compound concentrations for a specified time course (e.g., 6, 24, 48 hours). Include a vehicle control.
-
Readouts:
-
Cytokine Production: Collect the cell culture supernatant and measure the concentration of key cytokines such as IFN-α, TNF-α, and IL-6 using ELISA or a multiplex bead array.
-
Gene Expression: Isolate RNA from the cell pellets and perform RT-qPCR to measure the expression of target genes such as IFNA, TNF, and CXCL10.
-
Signaling Pathway Activation: Lyse the cells at early time points (e.g., 15, 30, 60 minutes) and perform Western blotting to detect the phosphorylation of key signaling proteins like IκBα and members of the MAPK family.
-
Protocol 2: Generation of an this compound-Resistant Cell Line Model
-
Initial Characterization: Determine the baseline sensitivity of your parental cell line to this compound by measuring a relevant biological endpoint (e.g., cytokine production, growth inhibition).
-
Chronic Exposure: Culture the parental cell line in the continuous presence of a sub-lethal concentration of this compound.
-
Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume normal growth.
-
Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of this compound compared to the parental line, isolate single-cell clones.
-
Characterization of Resistance: Confirm the resistant phenotype of the selected clones. Investigate the underlying mechanisms of resistance using the troubleshooting steps outlined above (e.g., TLR7 expression, sequencing of signaling pathway components).
Visualizations
Caption: Simplified TLR7 signaling pathway initiated by this compound.
Caption: Workflow for investigating and overcoming resistance to this compound.
Caption: Logical diagram for troubleshooting reduced this compound efficacy.
References
Technical Support Center: Measurement of AZD8848 and its Metabolite
This technical support center provides guidance for researchers, scientists, and drug development professionals on the measurement of AZD8848 and its primary acid metabolite, AZ12432045. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound and its metabolite?
A1: The most common and recommended method for the quantification of this compound and its acid metabolite is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers the high sensitivity and selectivity required for measuring the low concentrations of these analytes in biological matrices.
Q2: Why is sample stabilization crucial for this compound analysis in blood or plasma?
A2: this compound is an ester prodrug that is rapidly hydrolyzed by plasma esterases to its less active acid metabolite, AZ12432045.[2] The in vitro half-life of this compound is extremely short, approximately 0.2 minutes in rat blood and less than 0.3 minutes in human plasma.[2] To prevent ex vivo degradation of this compound and ensure accurate measurement of the parent compound, it is critical to add an esterase inhibitor to blood samples immediately upon collection.
Q3: What is the recommended esterase inhibitor and how should it be used?
A3: Sodium fluoride (NaF) has been successfully used as an esterase inhibitor for the stabilization of this compound in blood samples.[2] Blood should be collected into tubes containing NaF to inhibit esterase activity. For lung tissue samples, the tissue should be immediately immersed in a solution of NaF upon excision.[3]
Q4: What are the typical biological matrices used for measuring this compound and its metabolite?
A4: this compound and its metabolite have been measured in various biological matrices, including plasma, sputum, and lung tissue. The choice of matrix will depend on the specific objectives of the study (e.g., pharmacokinetics, local lung exposure).
Q5: What are the expected concentration ranges for this compound in human plasma after inhalation?
A5: Following inhaled administration in humans, plasma concentrations of this compound are typically very low. In one study, the maximal detected plasma level was less than 0.1 nmol/L, which was observed within 10 minutes of dosing.
Experimental Protocols
General Workflow for this compound Bioanalysis
Protocol 1: Sample Preparation using Protein Precipitation (General Method)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Collection and Stabilization:
-
Collect blood samples into tubes containing an esterase inhibitor (e.g., sodium fluoride).
-
Centrifuge the blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Protein Precipitation:
-
To 100 µL of thawed plasma sample in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of ice-cold acetonitrile (or ethanol) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) (General Method)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Collection and Stabilization:
-
Follow the same procedure as in Protocol 1.
-
-
Solid-Phase Extraction:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions. This typically involves washing with methanol followed by equilibration with water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering substances.
-
Elute this compound and its metabolite with an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
| Analyte | Matrix | Species | Concentration/Parameter | Value | Reference |
| This compound | Plasma | Rat | In vitro half-life | 0.2 min | |
| This compound | Plasma | Human | In vitro half-life | <0.3 min | |
| This compound | Plasma | Rat | Cmax (0.3 mg/kg intratracheal) | 2 nM (at 5 min) | |
| This compound | Plasma | Human | Max detected level (inhaled) | <0.1 nmol/L | |
| This compound | Lung Tissue | Rat | % of dose remaining at 7 min | <10% | |
| This compound | Lung Tissue | Rat | Levels maintained for >5 h | >1000 nmol/kg | |
| AZ12432045 | - | - | Potency vs. This compound | >1000-fold less active |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound in plasma samples | - Inadequate or no esterase inhibitor used during sample collection.- Ex vivo degradation of this compound due to improper sample handling (e.g., prolonged time at room temperature).- Insufficient sensitivity of the analytical method. | - Ensure blood is collected directly into tubes containing an appropriate concentration of an esterase inhibitor (e.g., NaF).- Process samples on ice and freeze at -80°C as quickly as possible.- Optimize LC-MS/MS parameters for maximum sensitivity (e.g., source conditions, collision energy). |
| High variability in this compound concentrations between replicates | - Incomplete inhibition of esterase activity.- Inconsistent sample preparation (e.g., pipetting errors, inconsistent extraction recovery).- Matrix effects in the LC-MS/MS analysis. | - Verify the effectiveness of the esterase inhibitor concentration.- Use a stable isotope-labeled internal standard for this compound to correct for variability.- Optimize the sample cleanup procedure (SPE or protein precipitation) to minimize matrix effects. |
| Peak tailing or poor peak shape in the chromatogram | - Suboptimal chromatographic conditions (e.g., mobile phase pH, column chemistry).- Column contamination or degradation.- Co-elution with interfering substances. | - Adjust the mobile phase composition (e.g., pH, organic solvent ratio).- Use a guard column and/or implement a column washing step between injections.- Optimize the sample preparation to better remove matrix components. |
| Inconsistent recovery in SPE | - Improper conditioning or equilibration of the SPE cartridge.- Breakthrough of the analyte during sample loading.- Incomplete elution of the analyte. | - Strictly follow the manufacturer's protocol for cartridge conditioning and equilibration.- Optimize the loading flow rate and sample volume.- Test different elution solvents and volumes. |
Signaling Pathway
This compound is an agonist of Toll-like receptor 7 (TLR7). The activation of TLR7 initiates a downstream signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.
References
AZD8848 Technical Support Center: Interpreting Unexpected Immunological Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected immunological responses during experiments with AZD8848.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during your experiments with this compound, focusing on the unexpected exaggerated systemic response observed after repeated dosing.
Q1: We observed severe influenza-like symptoms in our subjects after a second inhaled dose of this compound, but not after the first dose. Is this an expected response?
A1: This is a documented, yet unexpected, exaggerated response to a second dose of inhaled this compound. While a single dose is generally well-tolerated, a subsequent dose administered one week later can lead to significant influenza-like symptoms.[1][2][3] This phenomenon is believed to be caused by a systemic spillover of type I interferons that are induced locally in the lung by the TLR7 agonist activity of this compound.[1][2] The initial dose may prime the immune system, leading to an amplified response upon subsequent stimulation.
Q2: What are the typical symptoms associated with this exaggerated second-dose response?
A2: The reported symptoms are consistent with a systemic interferon-like response and typically begin 2.5 to 4.5 hours after the second dose. These include:
-
Pyrexia (fever), with temperatures reaching 38.3°C and 39.4°C in some cases.
-
Arthralgia (joint pain).
-
Musculoskeletal stiffness.
-
Generalized body pain.
These symptoms have been reported to resolve within 24 hours with supportive treatment like paracetamol.
Q3: Are there specific biomarkers we can measure to confirm this exaggerated response?
A3: Yes, two key biomarkers are strongly associated with the exaggerated response to a second dose of this compound:
-
Plasma CXCL10: A significant elevation in plasma levels of the interferon-inducible chemokine CXCL10 is observed 24 hours after the second dose, with levels being statistically greater than those after the first dose.
-
Circulating Lymphocytes: A more pronounced and rapid decrease in blood lymphocyte counts is seen after the second dose compared to the modest and transient drop after the first dose. Individuals experiencing the most severe flu-like symptoms often show the greatest reduction in lymphocyte numbers.
Q4: Our team is designing a study with repeated this compound administration. What monitoring strategies should we implement?
A4: Given the potential for an exaggerated second-dose response, a robust monitoring plan is crucial. We recommend the following:
-
Clinical Monitoring: Closely monitor subjects for the onset of influenza-like symptoms, including regular temperature checks, within the first 24 hours after each dose.
-
Biomarker Analysis:
-
Collect plasma samples at baseline and 24 hours post-dosing to measure CXCL10 levels.
-
Perform complete blood counts with differential to monitor lymphocyte numbers at baseline and at regular intervals post-dosing.
-
-
Sputum Analysis: To confirm local target engagement, induced sputum can be collected to measure local CXCL10 induction and the expression of other interferon-regulated genes (e.g., CCL8, MX2, CCL2, IFIT2).
Data Presentation
The following tables summarize the quantitative data associated with the immunological responses to this compound.
Table 1: Clinical and Biomarker Responses to Single vs. Repeated Inhaled Doses of this compound
| Parameter | Response to First 30 µg Dose | Response to Second 30 µg Dose (1 week later) |
| Tolerability | Generally well-tolerated | Significant influenza-like symptoms in the majority of subjects |
| Plasma CXCL10 | Significant increase at 24h post-dose | Amplified and statistically greater increase compared to the first dose |
| Blood Lymphocytes | Modest and transient decrease | More pronounced and rapid decrease |
| Sputum CXCL10 | Significant induction at 24h post-dose | Not reported, but local induction is the initiating event. |
Table 2: Adverse Events Reported in a Multiple Ascending Dose Study
| Adverse Event (MedDRA Preferred Term) | Number of Subjects Reporting (out of 6) |
| Pyrexia | 2 |
| Arthralgia | Not specified |
| Musculoskeletal stiffness | Not specified |
| Body pain | Not specified |
| Influenza-like symptoms (generalized) | 4 |
| Data adapted from a study where a second 30 µg dose was administered. |
Mandatory Visualization
Signaling Pathway
Caption: this compound TLR7 signaling pathway leading to interferon production.
Experimental Workflow
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
AZD8848 batch-to-batch variability concerns
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving AZD8848.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist of Toll-like Receptor 7 (TLR7), a key receptor in the innate immune system.[1][2] It is designed as an "antedrug," meaning it is intended to act locally with minimal systemic exposure.[2] Upon entering circulation, it is rapidly metabolized into a much less active form.[3] this compound stimulates TLR7, which is primarily expressed in endosomes of plasmacytoid dendritic cells (pDCs) and B cells.[3] This activation triggers a signaling cascade through the MyD88-dependent pathway, leading to the production of type I interferons (such as IFNα) and other pro-inflammatory cytokines. This response promotes a shift from a Th2-dominant immune response (associated with allergic reactions) to a Th1-dominant response, which is crucial for antiviral and antitumor immunity.
Q2: What are the main applications of this compound in research?
This compound is primarily investigated for its immunomodulatory properties in the context of asthma and allergic rhinitis. By activating TLR7, it has been shown to down-regulate Th2 responses, which are central to allergic inflammation. Researchers use this compound to study the role of TLR7 signaling in various immune responses, to investigate the potential of TLR7 agonists as therapeutics for allergic diseases, and to explore their adjuvant properties in vaccine development.
Q3: How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the final concentration of DMSO in your cell culture, which should ideally be kept below 0.5%. For storage, stock solutions in DMSO can be kept at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. When preparing working solutions, it is advisable to warm the cell culture medium to 37°C before adding the this compound stock to prevent precipitation.
Q4: I am observing high variability between my experimental replicates. What could be the cause?
High variability in cell-based assays can arise from several factors. Inconsistent cell seeding is a common issue; ensure your cell suspension is homogenous and that you are using calibrated pipettes for plating. The passage number of your cells is also critical, as high-passage cells can exhibit altered responses. It is best practice to use cells within a defined, low passage number range. Pipetting errors during serial dilutions of this compound can also introduce significant variability. Finally, ensure that your plates are incubated in a properly humidified incubator to minimize the "edge effect," where wells on the perimeter of the plate evaporate more quickly.
Q5: Are there any known concerns about batch-to-batch variability with this compound?
While there is no publicly available data specifically detailing batch-to-batch variability for this compound, it is a critical parameter to consider for any small molecule compound used in research. Variability between batches can arise from minor differences in purity, isomeric composition, or the presence of trace impurities from the synthesis process. These differences could potentially lead to variations in the observed biological activity.
To mitigate potential batch-to-batch variability, it is recommended to:
-
Purchase the compound from a reputable supplier that provides a certificate of analysis with purity data for each batch.
-
When starting a new series of experiments, consider performing a qualification experiment to compare the potency of the new batch against a previous, well-characterized batch. This can be a simple dose-response experiment using a standard assay.
-
If you observe a significant shift in potency (e.g., EC50 value), you may need to adjust your experimental concentrations accordingly.
Data Presentation: Illustrative Batch-to-Batch Variability Assessment
The following table provides an example of how to present data from a batch-to-batch comparison of this compound. Please note that this data is hypothetical and for illustrative purposes only. The experiment measures the EC50 for IFNα induction in human peripheral blood mononuclear cells (PBMCs).
| Batch Number | Purity (by HPLC) | EC50 for IFNα Induction (nM) | Standard Deviation (nM) |
| Batch A | 99.5% | 4.2 | 0.5 |
| Batch B | 99.2% | 4.8 | 0.7 |
| Batch C | 99.6% | 3.9 | 0.4 |
Experimental Protocols
Key Experiment: In Vitro TLR7 Activity Assay using a Reporter Cell Line
This protocol describes a common method to assess the activity of this compound using a HEK293 cell line stably expressing human TLR7 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP).
Materials:
-
HEK-Blue™ hTLR7 cells (or equivalent)
-
DMEM high glucose medium supplemented with 10% FBS, penicillin-streptomycin, and appropriate selection antibiotics
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
SEAP detection reagent (e.g., QUANTI-Blue™)
-
Plate reader
Methodology:
-
Cell Seeding: Plate the HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Add 20 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (another known TLR7 agonist).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Reporter Gene Assay:
-
Carefully collect 20 µL of the cell culture supernatant and transfer to a new 96-well plate.
-
Add 180 µL of the SEAP detection reagent to each well.
-
Incubate the plate at 37°C for 1-3 hours, or until a color change is visible.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) using a plate reader.
-
-
Data Analysis: Calculate the fold-change in NF-κB activity relative to the vehicle control. Plot the dose-response curve and determine the EC50 value for this compound.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound via TLR7 activation.
Troubleshooting Workflow for Inconsistent this compound Activity
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
Validation & Comparative
A Comparative Guide to TLR7 Agonists: AZD8848 vs. R848
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent Toll-like receptor 7 (TLR7) agonists: AZD8848, a selective TLR7 agonist designed as an antedrug, and R848 (Resiquimod), a dual TLR7/8 agonist. This document aims to objectively compare their performance based on available experimental data, detailing their mechanisms of action, potency, and immunological profiles to inform research and development decisions.
Introduction
Toll-like receptor 7 is a key pattern recognition receptor of the innate immune system that recognizes single-stranded RNA, primarily of viral origin. Activation of TLR7 triggers a signaling cascade leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, mounting a potent antiviral and anti-tumor immune response. Consequently, TLR7 agonists are of significant interest as vaccine adjuvants, immunomodulators for allergic diseases, and cancer immunotherapies.
This compound is a novel 8-oxoadenine derivative developed as a selective TLR7 agonist with a unique "antedrug" design. It is intended for localized administration (e.g., inhaled or intranasal) and is rapidly metabolized into a significantly less active form upon entering systemic circulation, thereby minimizing systemic side effects.[1][2][3][4]
R848 (Resiquimod) is a well-characterized imidazoquinoline compound that acts as a potent dual agonist for both human TLR7 and TLR8 (in mice, it is selective for TLR7).[5] Its broad immune activation has led to its extensive use as a research tool and its investigation in various clinical applications, including viral infections and cancer.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters of this compound and R848 based on available preclinical and clinical data.
| Feature | This compound | R848 (Resiquimod) |
| Chemical Class | 8-oxoadenine | Imidazoquinoline |
| Receptor Specificity (Human) | Selective TLR7 agonist | Dual TLR7 and TLR8 agonist |
| Potency (IFNα induction in human PBMCs) | EC50: 4 nM | Potent inducer; direct EC50 comparison not available in the same study. Activity is often used as a benchmark (100% maximal induction) for other TLR7 agonists. |
| Metabolism | Rapidly metabolized by plasma esterases to a >1000-fold less active acid metabolite. | More stable with systemic activity. |
| Plasma Half-life | < 0.3 minutes in human and rat plasma. | Not designed for rapid degradation. |
Performance Comparison
Potency and Selectivity
This compound is a highly potent and selective TLR7 agonist, with an EC50 of 4 nM for the induction of IFNα from human peripheral blood mononuclear cells (PBMCs). In a human TLR7 reporter cell line, its activity was comparable to the maximal induction achieved by the reference agonist R848. A key differentiator for this compound is its lack of activity against human TLR8 at concentrations up to 10 µM, ensuring a targeted TLR7-mediated response.
R848 is a potent dual agonist of human TLR7 and TLR8. While a direct side-by-side EC50 comparison for IFNα induction with this compound in the same study is not available, R848 is widely recognized as a robust inducer of a broad spectrum of cytokines, including IFN-α, TNF-α, and IL-12, due to its activation of both TLR7 and TLR8. The dual agonism of R848 can be advantageous for applications requiring broad immune activation but may also contribute to a different side-effect profile compared to a selective TLR7 agonist.
Immunological Profile and Therapeutic Window
The most significant difference between this compound and R848 lies in their pharmacokinetic and pharmacodynamic profiles, which are dictated by their distinct molecular designs.
This compound , as an "antedrug," is engineered for local activity with minimal systemic exposure. This design aims to mitigate the systemic influenza-like symptoms often associated with TLR7 agonist administration. Clinical studies with inhaled and intranasal this compound have demonstrated target engagement in the respiratory tract, as evidenced by the induction of the IFN-inducible chemokine CXCL10 in sputum. However, even with this design, repeated dosing can lead to systemic spill-over of locally produced type I interferons, resulting in systemic side effects.
R848 , in contrast, is a systemically active compound. Its administration leads to a robust systemic immune response, which is beneficial for certain applications like cancer immunotherapy but can also lead to dose-limiting toxicities. In vivo studies in animal models have shown that systemic administration of R848 can lead to sickness behaviors, including elevated temperature and weight loss.
The therapeutic window of this compound is therefore theoretically wider for localized diseases like asthma, where topical administration is feasible. For systemic diseases, the potent and broad immune activation by R848 may be more desirable, provided the side effects can be managed.
Experimental Protocols
In Vitro Potency Assessment in Human PBMCs
Objective: To determine and compare the potency of this compound and R848 in inducing type I interferon (IFN-α) and other cytokines from human peripheral blood mononuclear cells (PBMCs).
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed the cells in 96-well plates at a density of 1 x 10^6 cells/mL.
-
TLR7 Agonist Stimulation: Prepare serial dilutions of this compound and R848. Add the agonists to the PBMC cultures to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
Cytokine Quantification: Measure the concentration of IFN-α, TNF-α, and IL-6 in the supernatants using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).
-
Data Analysis: Plot the cytokine concentrations against the agonist concentrations and determine the EC50 values (the concentration of agonist that gives half-maximal response) for each cytokine.
In Vivo Assessment in a Murine Model of Allergic Airway Inflammation
Objective: To compare the in vivo efficacy of locally administered this compound and systemically administered R848 in a mouse model of allergic airway inflammation.
Methodology:
-
Animal Model: Use a well-established mouse model of allergic asthma (e.g., ovalbumin-sensitized and challenged BALB/c mice).
-
Drug Administration:
-
This compound Group: Administer this compound intranasally or intratracheally at a specified dose.
-
R848 Group: Administer R848 intraperitoneally at a specified dose.
-
Control Group: Administer a vehicle control.
-
-
Allergen Challenge: Challenge the mice with ovalbumin aerosol.
-
Endpoint Analysis (24-48 hours post-challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform differential cell counts to quantify eosinophils and other inflammatory cells.
-
Lung Histology: Perfuse and fix the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production).
-
Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and IFN-γ in the BAL fluid or lung homogenates by ELISA.
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to methacholine using a plethysmograph.
-
-
Data Analysis: Compare the inflammatory parameters, cytokine levels, and AHR between the treatment groups and the control group.
Mandatory Visualization
Caption: TLR7 signaling pathway initiated by agonist binding.
Caption: Workflow for in vivo comparison of TLR7 agonists.
Conclusion
This compound and R848 represent two distinct strategies for harnessing the therapeutic potential of TLR7 activation. This compound's design as a selective TLR7 agonist antedrug makes it a promising candidate for localized inflammatory conditions like asthma, where minimizing systemic exposure is critical. Its high potency and selectivity for TLR7 allow for targeted immune modulation in the desired tissue.
R848, as a potent dual TLR7/8 agonist, offers the advantage of broad and robust systemic immune activation. This characteristic is particularly relevant for applications in oncology and as a vaccine adjuvant, where a strong, multifaceted immune response is required. However, its systemic activity is also associated with a higher potential for dose-limiting side effects.
The choice between this compound and R848, or similar TLR7 agonists, will ultimately depend on the specific therapeutic application, the desired immunological outcome, and the acceptable safety profile. For researchers and drug developers, understanding these key differences is crucial for designing effective immunomodulatory strategies.
References
- 1. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 2. Tolerability in man following inhalation dosing of the selective TLR7 agonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
A Comparative Analysis of the Immunomodulatory Efficacy of AZD8848 and Resiquimod
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two Toll-like receptor (TLR) agonists, AZD8848 and resiquimod. The information is compiled from preclinical and clinical studies to assist researchers in evaluating their potential applications.
Introduction
This compound is a selective Toll-like receptor 7 (TLR7) agonist developed as an antedrug for the treatment of asthma and allergic rhinitis.[1][2] Its design aims to restrict its activity to the site of administration, thereby minimizing systemic side effects.[3] Resiquimod (also known as R-848) is a potent agonist of both TLR7 and TLR8.[4][5] It is being investigated for its antiviral and antitumor properties, primarily in the context of cancer immunotherapy and as a vaccine adjuvant. Both molecules exert their effects by stimulating the innate immune system, leading to the production of type I interferons and other pro-inflammatory cytokines.
Mechanism of Action and Signaling Pathways
Both this compound and resiquimod activate immune cells through the endosomal Toll-like receptors. Their signaling cascades converge on the MyD88-dependent pathway, leading to the activation of key transcription factors, NF-κB and IRF7, which drive the expression of inflammatory cytokines and type I interferons.
This compound, as a selective TLR7 agonist, initiates a signaling cascade involving the recruitment of Myeloid differentiation primary response 88 (MyD88), interleukin-1 receptor-associated kinase 1 (IRAK-1), IRAK-4, and TNF receptor-associated factor 6 (TRAF6). This ultimately leads to the phosphorylation and activation of interferon regulatory factor 7 (IRF7), a master regulator of type I interferon production.
Resiquimod activates both TLR7 and TLR8, also signaling through the MyD88-dependent pathway to activate NF-κB and IRFs. The dual agonism of resiquimod may lead to the activation of a broader range of immune cells and a different cytokine profile compared to a selective TLR7 agonist.
Caption: this compound Signaling Pathway.
Caption: Resiquimod Signaling Pathway.
Comparative Efficacy Data
The following tables summarize quantitative data on the efficacy of this compound and resiquimod from various studies. Direct head-to-head comparative studies are limited; therefore, data is presented from individual trials.
Table 1: In Vitro Potency
| Compound | Assay | Cell Type | Parameter | Value | Reference |
| This compound | IFNα Induction | Human PBMCs | EC50 | 4 nM | |
| Resiquimod | HCV Replication Suppression (surrogate for IFN induction) | pDC/Huh7-Luc co-culture | EC50 | Nanomolar range |
Table 2: Clinical Efficacy
| Compound | Indication | Study Population | Key Efficacy Endpoint | Result | Reference |
| This compound | Mild Allergic Asthma | Patients with mild-to-moderate allergic asthma | Reduction in average Late Asthmatic Response (LAR) fall in FEV1 | 27% reduction vs. placebo (p=0.035) | |
| Resiquimod | Melanoma (Vaccine Adjuvant) | Patients with resected stage II-IV melanoma | MART-1a-specific T-cell response | 60% of patients on resiquimod arm showed a response vs. 20% on vaccine-alone arm | |
| Resiquimod | Actinic Keratosis | Patients with actinic keratosis | Complete clinical clearance | 56% to 85% depending on dose and schedule |
Table 3: Preclinical Efficacy
| Compound | Model | Key Finding | Reference |
| This compound | Murine model of allergic asthma | Intranasal administration conferred sustained protection against allergen challenge. | |
| Resiquimod | CNS-1 rat glioma model | Strongly inhibited tumor growth. | |
| Resiquimod (in nanoparticles) | Breast cancer mouse model | Eliminated 75% of tumors when combined with aPD-1. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
In Vitro IFNα Induction Assay with this compound
-
Objective: To determine the potency of this compound in inducing IFNα production in human peripheral blood mononuclear cells (PBMCs).
-
Cell Isolation: PBMCs were isolated from whole blood of healthy volunteers using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation: PBMCs were cultured in appropriate media (e.g., RPMI 1640 supplemented with fetal calf serum). Cells were then stimulated with varying concentrations of this compound.
-
Cytokine Measurement: After a specified incubation period (e.g., 24 hours), the cell culture supernatant was collected. The concentration of IFNα was measured by a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal effective concentration (EC50) was calculated from the dose-response curve.
Clinical Trial of this compound in Mild Allergic Asthma (NCT00999466)
-
Study Design: A double-blind, randomized, parallel-group study.
-
Participants: Patients with mild-to-moderate allergic asthma.
-
Intervention: this compound (60 μg) or placebo was administered intranasally once-weekly for 8 weeks.
-
Efficacy Assessment: The primary outcome was the late asthmatic response (LAR), measured as the fall in forced expiratory volume in 1 second (FEV1) after an allergen challenge. Assessments were performed at 1 and 4 weeks after the last dose.
-
Workflow:
Caption: this compound Clinical Trial Workflow.
Clinical Trial of Resiquimod as a Vaccine Adjuvant in Melanoma
-
Study Design: A pilot clinical trial with three treatment schedules.
-
Participants: HLA-A2-positive patients with resected stage II, III, and IV melanoma.
-
Intervention: All patients received three subcutaneous doses of the MART-1a peptide mixed with Montanide.
-
Schedule 1: Received an additional xenoantigen peptide.
-
Schedule 2: Received topical resiquimod.
-
Schedule 3: Received both the xenoantigen and topical resiquimod.
-
-
Immune Response Assessment: Blood samples were tested for the frequency of antigen-specific T cells using a tetramer assay.
-
Workflow:
Caption: Resiquimod Melanoma Trial Workflow.
Conclusion
This compound and resiquimod are both potent immunomodulators that activate the innate immune system through TLR7 and, in the case of resiquimod, TLR8. This compound has demonstrated efficacy in a model of allergic asthma, consistent with its development as a targeted therapy for Th2-driven respiratory diseases. Resiquimod has shown promise in oncology, both as a topical treatment and as a vaccine adjuvant, by inducing robust anti-tumor immune responses. The choice between these two agents would depend on the specific therapeutic application, with this compound's antedrug properties making it suitable for localized treatment of inflammatory conditions, while resiquimod's broader TLR agonism is being leveraged for systemic immune activation in cancer. Further direct comparative studies would be beneficial to fully elucidate the relative potency and therapeutic potential of these two molecules.
References
- 1. Phase I/II study of Resiquimod as an immunologic adjuvant for NY-ESO-1 protein vaccination in patients with melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tolerability in man following inhalation dosing of the selective TLR7 agonist, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
AZD8848: A Comparative Analysis of TLR7 Selectivity Against TLR8 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selective Toll-like receptor 7 (TLR7) agonist, AZD8848, with known Toll-like receptor 8 (TLR8) agonists. The following sections present quantitative data on receptor selectivity, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways to offer a comprehensive resource for researchers in immunology and drug development.
At a Glance: Potency and Selectivity
The selectivity of a TLR agonist is a critical determinant of its biological activity and potential therapeutic application. This compound has been specifically designed as a selective TLR7 agonist, a characteristic that distinguishes it from dual TLR7/8 agonists or selective TLR8 agonists. The following table summarizes the potency and selectivity of this compound in comparison to prominent TLR8 agonists.
| Compound | Target(s) | Assay System | Measured Outcome | EC50 / Activity | Selectivity |
| This compound | TLR7 | Human PBMCs | IFNα Induction | 4 nM [1] | No activity against human TLR8 at concentrations up to 10 µM [1] |
| Resiquimod (R848) | TLR7/TLR8 | Human PBMCs | Type I IFN Induction | Induces IFN-α secretion at 10-100 nM[2] | Dual agonist[3] |
| Motolimod (VTX-2337) | TLR8 | Human PBMCs | TNFα Induction | 140 ± 30 nM [4] | Selective for TLR8; ~30-fold over TLR7 |
| Human PBMCs | IL-12 Induction | 120 ± 30 nM | |||
| Selgantolimod (GS-9688) | TLR8 | Human PBMCs | IL-12p40 Induction | 220 nM | >100-fold selective over TLR7 (IFN-α EC50 > 50 µM) |
Signaling Pathways
Activation of TLR7 and TLR8, both located in the endosomal compartment, initiates downstream signaling cascades that lead to the production of type I interferons and pro-inflammatory cytokines. While there are similarities in the initial signaling components, the distinct cellular expression patterns and subtle differences in signaling can lead to different biological outcomes.
Experimental Protocols
The determination of agonist selectivity and potency relies on robust and reproducible in vitro assays. Below are detailed methodologies for the key experiments cited in this guide.
HEK-Blue™ TLR Reporter Gene Assay
This assay is commonly used to determine the specific TLR activation by a compound. It utilizes Human Embryonic Kidney (HEK) 293 cells that are stably co-transfected with a specific human TLR gene (e.g., TLR7 or TLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is placed under the control of a promoter inducible by NF-κB and/or AP-1, transcription factors that are activated downstream of TLR signaling.
Materials:
-
HEK-Blue™ hTLR7 and hTLR8 cell lines (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (this compound and TLR8 agonists) and positive controls (e.g., R848)
-
96-well, flat-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum, penicillin/streptomycin)
Procedure:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 and hTLR8 cells in their recommended growth medium containing selective antibiotics. Passage the cells every 3-4 days to maintain logarithmic growth.
-
Cell Plating: On the day of the assay, wash the cells with PBS and detach them from the culture flask. Resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL. Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Compound Addition: Prepare serial dilutions of the test compounds and positive controls in cell culture medium. Add 20 µL of the diluted compounds to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration as the test compounds).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
Data Acquisition: The activation of the TLR pathway leads to the secretion of SEAP, which hydrolyzes a substrate in the HEK-Blue™ Detection medium, resulting in a color change. Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: The intensity of the color is proportional to the level of TLR activation. Plot the absorbance values against the compound concentrations and fit the data to a four-parameter logistic equation to determine the EC50 value.
Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the ability of a compound to induce the secretion of specific cytokines from primary human immune cells, providing a more physiologically relevant assessment of its activity.
Materials:
-
Freshly isolated human PBMCs from healthy donors
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
-
Test compounds (this compound and TLR8 agonists) and positive controls (e.g., LPS for TLR4, R848 for TLR7/8)
-
96-well, round-bottom cell culture plates
-
Ficoll-Paque for PBMC isolation
-
ELISA kits or multiplex bead-based immunoassay kits for specific cytokines (e.g., IFNα, TNFα, IL-12)
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells with PBS and resuspend them in complete RPMI 1640 medium.
-
Cell Plating: Adjust the cell density to 1 x 10^6 cells/mL and plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Compound Stimulation: Prepare serial dilutions of the test compounds and positive controls in complete RPMI 1640 medium. Add 20 µL of the diluted compounds to the appropriate wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentrations against the compound concentrations and determine the EC50 values for cytokine induction.
Conclusion
This compound demonstrates high potency and selectivity for TLR7, with no detectable activity at human TLR8. This profile is in stark contrast to dual TLR7/8 agonists like Resiquimod and selective TLR8 agonists such as Motolimod and Selgantolimod, which exhibit potent TLR8-mediated activity. The distinct selectivity profiles of these compounds are critical for their intended therapeutic applications and for understanding their immunological effects. The provided experimental protocols and pathway diagrams offer a foundational resource for the continued investigation and development of selective TLR modulators.
References
Comparative Analysis of AZD8848's Effect on IFN-α Production
This guide provides a detailed comparison of AZD8848 and other immunomodulatory agents concerning their effect on Interferon-alpha (IFN-α) production. It is intended for researchers, scientists, and professionals in drug development, offering objective experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Introduction: The Role of TLR7 in IFN-α Production
Toll-like receptor 7 (TLR7) is a key component of the innate immune system, recognizing single-stranded RNA viruses and synthetic ligands.[1] Activation of TLR7, primarily within plasmacytoid dendritic cells (pDCs), triggers a signaling cascade that results in the robust production of type I interferons (IFN-I), especially IFN-α.[2] This response is critical for antiviral defense.[3] Agents that agonize TLR7, such as this compound, are being explored for therapeutic applications where a potent IFN-I response is desired, such as in allergic diseases like asthma, to counteract the dominant T-helper type 2 (Th2) immune response.
This compound is a novel TLR7 agonist specifically designed as an "antedrug." It is a metabolically labile ester that is active at the site of administration (e.g., intranasally) but is rapidly hydrolyzed in circulation to a significantly less active metabolite. This design aims to maximize local therapeutic effects while minimizing systemic side effects often associated with widespread cytokine production.
Comparative Product Performance
This section compares this compound with another well-characterized TLR7 agonist, R-848 (Resiquimod), and briefly discusses other approaches to modulating the IFN-α pathway. R-848 is a potent imidazoquinoline compound that activates both TLR7 and TLR8 and is widely used in preclinical research to study IFN-α induction.
Table 1: Comparison of this compound and R-848 Effects on IFN-α and Related Markers
| Feature | This compound | R-848 (Resiquimod) | References |
| Primary Target | TLR7 | TLR7 and TLR8 | |
| Key Cell Type | Plasmacytoid Dendritic Cells (pDCs) | Plasmacytoid Dendritic Cells (pDCs), Monocytes, Macrophages | |
| IFN-α Induction | Inferred from induction of IFN-stimulated genes (ISGs). Direct local production in the lung is the intended mechanism. | Potent inducer of IFN-α in vitro and in vivo. | |
| ISG Induction | Significantly increased CXCL10, CCL8, MX2, CCL2, and IFIT2 mRNA in sputum cells after inhalation. Increased plasma CXCL10 protein levels. | Induces a wide range of ISGs. | |
| Other Cytokines | No significant changes in plasma or sputum Th2 cytokines in an allergen challenge study. | Induces pro-inflammatory cytokines such as TNF-α and IL-6. | |
| Clinical Application | Investigated for allergic asthma and allergic rhinitis. | Used preclinically as an immune response modifier and vaccine adjuvant. | |
| Pharmacokinetics | Antedrug design: short half-life (<0.3 min) in human plasma due to rapid metabolism to a less potent acid form. | Systemically active compound. | |
| Observed Effects (Human Studies) | Intranasal use reduced late asthmatic response (LAR) post-allergen challenge. Inhaled doses were initially tolerated, but repeat dosing led to systemic flu-like symptoms due to IFN spillover. | Not typically administered systemically in humans for these indications due to toxicity. |
Signaling and Experimental Workflows
To validate the effect of TLR7 agonists on IFN-α production, specific biological pathways are targeted and experimental procedures are followed.
References
- 1. Selected TLR7/8 agonist and type I interferon (IFN-α) cooperatively redefine the microglia transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exhaustive exercise reduces TNF-α and IFN-α production in response to R-848 via toll-like receptor 7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
AZD8848: A Comparative Analysis of Cross-Reactivity with Toll-like Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Toll-like Receptor (TLR) agonist AZD8848, focusing on its cross-reactivity profile with other TLRs. The information presented is supported by available experimental data to aid in the evaluation of this compound for research and development purposes.
High Selectivity of this compound for TLR7
This compound is a potent and selective agonist of Toll-like Receptor 7 (TLR7)[1]. Experimental evidence demonstrates that this compound exhibits minimal to no cross-reactivity with other human TLRs. Specifically, at concentrations up to 10 µM, this compound has been shown to have no activity against human TLR8 or any other TLRs tested[1]. This high degree of selectivity is a key characteristic of the compound.
Comparative Activity Profile of this compound
The following table summarizes the known activity of this compound against a panel of human Toll-like Receptors.
| Toll-like Receptor (TLR) | This compound Activity | EC50 (Human TLR7) |
| TLR7 | Active | ~4 nM * |
| TLR1/2 | No activity reported up to 10 µM | - |
| TLR3 | No activity reported up to 10 µM | - |
| TLR4 | No activity reported up to 10 µM | - |
| TLR5 | No activity reported up to 10 µM | - |
| TLR6/2 | No activity reported up to 10 µM | - |
| TLR8 | No activity reported up to 10 µM | - |
| TLR9 | No activity reported up to 10 µM | - |
*EC50 for the induction of IFNα from human peripheral blood mononuclear cells (PBMCs)[1].
Experimental Methodology for TLR Selectivity Screening
The selectivity of this compound was determined using a panel of human TLRs expressed in a stable cell line. The primary method employed was a reporter gene assay.
Principle: This assay utilizes a cell line, typically Human Embryonic Kidney (HEK) 293 cells, which are engineered to stably express a specific human TLR. These cells also contain a reporter gene (e.g., secreted alkaline phosphatase, SEAP) under the control of a promoter that is activated by the TLR signaling pathway, commonly the Nuclear Factor-kappa B (NF-κB) promoter. When a TLR agonist activates its specific receptor, the downstream signaling cascade leads to the activation of NF-κB, which in turn drives the expression and secretion of the reporter protein. The amount of secreted reporter protein is then quantified and is directly proportional to the level of TLR activation.
Workflow:
-
Cell Culture: HEK293 cells stably expressing a specific human TLR (e.g., TLR7, TLR8, etc.) are cultured under standard conditions.
-
Compound Incubation: The cells are treated with varying concentrations of this compound or a reference agonist.
-
Incubation Period: The cells are incubated for a defined period (e.g., 24 hours) to allow for TLR activation and reporter gene expression.
-
Sample Collection: The cell culture supernatant, containing the secreted reporter protein, is collected.
-
Reporter Assay: The amount of the secreted reporter protein (e.g., SEAP) in the supernatant is quantified using a colorimetric or chemiluminescent substrate.
-
Data Analysis: The activity of this compound is determined by measuring the increase in reporter signal compared to untreated cells. The results are often normalized to the maximal induction produced by a known reference agonist for that specific TLR.
The following diagram illustrates the general workflow for assessing TLR cross-reactivity.
References
AZD8848: A Novel TLR7 Agonist in the Landscape of Asthma Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of AZD8848, an investigational Toll-like receptor 7 (TLR7) agonist, with established asthma therapies. The content is structured to offer an objective analysis of its performance, supported by available experimental data, to inform research and development in respiratory diseases.
Executive Summary
This compound is a selective TLR7 agonist designed as an "antedrug" for localized action in the lungs, aiming to minimize systemic side effects. Its mechanism, centered on stimulating Type 1 interferon responses to down-regulate T-helper 2 (Th2) cell-mediated inflammation, represents a novel immunomodulatory approach for asthma. Clinical data from a Phase IIa study (NCT00999466) in patients with mild allergic asthma has demonstrated a significant reduction in the late asthmatic response (LAR) following allergen challenge. However, its therapeutic window and long-term efficacy and safety profile are still under investigation, particularly in light of findings from an inhalation study in healthy volunteers where a second dose induced systemic flu-like symptoms. This guide will compare this compound against the current standards of care: inhaled corticosteroids (ICS), long-acting beta-agonists (LABAs), leukotriene modifiers, and biologics.
Mechanism of Action: A Paradigm Shift from Suppression to Modulation
Current asthma therapies primarily focus on suppressing the inflammatory cascade or inducing bronchodilation. This compound, in contrast, aims to re-calibrate the immune response.
This compound: As a TLR7 agonist, this compound mimics viral single-stranded RNA, activating TLR7 on plasmacytoid dendritic cells (pDCs) and other immune cells in the airways. This stimulation triggers the production of pro-inflammatory cytokines and chemokines, most notably type I interferons (IFN-α/β). These interferons play a crucial role in shifting the immune response from a Th2-dominant phenotype, characteristic of allergic asthma, towards a Th1-dominant phenotype, which is associated with antiviral and antibacterial immunity. This immunomodulation is intended to reduce the eosinophilic inflammation and airway hyperresponsiveness central to asthma pathophysiology.[1][2][3]
Inhaled Corticosteroids (ICS): The cornerstone of asthma management, ICSs are potent anti-inflammatory agents. They act by binding to glucocorticoid receptors, which then translocate to the nucleus to suppress the transcription of multiple pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][3] This broad anti-inflammatory action reduces airway inflammation, edema, and mucus production.
Long-Acting Beta-Agonists (LABAs): LABAs are bronchodilators that work by stimulating beta-2 adrenergic receptors on airway smooth muscle cells. This leads to smooth muscle relaxation and widening of the airways, providing long-lasting relief from bronchoconstriction. They do not, however, address the underlying inflammation.
Leukotriene Modifiers: This class of drugs targets the leukotriene pathway. Leukotriene receptor antagonists (LTRAs) block the action of cysteinyl leukotrienes, potent inflammatory mediators that cause bronchoconstriction, mucus secretion, and airway edema. 5-lipoxygenase inhibitors prevent the synthesis of leukotrienes.
Biologics: These are monoclonal antibodies that target specific components of the inflammatory cascade. Examples include anti-IgE (omalizumab), anti-IL-5/IL-5R (mepolizumab, reslizumab, benralizumab), anti-IL-4Rα (dupilumab), and anti-TSLP (tezepelumab). They are typically used for severe, uncontrolled asthma with specific inflammatory phenotypes (e.g., eosinophilic or allergic).
Signaling Pathway of this compound
Caption: this compound activates TLR7 leading to a Th1 response and inhibition of Th2 inflammation.
Clinical Efficacy: An Indirect Comparison
Direct head-to-head clinical trial data for this compound against other asthma therapies is not publicly available. Therefore, this comparison is based on an analysis of data from separate studies with similar designs, primarily focusing on the allergen challenge model.
| Therapy Class | Representative Agent(s) | Primary Efficacy Endpoint | Observed Effect | Citation(s) |
| TLR7 Agonist | This compound | Reduction in Late Asthmatic Response (LAR) to allergen | 27% reduction in mean LAR fall in FEV1 vs. placebo at 1 week post-treatment. Effect not sustained at 4 weeks. | |
| Inhaled Corticosteroids (ICS) | Fluticasone, Budesonide | Reduction in LAR, improvement in FEV1, reduction in exacerbations | Significant reduction in LAR and airway hyperresponsiveness. First-line for persistent asthma. | |
| Long-Acting Beta-Agonists (LABA) | Salmeterol, Formoterol | Bronchodilation, improvement in FEV1, symptom control | Provide long-lasting bronchodilation. Used in combination with ICS. Do not significantly impact LAR when used as monotherapy. | |
| Leukotriene Modifiers | Montelukast, Zafirlukast | Reduction in LAR, improvement in FEV1, symptom control | Modest reduction in LAR and improvement in lung function. | |
| Biologics (Anti-IgE) | Omalizumab | Reduction in exacerbations, improvement in quality of life | Reduces exacerbation rates in patients with allergic asthma. | |
| Biologics (Anti-IL-5/5R) | Mepolizumab, Benralizumab | Reduction in exacerbations, reduction in oral corticosteroid use | Significant reduction in exacerbations in patients with eosinophilic asthma. | |
| Biologics (Anti-IL-4Rα) | Dupilumab | Reduction in exacerbations, improvement in FEV1 | Broadly effective in T2-high asthma, reducing exacerbations and improving lung function. | |
| Biologics (Anti-TSLP) | Tezepelumab | Reduction in exacerbations across a broad patient population | Reduces exacerbations in both T2-high and T2-low asthma. |
Safety and Tolerability Profile
| Therapy Class | Common Adverse Events | Serious Adverse Events | Citation(s) |
| TLR7 Agonist (this compound) | Headache, influenza-like symptoms (especially after second dose). | Systemic inflammatory response with repeated dosing in healthy volunteers. | |
| Inhaled Corticosteroids (ICS) | Oropharyngeal candidiasis, dysphonia. | With high doses: adrenal suppression, osteoporosis, cataracts. | |
| Long-Acting Beta-Agonists (LABA) | Tremor, tachycardia, headache. | Increased risk of asthma-related death when used as monotherapy. | |
| Leukotriene Modifiers | Headache, gastrointestinal disturbances. | Neuropsychiatric events (rare). | |
| Biologics | Injection site reactions, headache. | Anaphylaxis (rare), potential for immunogenicity. |
Experimental Protocols
This compound Clinical Trial (NCT00999466) Methodology
Study Design: A double-blind, randomized, placebo-controlled, parallel-group study in patients with mild-to-moderate allergic asthma.
Intervention: Intranasal administration of this compound (60 μg) or placebo once-weekly for 8 weeks.
Key Assessments:
-
Allergen Challenge: Performed at 1 and 4 weeks after the final dose to assess the late asthmatic response (LAR), defined as the fall in Forced Expiratory Volume in 1 second (FEV1).
-
Airway Hyperresponsiveness: Methacholine challenge was conducted post-allergen challenge to measure changes in airway sensitivity.
-
Sputum Analysis: Sputum was induced to measure inflammatory markers such as eosinophils and Th2 cytokines.
Experimental Workflow for this compound Clinical Trial (NCT00999466)
Caption: Workflow of the NCT00999466 clinical trial for this compound.
Standard Experimental Protocols in Asthma Research
Allergen Challenge Protocol: This is a standardized method to induce and evaluate asthmatic responses in a controlled setting.
-
Subject Selection: Participants with a history of allergic asthma and positive skin prick tests to a specific allergen are recruited.
-
Baseline Measurements: Baseline lung function (FEV1) and airway responsiveness (e.g., to methacholine) are established.
-
Allergen Inhalation: Subjects inhale nebulized allergen extract in increasing concentrations until a predefined early asthmatic response (EAR), typically a ≥20% fall in FEV1, is achieved.
-
Monitoring: FEV1 is monitored at regular intervals for several hours to assess both the EAR (occurring within 1-2 hours) and the LAR (occurring 3-8 hours after challenge).
Sputum Induction Protocol: A non-invasive technique to obtain samples from the lower airways for inflammatory cell analysis.
-
Pre-treatment: Subjects are pre-treated with a short-acting beta-agonist (e.g., salbutamol) to minimize bronchoconstriction.
-
Nebulization: Subjects inhale nebulized hypertonic saline (e.g., 3%, 4.5%, 5%) for a set period (e.g., 7 minutes).
-
Sputum Collection: After each inhalation period, the subject is encouraged to cough deeply to produce a sputum sample.
-
Processing: The collected sputum is processed to separate inflammatory cells (e.g., eosinophils, neutrophils) for quantification and analysis.
Conclusion and Future Directions
This compound presents a novel, immunomodulatory approach to asthma treatment that is distinct from current therapies. Its ability to attenuate the late asthmatic response after a short course of treatment is promising. However, the transient nature of this effect and the potential for systemic side effects with repeated dosing highlight the challenges in harnessing the power of TLR7 agonism for chronic respiratory diseases.
Future research should focus on:
-
Optimizing the dosing regimen and delivery method to maximize local efficacy in the lung while minimizing systemic exposure and adverse events.
-
Identifying biomarkers that can predict which patients are most likely to respond to TLR7 agonist therapy.
-
Conducting head-to-head clinical trials to directly compare the efficacy and safety of this compound with standard-of-care treatments, particularly in specific asthma phenotypes.
The development of this compound underscores the ongoing effort to move beyond symptom management and towards disease modification in asthma. While significant hurdles remain, this line of research holds the potential to offer a new therapeutic option for patients with allergic asthma.
References
A Researcher's Guide to Alternatives for AZD8848 in TLR7 Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor 7 (TLR7) has emerged as a critical target in immunology and oncology, playing a key role in the innate immune system's recognition of single-stranded RNA viruses. Activation of the TLR7 pathway triggers a cascade of immune responses, including the production of type I interferons and pro-inflammatory cytokines, making it an attractive target for therapeutic intervention in cancer, infectious diseases, and allergies. AZD8848 is a selective TLR7 agonist designed as an antedrug—a topically active compound that is rapidly metabolized into a less active form upon entering systemic circulation to minimize side effects.[1][2][3] This guide provides a comparative overview of key alternatives to this compound, offering researchers a selection of tools to modulate the TLR7 pathway, complete with supporting data and experimental context.
Comparative Analysis of TLR7 Modulators
The selection of a TLR7 modulator depends on the specific research question, including desired selectivity (TLR7-specific vs. dual TLR7/8), mode of action (agonist vs. antagonist), and the experimental system (in vitro vs. in vivo, human vs. murine). The following table summarizes quantitative data for this compound and its principal alternatives.
| Compound | Chemical Class | Mechanism of Action | Target(s) | Potency (Human) | Species Reactivity | Key Features & Applications |
| This compound | 8-Oxoadenine | Agonist (Antedrug) | Selective TLR7 | pEC50: 7.0; EC50: 4 nM (IFNα induction)[2][4] | Human, Rat | Designed for topical/inhaled use with low systemic exposure; researched for asthma and allergic rhinitis. |
| Imiquimod (R837) | Imidazoquinoline | Agonist | Selective TLR7 | Activates NF-κB and IRF pathways | Human, Mouse | FDA-approved for topical treatment of skin cancers and genital warts; widely used preclinical tool. |
| Resiquimod (R848) | Imidazoquinoline | Agonist | Dual TLR7/TLR8 | Potent inducer of TNF-α, IL-6, IFN-α | Human (TLR7/8), Mouse (TLR7 only) | More potent than Imiquimod; used in cancer immunotherapy research to differentiate MDSCs. |
| Vesatolimod (GS-9620) | Pteridinone | Agonist | Selective TLR7 | EC50: 291 nM | Human, Chimpanzee | Potent, selective, and orally active; investigated in clinical trials for chronic viral infections like HBV and HIV. |
| Loxoribine | Guanosine Analog | Agonist | Selective TLR7 | Strong TLR7 agonist | Human, Mouse | Selective for TLR7, does not stimulate TLR8; stimulates maturation of dendritic cells. |
| DSP-0509 | Small Molecule | Agonist | Selective TLR7 | Induces inflammatory cytokines | Mouse | Systemically available with a short half-life; shows synergistic anti-tumor effects with checkpoint inhibitors. |
| BMS-986256 (Afimetoran) | Indole-based | Antagonist/Inhibitor | Dual TLR7/TLR8 | Potent and selective inhibitor | Human, Mouse (TLR7 only) | Orally active dual inhibitor; in clinical development for systemic lupus erythematosus (SLE). |
TLR7 Signaling Pathway
The diagram below illustrates the canonical TLR7 signaling pathway. Upon binding its ligand (e.g., ssRNA or a synthetic agonist) in the endosome, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade through IRAK proteins, leading to the activation of two key transcription factors: IRF7, which drives the production of type I interferons (IFN-α/β), and NF-κB, which promotes the expression of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: TLR7 signaling cascade from endosomal activation to nuclear transcription.
Key Experimental Protocols
Characterizing the activity and selectivity of TLR7 modulators involves a standard set of cellular assays. Below are outlines of common methodologies cited in the literature for compounds discussed in this guide.
HEK-Blue™ TLR Reporter Assay
This is a widely used method to determine the potency and selectivity of TLR agonists and antagonists.
-
Principle: HEK293 cells are engineered to stably express a specific human or mouse TLR (e.g., TLR7 or TLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter fused to an NF-κB response element. Activation of the TLR pathway leads to NF-κB activation and subsequent secretion of SEAP, which can be quantified colorimetrically.
-
Protocol Outline:
-
Cell Culture: Maintain HEK-Blue™ hTLR7 (or other relevant TLR-expressing) cells according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound, Loxoribine) in cell culture medium.
-
Cell Stimulation: Add the diluted compounds to the wells containing the HEK-Blue™ cells. Include a positive control (e.g., a known agonist like R848) and a negative control (vehicle). For antagonist testing, co-incubate the test compound with a known agonist.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 16-24 hours.
-
Detection: Transfer a small volume of the cell supernatant to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Quantification: Incubate at 37°C for 1-3 hours and measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Data Analysis: Plot the OD values against the compound concentration and fit to a dose-response curve to determine the EC₅₀ or IC₅₀ value.
-
Cytokine Induction Assay in Human PBMCs
This assay measures the functional consequence of TLR7 activation by quantifying the production of key cytokines.
-
Principle: Primary human peripheral blood mononuclear cells (PBMCs) are a mixed population of immune cells, including plasmacytoid dendritic cells (pDCs) and B cells, which express TLR7. Stimulation with a TLR7 agonist induces the secretion of cytokines like IFN-α, TNF-α, and IL-12.
-
Protocol Outline:
-
PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend the isolated PBMCs in complete RPMI medium and plate them in a 96-well plate.
-
Compound Stimulation: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of IFN-α, TNF-α, or other cytokines in the supernatant using a specific ELISA kit or a multiplex bead-based assay (e.g., Luminex, Mesoscale Discovery).
-
Data Analysis: Calculate the concentration of each cytokine and plot against the compound concentration to evaluate the dose-dependent effect.
-
In Vivo Tumor Model Efficacy Study
This protocol assesses the anti-tumor efficacy of a TLR7 agonist, often in combination with other immunotherapies like checkpoint inhibitors.
-
Principle: Syngeneic mouse tumor models (e.g., CT26 colon carcinoma) are used where the tumor cells and the host mouse are from the same inbred strain, ensuring a competent immune system. The TLR7 agonist is administered to stimulate an anti-tumor immune response.
-
Protocol Outline:
-
Animal Model: Use immunocompetent mice (e.g., BALB/c).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10⁶ CT26 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers.
-
Treatment: Randomize mice into treatment groups (e.g., Vehicle, TLR7 agonist, anti-PD-1 antibody, Combination). Administer the treatments according to a predefined schedule (e.g., intravenous or intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or complete tumor regression.
-
Pharmacodynamic Analysis (Optional): At the end of the study or at specific time points, collect tumors and spleens for immunological analysis (e.g., flow cytometry to assess immune cell infiltration, cytokine analysis).
-
Workflow for Selecting a TLR7 Modulator
The process of choosing the right compound for TLR7 pathway research involves careful consideration of the experimental goals.
Caption: Decision workflow for selecting an appropriate TLR7 modulator.
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential value of pharmacological agents acting on toll-like receptor (TLR) 7 and/or TLR8 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
A Comparative Analysis of AZD8848 and Novel Biologics in Asthma Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the emerging asthma therapeutic, AZD8848, against established novel biologics. The document focuses on objective performance metrics, supported by experimental data, to inform research and development decisions in the field of respiratory medicine.
Executive Summary
Asthma, a chronic inflammatory disease of the airways, is increasingly being treated with targeted biological therapies that address the underlying immunological pathways. This guide benchmarks this compound, a Toll-like receptor 7 (TLR7) agonist, against several classes of monoclonal antibodies that have revolutionized the management of severe asthma. These include antagonists of interleukin-5 (IL-5) and its receptor (mepolizumab, reslizumab, benralizumab), the interleukin-4 (IL-4) and interleukin-13 (IL-13) pathway (dupilumab), immunoglobulin E (IgE) (omalizumab), and thymic stromal lymphopoietin (TSLP) (tezepelumab). By summarizing key clinical trial data and outlining experimental methodologies, this document offers a comparative framework for evaluating these distinct therapeutic approaches.
Data Presentation: Comparative Efficacy and Biomarker Modulation
The following tables summarize the quantitative data from key clinical trials of this compound and novel asthma biologics.
Table 1: Comparison of Clinical Efficacy Outcomes
| Drug (Trade Name) | Target | Annualized Asthma Exacerbation Rate (AAER) Reduction vs. Placebo | Improvement in Pre-Bronchodilator FEV1 vs. Placebo |
| This compound | TLR7 Agonist | 27% reduction in Late Asthmatic Response (LAR) fall in FEV1[1] | Not statistically significant effect on EAR[1] |
| Tezepelumab (Tezspire) | TSLP | 56-71%[2] | 0.13 L to 0.26 L[3] |
| Dupilumab (Dupixent) | IL-4Rα (blocks IL-4/IL-13 signaling) | 36.9% - 45.5%[4] | 0.13 L to 0.16 L at week 12 |
| Benralizumab (Fasenra) | IL-5Rα | 28% - 51% | 0.106 L to 0.159 L |
| Mepolizumab (Nucala) | IL-5 | 47% - 53% | Small effect compared to placebo |
| Reslizumab (Cinqair) | IL-5 | 50% - 59% | Significant improvement |
| Omalizumab (Xolair) | IgE | ~25% (in EXTRA study) | Significant improvement in some studies |
Table 2: Comparison of Biomarker Modulation
| Drug | Change in Blood Eosinophil Count | Change in Fractional Exhaled Nitric Oxide (FeNO) | Change in Serum IgE |
| This compound | No significant effect on sputum eosinophils | Not reported | Not reported |
| Tezepelumab | Reduction | Reduction of -12.41 ppb vs. placebo | Reduction |
| Dupilumab | Increased at 12 and 24 weeks | Reduction | Reduction |
| Benralizumab | Reduction | Not consistently reported | Not a primary target |
| Mepolizumab | Reduction | Not consistently reported | Not a primary target |
| Reslizumab | Reduction | Not consistently reported | Not a primary target |
| Omalizumab | Not a primary target | Not consistently reported | Reduction in free IgE, increase in total IgE |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these asthma biologics are provided below.
Measurement of Fractional Exhaled Nitric Oxide (FeNO)
-
Principle: FeNO is a non-invasive biomarker of eosinophilic airway inflammation. Its measurement is standardized by the American Thoracic Society (ATS) and European Respiratory Society (ERS).
-
Procedure:
-
Patients perform a single, slow vital capacity exhalation into a nitric oxide analyzer.
-
The exhalation flow rate is maintained at a constant 50 mL/s.
-
The analyzer measures the concentration of nitric oxide in parts per billion (ppb).
-
At least two acceptable measurements that agree within 10% are obtained.
-
-
Interpretation: FeNO levels <25 ppb are considered low, while levels >50 ppb are considered high in adults, suggesting eosinophilic inflammation and a higher likelihood of responsiveness to corticosteroids.
Sputum Induction and Eosinophil Count
-
Principle: Induced sputum analysis provides a non-invasive method to assess airway inflammation by quantifying cellular components, particularly eosinophils.
-
Procedure:
-
Pre-medication: Patients inhale a short-acting β2-agonist (e.g., salbutamol) to prevent bronchoconstriction.
-
Induction: Patients inhale nebulized sterile hypertonic saline (typically 3%, 4%, or 5%) for increasing durations.
-
Sputum Collection: After each inhalation period, the patient is encouraged to cough and expectorate sputum into a sterile container.
-
Sputum Processing: The collected sputum is treated with a mucolytic agent like dithiothreitol (DTT) to disperse the mucus.
-
Cell Counting: A total cell count is performed, and cytospins are prepared and stained (e.g., with Wright-Giemsa) to differentiate and count eosinophils.
-
-
Data Expression: Sputum eosinophil count is typically expressed as a percentage of total non-squamous cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine and IgE Measurement
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
-
General Protocol (for Serum IgE, IL-4, IL-5, IL-13):
-
Coating: A microplate is coated with a capture antibody specific to the target cytokine or IgE.
-
Blocking: Non-specific binding sites on the plate are blocked with a blocking buffer.
-
Sample Incubation: Patient serum samples and standards are added to the wells and incubated.
-
Detection Antibody: A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Substrate Addition: A substrate is added, which is converted by the enzyme to produce a detectable signal (e.g., color change).
-
Data Analysis: The intensity of the signal is measured using a microplate reader, and the concentration of the target analyte is determined by comparison to a standard curve.
-
Spirometry for Forced Expiratory Volume in 1 Second (FEV1)
-
Principle: Spirometry is a standard pulmonary function test that measures the volume and/or flow of air that can be inhaled and exhaled. FEV1 is the volume of air that can be forcibly exhaled in the first second of a forced expiration.
-
Procedure:
-
The patient takes a maximal inhalation.
-
The patient then performs a maximal and forceful exhalation into a spirometer for at least 6 seconds.
-
The spirometer records the volume of air exhaled over time.
-
The procedure is repeated at least three times to ensure reproducibility.
-
-
Data Expression: FEV1 is expressed in liters and as a percentage of the predicted value for the patient's age, sex, height, and ethnicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by the compared biologics and a typical experimental workflow.
Figure 1: this compound Signaling Pathway.
Figure 2: Signaling Pathways of Novel Biologics.
Figure 3: Experimental Workflow.
Conclusion
The landscape of severe asthma treatment has been significantly advanced by the development of novel biologics that target specific inflammatory pathways. This compound represents a departure from this antibody-based approach, instead aiming to modulate the immune response through TLR7 agonism. While early data for this compound shows a modest effect on the late asthmatic response, the established biologics have demonstrated robust and consistent efficacy in reducing asthma exacerbations and improving lung function in targeted patient populations. This comparative guide highlights the distinct mechanisms of action and clinical profiles of these therapies. Further research, including head-to-head clinical trials, will be crucial to fully elucidate the relative positioning of these different therapeutic strategies in the management of severe asthma. The data and protocols presented herein provide a foundational resource for ongoing and future investigations in this dynamic field.
References
- 1. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 2. Tezepelumab for Severe Asthma: One Drug Targeting Multiple Disease Pathways and Patient Types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tezepelumab for Patients with Severe Uncontrolled Asthma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Validation of AZD8848: A Comparative Guide to its Antedrug Mechanism
This guide provides a comprehensive comparison of the in vivo validation of the antedrug mechanism of AZD8848, a selective Toll-like receptor 7 (TLR7) agonist. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound is an inhaled TLR7 agonist developed as an antedrug for the treatment of asthma and allergic rhinitis.[1][2] The antedrug concept aims to maximize local efficacy in the lungs while minimizing systemic side effects by designing a molecule that is rapidly metabolized into a significantly less active form upon entering systemic circulation.[2] In vivo studies in both animal models and humans have been conducted to validate this mechanism and assess the therapeutic potential of this compound. This guide compares its performance with other TLR7 agonists, where data is available, and provides a detailed overview of its in vivo validation.
Comparative Performance of this compound
In Vitro Potency and Selectivity
| Compound | Target(s) | In Vitro Potency (Human PBMCs) | Reference |
| This compound | TLR7 | EC50 of 4 nM for IFNα induction | |
| Imiquimod | TLR7 | Induces IFN-α and other cytokines | [3][4] |
| Resiquimod (R848) | TLR7/8 | 5 to 10 times more potent than imiquimod for cytokine induction |
PBMCs: Peripheral Blood Mononuclear Cells; EC50: Half maximal effective concentration; IFNα: Interferon-alpha.
This compound demonstrates high potency for TLR7 and is selective against other TLRs, including TLR8. Its acid metabolite is over 1000-fold less active, confirming the antedrug design.
Preclinical Efficacy in Allergic Asthma Models
This compound has been evaluated in a Brown Norway rat model of allergic asthma, a well-established model for studying allergen-induced airway inflammation.
| Treatment | Animal Model | Key Efficacy Endpoints | Outcome | Reference |
| This compound | Brown Norway Rat (Ovalbumin-sensitized) | Airway eosinophilia, Th2 cytokine levels | Weekly lung dosing showed efficacy 26 days beyond the final dose. | |
| Resiquimod (R848) | BALB/c Mice (Ovalbumin-sensitized) | Airway eosinophils, lymphocytes, mucus gland hyperplasia, airway hyper-reactivity, Th2-cytokine production | A single intranasal application significantly reduced airway inflammation and hyper-reactivity. |
These preclinical studies highlight the potential of TLR7 agonists in mitigating the Th2-driven inflammation characteristic of allergic asthma.
Clinical Efficacy and Safety in Humans
Clinical trials have been conducted to assess the efficacy and safety of this compound in healthy volunteers and patients with mild asthma.
| Study Population | Administration | Dose | Key Findings | Adverse Events | Reference |
| Healthy Volunteers | Inhaled | Single ascending doses up to 30 µg | Well-tolerated; target engagement confirmed by induction of CXCL10 in sputum. | Minimal with single dose. | |
| Healthy Volunteers | Inhaled | 30 µg, second dose after 1 week | Amplified systemic interferon signal leading to significant influenza-like symptoms in more than half of participants. | Influenza-like symptoms, fever. | |
| Patients with Mild Asthma | Intranasal | 60 µg, once-weekly for 8 weeks | Significantly reduced the late asthmatic response (LAR) fall in FEV1 by 27% vs. placebo at 1 week post-treatment. Reduced post-allergen airway hyper-responsiveness. | Generally well-tolerated; incidence of adverse events similar to placebo. |
The clinical data for this compound supports its antedrug properties, with localized target engagement. However, repeated inhaled dosing led to systemic side effects, likely due to the spillover of locally produced interferons. Intranasal administration appeared to be better tolerated.
Experimental Protocols
Brown Norway Rat Model of Allergic Asthma
This model is frequently used to study the eosinophilic inflammation characteristic of allergic asthma.
Sensitization:
-
Young Brown Norway rats are sensitized to an allergen, commonly ovalbumin (OVA).
-
Sensitization can be achieved through various methods, including intraperitoneal injections of OVA with an adjuvant, or through repeated oral gavage or aerosol exposure without adjuvant.
-
For instance, daily oral gavage with 1 mg of OVA for 42 days can induce robust OVA-specific IgE and IgG responses.
Challenge:
-
Following the sensitization period, rats are challenged with an aerosolized solution of the allergen (e.g., 10 mg/mL OVA) for a defined period (e.g., 30 minutes).
-
Control groups are challenged with saline.
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell infiltrates, particularly eosinophils.
-
Lung Tissue Analysis: Histological examination for inflammation and measurement of cytokine and chemokine levels (e.g., IL-4, IL-5, IL-13, eotaxin) by ELISA or qPCR.
-
Airway Hyperreactivity (AHR): Measurement of airway resistance in response to a bronchoconstrictor like methacholine.
-
Serum Antibody Levels: Measurement of allergen-specific IgE and IgG levels by ELISA.
Human Clinical Trial for Allergic Asthma (NCT00999466)
Study Design:
-
A double-blind, randomised, parallel-group study in patients with mild-to-moderate allergic asthma.
Treatment:
-
Intranasal administration of this compound (60 µg) or placebo once-weekly for 8 weeks.
Efficacy Assessments:
-
Allergen Challenge: Performed at 1 and 4 weeks after the last dose.
-
Primary Outcome: The late asthmatic response (LAR), measured as the fall in forced expiratory volume in 1 second (FEV1) after the allergen challenge.
-
Secondary Outcomes:
-
Airway hyper-responsiveness (AHR) to methacholine.
-
Sputum analysis for eosinophils and Th2 cytokines.
-
Plasma cytokine levels.
-
Safety Assessments:
-
Monitoring of adverse events, vital signs, and electrocardiographic parameters.
Visualizations
Signaling Pathway of TLR7 Agonists
Caption: TLR7 signaling cascade initiated by this compound.
This compound Antedrug Mechanism Workflow
Caption: Workflow of this compound's antedrug mechanism.
Logical Relationship of In Vivo Validation
Caption: Logical flow of this compound's in vivo validation.
References
- 1. Effects of the Toll-like receptor 7 (TLR7) agonist, this compound, on allergen-induced responses in patients with mild asthma: a double-blind, randomised, parallel-group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of interferon and other cytokines by imiquimod and its hydroxylated metabolite R-842 in human blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Safety Analysis of AZD8848: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profile of AZD8848, an investigational Toll-like receptor 7 (TLR7) agonist, with other established treatments for asthma and allergic rhinitis. The information is supported by available experimental data from clinical trials.
This compound is a novel, inhaled TLR7 agonist designed as an "antedrug" to minimize systemic exposure and associated side effects. It is intended to stimulate the innate immune system locally in the airways to counter the T-helper type 2 (Th2) inflammation characteristic of asthma and allergies. Understanding its safety profile in comparison to existing therapies is crucial for its potential clinical development.
Key Safety Findings for this compound
Clinical trials of this compound have demonstrated that its safety is dose- and frequency-dependent. While single doses are generally well-tolerated, repeated administration can lead to systemic side effects.
-
Influenza-like Symptoms: The most prominent adverse events associated with this compound are influenza-like symptoms, including headache, fever, and nasopharyngitis. These are particularly observed after a second inhaled dose administered a week after the first[1]. This is attributed to an amplified systemic interferon response, as evidenced by elevated levels of plasma CXCL10, a biomarker for type I interferon activity[1].
-
Dose-Dependent Effects: The incidence and severity of adverse events are related to the dose of this compound administered.
Comparative Safety with Other Asthma and Allergic Rhinitis Therapies
To provide context for the safety profile of this compound, it is compared here with three major classes of drugs used in the management of asthma and allergic rhinitis: inhaled corticosteroids (ICS), long-acting beta-agonists (LABAs), and leukotriene receptor antagonists (LTRAs).
Table 1: Comparison of Common Adverse Events
| Adverse Event | This compound (inhaled/intranasal) | Inhaled Corticosteroids (ICS) | Long-Acting Beta-Agonists (LABAs) (in combination with ICS) | Leukotriene Receptor Antagonists (LTRAs) |
| Local Effects | Nasal congestion, rhinorrhea, oropharyngeal pain | Oral candidiasis (thrush), dysphonia (hoarseness), cough | Throat irritation | - |
| Systemic Effects | Influenza-like symptoms (headache, fever, myalgia) | Potential for adrenal suppression, reduced growth velocity in children, osteoporosis, cataracts (at high doses) | Tremor, palpitations, headache | Headache, abdominal pain |
| Serious Adverse Events | No major serious adverse events reported in initial studies | Rare: Pneumonia, adrenal crisis | Increased risk of asthma-related hospitalization and death when used as monotherapy. This risk is significantly reduced when used in combination with ICS. | Rare: Neuropsychiatric events (e.g., agitation, aggression, hallucinations) |
Quantitative Analysis of Adverse Events
The following tables provide a more detailed, quantitative comparison of the incidence of adverse events based on available clinical trial data.
Table 2: Incidence of Adverse Events in this compound Clinical Trials
| Adverse Event | This compound (30 µg, inhaled - Second Dose) | This compound (60 µg, intranasal) vs. Placebo (NCT00999466) |
| Influenza-like Symptoms | 4 out of 6 participants reported symptoms[1] | Incidence similar to placebo |
| Fever (≥38°C) | 2 out of 6 participants[1] | Not specified |
| Headache | Not specified | Most common AE, incidence similar to placebo |
| Nasopharyngitis | Not specified | Reported, incidence similar to placebo |
Note: Detailed quantitative data for all adverse events from the this compound trials are not publicly available in a consolidated format.
Table 3: Safety of Other Intranasal TLR7 Agonists
| Adverse Event | GSK2245035 (20 ng, intranasal) vs. Placebo | GSK2245035 (80 ng, intranasal) |
| Treatment-related AEs | 43% (6/14) vs. 71% (10/14) | 100% (14/14) |
| Cytokine-Release Syndrome AEs (e.g., headache) | Incidence similar to placebo | 93% of participants |
| Headache | 41% vs. 57% in placebo | Most common AE |
Table 4: Comparative Safety of Standard Asthma Therapies (Data from Meta-Analyses and Large Trials)
| Adverse Event Category | Inhaled Corticosteroids (ICS) | Long-Acting Beta-Agonists (LABAs) + ICS | Leukotriene Receptor Antagonists (LTRAs) |
| Serious Asthma-Related Events (Hospitalization, Intubation, Death) | 0.60% | 0.66% (Relative Risk: 1.09) | Not directly compared in this context |
| Asthma Exacerbations | 11.7% | 9.8% (Relative Risk: 0.83) | Generally less effective than ICS in preventing exacerbations |
| Psychiatric ADRs (per 100,000 prescriptions) | 0.24 | Not specified | 8.22 (for Montelukast) |
| Nervous System ADRs (per 100,000 prescriptions) | 0.43 | Not specified | 1.71 (for Montelukast) |
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not fully publicly available. However, based on published literature, the key methodologies are summarized below.
This compound Inhalation Study (NCT01818869) - Multiple Ascending Dose
-
Study Design: Randomized, double-blind, placebo-controlled, multiple ascending dose study in healthy male volunteers.
-
Intervention: Inhaled this compound or placebo administered once weekly for four weeks.
-
Key Assessments:
-
Safety and Tolerability: Monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics: Measurement of plasma concentrations of this compound and its metabolite.
-
Pharmacodynamics: Measurement of biomarkers in blood and induced sputum, including CXCL10, to assess target engagement and the interferon response.
-
-
Method for Sputum Induction: Sputum was induced using standard procedures with nebulized hypertonic saline.
This compound Intranasal Study in Allergic Asthma (NCT00999466)
-
Study Design: Double-blind, randomized, placebo-controlled, parallel-group study in patients with mild-to-moderate allergic asthma.
-
Intervention: Intranasal this compound (60 µg) or placebo administered once weekly for 8 weeks.
-
Key Assessments:
-
Efficacy: Late Asthmatic Response (LAR) to allergen challenge, measured by the fall in Forced Expiratory Volume in 1 second (FEV1).
-
Safety and Tolerability: Monitoring of AEs, vital signs, and clinical laboratory tests.
-
Biomarkers: Measurement of inflammatory markers in sputum and blood.
-
Visualizing Pathways and Workflows
Signaling Pathway of TLR7 Agonists
Caption: Simplified signaling pathway of the TLR7 agonist this compound.
Experimental Workflow for a Clinical Trial of an Inhaled Drug
Caption: General experimental workflow for a randomized controlled trial.
Conclusion
The safety profile of the TLR7 agonist this compound is primarily characterized by dose- and frequency-dependent influenza-like symptoms, which are a direct consequence of its mechanism of action – the induction of a type I interferon response. This contrasts with the safety profiles of established asthma and allergic rhinitis therapies. Inhaled corticosteroids are associated with local side effects and potential long-term systemic effects at high doses. Long-acting beta-agonists carry a risk of serious asthma-related events when used as monotherapy, a risk that is mitigated by combination with an ICS. Leukotriene receptor antagonists are generally well-tolerated but have been associated with rare neuropsychiatric events.
For drug development professionals, the key challenge for this compound and other TLR7 agonists lies in optimizing the therapeutic window to achieve the desired local immunomodulatory effects in the airways while minimizing the systemic spillover that leads to undesirable side effects. The "antedrug" approach of this compound is a step in this direction, but further research is needed to fully characterize its long-term safety and efficacy.
References
Assessing the immunomodulatory differences between TLR7 agonists
An Objective Comparison of TLR7 Agonists for Immunomodulatory Research
Introduction
Toll-like receptor 7 (TLR7) is an endosomally located pattern recognition receptor crucial for initiating innate and adaptive immunity.[1] It recognizes single-stranded RNA (ssRNA) motifs, typically associated with viral pathogens.[2] Activation of TLR7 triggers potent downstream signaling cascades, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, making TLR7 agonists promising therapeutic candidates for viral infections and oncology.[1][3] Several classes of synthetic small molecule TLR7 agonists have been developed, most notably the imidazoquinolines, which exhibit distinct immunomodulatory profiles based on their selectivity for TLR7 versus the closely related TLR8.[1] This guide provides a comparative overview of common TLR7 agonists, supported by experimental data and detailed protocols for their assessment.
TLR7 Signaling Pathway
Upon ligand binding within the endosome, TLR7 dimerizes and recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). This initiates the formation of a "Myddosome" complex with IL-1R-associated kinases (IRAKs), leading to the activation of TNF receptor-associated factor 6 (TRAF6). The signaling cascade then bifurcates:
-
IRF7 Activation: One branch leads to the activation of Interferon Regulatory Factor 7 (IRF7), which translocates to the nucleus and drives the expression of type I interferons (IFN-α and IFN-β). This pathway is particularly dominant in plasmacytoid dendritic cells (pDCs), the primary producers of IFN-α.
-
NF-κB and MAPK Activation: The second branch activates the transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) pathway. This results in the production of various pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-12.
Comparative Analysis of TLR7 Agonists
The primary immunomodulatory differences among TLR7 agonists stem from their relative potency and selectivity for TLR7 versus TLR8. Dual TLR7/8 agonists, such as Resiquimod (R848), activate a broader range of immune cells, including monocytes and myeloid dendritic cells (mDCs) which are high in TLR8, leading to a more intense pro-inflammatory response. In contrast, TLR7-selective agonists primarily target pDCs and B cells, resulting in a response dominated by type I interferons.
| Agonist | Selectivity | Relative Potency | Primary Cellular Targets | Characteristic Cytokine Profile |
| Imiquimod | TLR7 | Moderate | pDCs, B-cells | Strong IFN-α induction; moderate TNF-α, IL-6 |
| Resiquimod (R848) | TLR7 / TLR8 | High (more potent than Imiquimod) | pDCs, B-cells, Monocytes, mDCs | Very strong IFN-α, TNF-α, IL-12, IFN-γ |
| Gardiquimod | TLR7 (>TLR8) | High (10x more active than Imiquimod) | pDCs, B-cells, APCs | Potent inducer of IL-12 and other cytokines |
| Vesatolimod (GS-9620) | TLR7 Selective | High | pDCs, B-cells | Strong IFN-α induction with a favorable therapeutic window |
| DSP-0509 | TLR7 Selective | High | pDCs, B-cells | Strong IFN-α induction, lower TNF-α compared to R848 |
Experimental Protocols
In Vitro Cytokine Induction in Human PBMCs
This assay quantifies the cytokine response following stimulation with TLR7 agonists.
Methodology:
-
PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood (collected in sodium heparin tubes) using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Wash and resuspend PBMCs in complete RPMI-1640 medium. Seed the cells into a 96-well plate at a density of 1 x 10⁶ cells/mL (0.5 million cells/well).
-
Agonist Stimulation: Prepare serial dilutions of TLR7 agonists (e.g., Imiquimod, Resiquimod) and a vehicle control (e.g., DMSO). Add the compounds to the cells and incubate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12p70) in the supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Immune Cell Activation by Flow Cytometry
This method assesses the upregulation of activation markers on specific immune cell subsets.
Methodology:
-
Cell Preparation and Stimulation: Isolate and plate PBMCs as described above. Stimulate with TLR7 agonists for 18-24 hours.
-
Intracellular Cytokine Staining (Optional): If measuring intracellular cytokines (e.g., IFN-γ in NK cells), add a protein transport inhibitor like Brefeldin A for the final 4-6 hours of incubation.
-
Surface Staining: Harvest the cells and wash with FACS buffer. Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers to identify cell populations (e.g., CD3, CD14, CD19, CD56) and assess activation (e.g., CD69, CD86, PD-L1). Incubate in the dark for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells to remove excess antibodies. If performing intracellular staining, fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., saponin-based).
-
Intracellular Staining: Add antibodies against intracellular targets (e.g., anti-IFN-γ) to the permeabilized cells. Incubate, then wash.
-
Data Acquisition: Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer. Analyze the data using appropriate software to quantify the percentage of positive cells or the mean fluorescence intensity (MFI) of activation markers on gated cell populations.
References
- 1. Anti-tumor Activity of Toll-Like Receptor 7 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis [delveinsight.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for AZD8848
The proper disposal of the selective toll-like receptor 7 (TLR7) agonist, AZD8848, is a critical component of laboratory safety and environmental responsibility. As a research-grade pharmaceutical compound, this compound requires careful handling and disposal to prevent potential harm to human health and the environment.[1][2][3] This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Pre-Disposal Handling and Storage
Proper handling and storage from the outset are crucial for ensuring safety and facilitating correct disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[4]
-
Ventilation: Use this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.[4]
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly sealed when not in use.
-
Labeling: Ensure all containers holding this compound, including waste containers, are clearly labeled with the chemical name and associated hazards.
II. Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program. Never dispose of this compound down the drain or in regular trash unless explicitly approved by your Environmental Health and Safety (EHS) office.
-
Waste Identification and Classification:
-
Treat all unused, expired, or contaminated this compound as hazardous pharmaceutical waste.
-
Consult your institution's EHS department for specific waste classification.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated PPE (gloves, etc.), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed, and labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste. After triple-rinsing, the defaced container may be disposed of as regular trash, but confirm this with your EHS office.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Keep waste containers securely closed except when adding waste.
-
-
Disposal Request and Pickup:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide a detailed inventory of the waste to the EHS personnel.
-
III. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key information about the compound relevant to its handling and potential hazards.
| Property | Value/Information | Source |
| Compound Type | Selective toll-like receptor 7 (TLR7) agonist, antedrug | |
| Purity | 99.14% | |
| Storage Temperature | -80°C for 6 months; -20°C for 1 month | |
| Known Effects | Induces Type I interferon responses | |
| Reported Adverse Events | Mild headache and influenza-like symptoms in clinical trials |
IV. Experimental Protocols
The disposal procedures outlined above are based on standard laboratory hazardous waste management protocols. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the decision-making process and the overall workflow.
References
Essential Safety and Operational Guide for Handling AZD8848
This document provides immediate safety, handling, and disposal protocols for AZD8848, a selective Toll-like receptor 7 (TLR7) agonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable | Prevent skin contact. |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 certified | Protect eyes from splashes or airborne particles. |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher, particularly when handling powder or creating aerosols | Prevent inhalation of the compound. |
| Body Protection | Laboratory coat | Standard design | Protect skin and clothing from contamination. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed container labeled as hazardous waste.
-
Liquid Waste: Collect in a sealed, leak-proof container labeled as hazardous waste.
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Protocol: In Vitro TLR7 Activation Assay
This protocol outlines a cell-based assay to measure the activation of TLR7 by this compound using a reporter cell line.
Materials:
-
HEK-Blue™ hTLR7 reporter cells (or equivalent)
-
Complete growth medium (e.g., DMEM, 10% FBS, penicillin-streptomycin)
-
This compound stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
QUANTI-Blue™ Solution (or equivalent SEAP detection reagent)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding:
-
Culture HEK-Blue™ hTLR7 cells according to the supplier's instructions.
-
On the day of the experiment, harvest and resuspend the cells in fresh growth medium to a concentration of 280,000 cells/mL.
-
Add 180 µL of the cell suspension to each well of a 96-well plate.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound from the stock solution in growth medium.
-
Add 20 µL of each this compound dilution to the appropriate wells of the 96-well plate containing the cells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known TLR7 agonist).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Detection of TLR7 Activation:
-
Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Analysis:
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
The absorbance is directly proportional to the amount of secreted embryonic alkaline phosphatase (SEAP), which indicates the level of TLR7 activation.
-
Plot the absorbance values against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.
-
This compound Signaling Pathway
This compound functions as a selective agonist for Toll-like receptor 7 (TLR7). Upon binding, it initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of type I interferons and other pro-inflammatory cytokines.[1]
Caption: this compound-induced TLR7 signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
